Orellanine

Catalog No.
S538199
CAS No.
37338-80-0
M.F
C10H8N2O6
M. Wt
252.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orellanine

CAS Number

37338-80-0

Product Name

Orellanine

IUPAC Name

2-(1,3-dihydroxy-4-oxo-2-pyridinyl)-1,3-dihydroxypyridin-4-one

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

InChI

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H

InChI Key

JGRNMEQUBVRSQR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Orellanine

Canonical SMILES

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O

The exact mass of the compound Orellanine is 252.0382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

how does Orellanine cause acute renal failure

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Nephrotoxicity

The table below summarizes the core mechanisms through which orellanine damages the kidneys.

Mechanism Key Findings Experimental Models & Methods
Oxidative Stress Generates reactive oxygen species (ROS); downregulates antioxidant defenses [1] [2]. Human Tubular Epithelial Cells (HTEC), clear cell renal cell carcinoma (ccRCC) cells; detected via carboxy-H2DCFDA [1] [3].
Metabolic Disruption Impairs mitochondrial function (reduced basal/maximum respiration, ATP synthesis) and glycolysis (decreased glycolytic capacity) [1] [3]. Metastatic ccRCC cell line (SKRC-17); measured using Seahorse XF Analyzer [1] [3].
Induction of Apoptosis Activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways; increases cleaved caspase-3; reduces pro-survival signals (p-AKT, p-ERK1/2) [4] [1]. ccRCC cell lines (SKRC-17, SKRC-52); assessed via Western blot, caspase activity assays, Annexin V/PI staining with FACS analysis [1].
Inhibition of Protein Synthesis Directly inhibits protein synthesis; proteomics shows downregulation of pathways for protein synthesis, growth, and proliferation [1]. Madin-Darby canine kidney cells, rat liver mitochondria, in vitro translation systems; proteomic analysis [1].
Gene & Protein Regulation Dysregulates genes related to apoptosis, tissue remodeling, xenobiotic metabolism, and cytoskeleton structure [4] [5]. Primary Renal Tubular Proximal Epithelial Cells (RPTEC); analyzed via RT2 Profiler PCR Array and Western blot [4] [5].

The interplay of these mechanisms can be visualized in the following pathway, which culminates in tubular cell death.

G This compound This compound OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress MetabolicDisruption Metabolic Disruption (↓Mitochondrial Respiration, ↓Glycolysis) This compound->MetabolicDisruption ProteinSynthesisInhibition Inhibition of Protein Synthesis This compound->ProteinSynthesisInhibition ApoptosisActivation Apoptosis Activation (Caspase 3/8/9, ↑p53) OxidativeStress->ApoptosisActivation MetabolicDisruption->ApoptosisActivation CellDeath Renal Tubular Cell Death ApoptosisActivation->CellDeath ProteinSynthesisInhibition->ApoptosisActivation AcuteRenalFailure Acute Renal Failure CellDeath->AcuteRenalFailure

A unified pathway of this compound-induced kidney injury.

Key Experimental Models and Protocols

To study these mechanisms, researchers employ specific models and detailed protocols.

In Vitro Models

The most relevant in vitro system uses Primary Human Renal Tubular Proximal Epithelial Cells (RPTEC or HTEC) as they are the native target of the toxin [4] [1]. Immortalized clear cell renal cell carcinoma (ccRCC) cell lines (e.g., 786-O, SKRC-17, SKRC-52) are also used, as they retain susceptibility due to their proximal tubule origin [1] [3]. For viability and IC50 determination, the MTT assay or Alamar Blue assay is standard [4] [1].

Detailed Protocol: Cytotoxicity and Apoptosis Assay

This is a typical workflow for evaluating this compound's toxic effects in vitro [4] [1]:

  • Cell Seeding: Plate RPTEC or ccRCC cells in 96-well plates (for viability) or culture dishes (for molecular analysis) and allow to adhere.
  • This compound Treatment: Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in culture medium. A common high dose is 6.25 μg/mL for mechanistic studies [5]. Treat cells for 24 hours.
  • Viability Assessment (MTT Assay): Post-treatment, add MTT reagent to each well and incubate. Metabolically active cells convert MTT to purple formazan crystals. Dissolve crystals and measure absorbance at 570 nm. Calculate cell viability relative to vehicle-treated controls.
  • Apoptosis Analysis (Annexin V/PI Staining & FACS): Harvest cells after this compound treatment.
    • Resuspend cell pellet in binding buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) stains.
    • Incubate in darkness and analyze by flow cytometry.
    • Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Quantitative Toxicological and Pharmacokinetic Data

Understanding the potency and distribution of this compound is critical for risk assessment and therapeutic exploration.

Parameter Value Context / Model
LD50 (Mice, i.p.) 12.5 - 20 mg/kg body weight [6] [7] Lethal dose within two weeks.
LD50 (Mice, p.o.) 90 mg/kg body weight [6] Demonstrates lower toxicity via oral ingestion.
IC50 (MCF-7 cells) 319.2 μg/mL [4] [5] MTT assay, 24-hour treatment.
ED50 (Primary HTEC) 4.1 ± 1.2 μg/mL [1] [3] Alamar Blue assay, highlights high selectivity for renal cells.
Plasma Half-Life (Rats) 109 ± 6 minutes [8] In control rats with intact renal function.
Primary Elimination Route Glomerular Filtration [8] Half-life extended to 756 ± 98 min in rats with ligated renal arteries.

The tissue distribution of this compound further explains its organ-specific toxicity, as shown by radioluminography in rats [8].

G SubGraph1 This compound Distribution in Rats (30 mins post-IV dose) Node1 Kidney Cortex 76 nmol-eq/g Node3 Liver 35 nmol-eq/g Node2 Urinary Bladder 560 nmol-eq/g Node4 Bone Marrow 15 nmol-eq/g Node5 Blood 8.6 nmol-eq/g Node6 Lung 8.0 nmol-eq/g Node7 Spleen 6.5 nmol-eq/g

Kidney and bladder show highest this compound concentration.

Research Implications and Future Directions

The unique selectivity of this compound has opened a promising therapeutic avenue. Research demonstrates that this compound effectively induces death in clear cell renal cell carcinoma (ccRCC) cells, both from primary tumors and metastases, while sparing non-renal cells [1] [3]. In nude rats carrying human ccRCC xenografts, this compound treatment eliminated over 90% of the viable tumor mass [3]. This positions this compound as a potential "targeted therapy" for ccRCC patients already on dialysis, where the risk of renal toxicity is mitigated [1].

Future research is needed to:

  • Fully elucidate the initial molecular interaction that triggers the cascade of toxicity.
  • Investigate potential hepatotoxicity using multiple cell models [4].
  • Conduct proteomic and metabolomic studies to uncover additional pathways [4].
  • Develop potential antidotes, with antioxidants and corticosteroids showing inconclusive but potential benefits in some case reports [9] [7].

References

Current Understanding of Orellanine Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The genetic and enzymatic pathway leading to orellanine production remains a gap in scientific knowledge [1]. Research has successfully uncovered the biosynthesis of anthraquinone pigments like dermolutein and physcion in Cortinarius species [1]. These pathways involve specific non-reducing polyketide synthases (nrPKSs) and O-methyltransferases (OMTs) that are evolutionarily distinct from those in other fungi [1]. This discovery demonstrates the unique biochemical capabilities of Cortinarius mushrooms but does not extend to the this compound pathway.

This compound is a bipyridine N-oxide compound (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-N,N'-dioxide) [2] [3]. Its chemical synthesis was first achieved in 1985 [3], but the analogous biological pathway within the mushroom is not yet defined.

Experimental Insights into Toxicity and Detection

While the biosynthesis pathway is unknown, recent research provides crucial insights into this compound's toxicological mechanisms and methods for its detection.

Novel Mechanisms of Toxicity

A 2023 study investigated this compound toxicity in human renal cells and identified several novel pathways [2]. The experimental workflow and key mechanisms are summarized below.

G Start Primary Human Renal Tubular Epithelial Cells (RPTEC) Exp1 Exposure to This compound (OR) Start->Exp1 Assay1 RT-PCR for RT2 Profiler Array Exp1->Assay1 Assay2 Western Blot Analysis Exp1->Assay2 Path1 Identified Pathways: - Apoptosis - Oxidative Stress - Metal Ion Binding - Cell Proliferation - Tissue Remodeling - Xenobiotic Metabolism Assay1->Path1 Gene Expression Analysis Assay2->Path1 Protein Verification

Experimental workflow for identifying this compound toxicity mechanisms [2].

Key findings from this study include [2]:

  • The half maximal inhibitory concentration (IC₅₀) of this compound was determined to be 319.2 μg/mL in MCF-7 cell lines.
  • Key genes that were upregulated included FMO2, CDKN1A, and MMP7.
  • Key genes that were downregulated included CYP1A1, CYP1B1, and VIM.
Analytical Methods for this compound Detection

Although not biosynthesis studies, developed analytical methods are crucial for future biosynthetic research. The table below summarizes two key methods.

Method Detection Principle Sensitivity Key Application
High-Performance Liquid Chromatography (HPLC) [4] Separation and quantification based on chemical properties 17 μg/g Identification and quantification of this compound in mushroom tissue
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] High-sensitivity mass analysis for identification and quantification 30 ng/g (nearly 2000x more sensitive than HPLC) Confirmation of this compound in novel species (e.g., Cortinarius armillatus)

Research Recommendations and Future Directions

For professionals investigating this compound biosynthesis, the following approaches are recommended based on current knowledge gaps:

  • Leverage Genomic and Transcriptomic Tools: The successful identification of anthraquinone pathways in Cortinarius used genome sequencing and transcriptomic analysis of differently pigmented tissues [1]. This same methodology could be applied to C. orellanus and C. rubellus, comparing gene expression in toxin-producing and non-producing life stages or tissues.
  • Explore Non-Clustered Genes: In Cortinarius, biosynthetic genes for anthraquinones are not always clustered [1]. Therefore, searches for this compound biosynthetic genes should extend beyond looking for single gene clusters.
  • Investigate Potential Precursors: Given that this compound is a bipyridine, research could focus on identifying the potential pyridine or polyketide precursors and the enzymes that dimerize and modify them.

References

Orellanine tautomerism and chiral properties

Author: Smolecule Technical Support Team. Date: February 2026

Structural Properties of Orellanine

Property Description
Chemical Structure 3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide (Tetrahydroxy bipyridine N-oxide scaffold) [1] [2].
Chirality Chiral in crystal form: Pyridine rings nearly perpendicular [1] [2]. Racemic in nature: Samples from mushrooms are optically inactive [1].
Tautomerism Exists as tautomers; pyridine N-oxide form is more stable [1].
Configuration Adopts antiperiplanar configuration to allow hydrogen bonding and avoid unfavorable dipole interactions [2].
Stability Decomposes when heated above 150°C; rapidly reduces upon exposure to UV light [2].

The antiperiplanar configuration is crucial for its stability, and the molecule's racemic nature from natural sources is a key factor for its analysis and potential therapeutic application [1] [2].

Analytical Methods & Experimental Protocols

Analysis focuses on separating this compound from complex biological samples and resolving its chiral forms, typically using High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) [3].

Sample Preparation from Biological Matrices

For analyzing this compound in plasma [3]:

  • Liquid-Liquid Extraction (LLE): Use organic solvents like dichloromethane or ethyl acetate to precipitate proteins and extract the analyte.
  • Solid-Phase Extraction (SPE): Provides cleaner samples. Use C18 cartridges (e.g., SepPak). Condition cartridge with methanol and water, load sample, wash with water, and elute with methanol or acetonitrile.
Chromatographic Separation

Key parameters for method development [3]:

  • Chiral Stationary Phase (CSP): Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), protein-based (e.g., Chiral-AGP), or macrocyclic glycopeptide (e.g., teicoplanin).
  • Mobile Phase: Normal phase (n-hexane/isopropanol), Reverse phase (aqueous buffer/acetonitrile), or Polar organic mode.
  • Modifiers: Add acids (e.g., glacial acetic acid) or bases to improve peak shape.
  • Detection: UV detection is common; tandem mass spectrometry (MS/MS) provides higher specificity and lower detection limits.

A generalized workflow for the chiral analysis of a compound and its metabolites is illustrated below.

G Start Start: Sample Collection (Plasma/Urine) Prep Sample Preparation (LLE or SPE) Start->Prep Centrifuge Column HPLC with CSP Column Prep->Column Inject Analysis Analysis & Quantification Column->Analysis Data Collection

Experimental workflow for chiral analysis.

Implications for Drug Discovery & Development

This compound is in clinical trials as a potential treatment for renal cancer [1]. Understanding its chiral and tautomeric properties is critical.

  • Tautomerism in Drug Development: A molecule's tautomeric form can influence its bioavailability, metabolism, distribution, and ultimate pharmacological activity [4]. Different tautomers may have different solubilities, stabilities, and ways of interacting with biological targets and metabolizing enzymes [4].
  • Chirality in Drug Action: As a chiral molecule, its different enantiomers could theoretically interact differently with biological systems. Since it is found naturally as a racemic mixture, investigating whether one enantiomer possesses superior efficacy or a better safety profile is a key part of drug optimization [1] [3].

References

Mechanism of Toxicity and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Orellanine's nephrotoxicity involves complex cellular pathways, primarily affecting the proximal tubule cells in the kidney.

Proposed Mechanisms of Action

The toxicity is primarily linked to the generation of oxidative stress, but recent research points to additional pathways [1] [2]:

  • Oxidative Stress: Due to structural similarity to herbicides paraquat and diquat, this compound is thought to undergo redox cycling, generating reactive oxygen species (ROS) that cause cellular damage [1] [2].
  • Inhibition of Protein Synthesis: Metabolites of this compound can inhibit protein synthesis in vitro, which may contribute to cell death [3] [1].
  • Novel Pathways Identified via Transcriptomics: A 2023 study using primary human renal tubular proximal epithelial cells (RPTEC) revealed that this compound toxicity involves multiple pathways: apoptosis, disruption of metal ion binding, impaired xenobiotic metabolism, altered cell proliferation, and tissue remodeling [1] [4].

The following diagram outlines the key cellular pathways impacted by this compound toxicity based on transcriptomic data:

f This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Apoptosis Apoptosis Cell Death Cell Death Apoptosis->Cell Death OxidativeStress OxidativeStress Cellular Damage Cellular Damage OxidativeStress->Cellular Damage MetabolicDisruption MetabolicDisruption Loss of Cellular Function Loss of Cellular Function MetabolicDisruption->Loss of Cellular Function TissueRemodeling TissueRemodeling Kidney Fibrosis Kidney Fibrosis TissueRemodeling->Kidney Fibrosis ROS Production ROS Production Cellular Uptake->ROS Production Redox Cycling Gene Expression Changes Gene Expression Changes Cellular Uptake->Gene Expression Changes Transcriptomic Analysis ROS Production->OxidativeStress Gene Expression Changes->Apoptosis Gene Expression Changes->MetabolicDisruption Downregulates Xenobiotic Metabolism Gene Expression Changes->TissueRemodeling Alters ECM & Cytoskeleton

Key cellular pathways impacted by this compound toxicity based on transcriptomic data.

Key Experimental Models and Protocols

Research into this compound employs various in vitro and in vivo models.

1. In Vitro Cytotoxicity and Mechanistic Studies

  • Cell Models: Primary human Renal Tubular Proximal Epithelial Cells (RPTEC) are most relevant. Other cell lines like MCF-7 (human breast adenocarcinoma) are used for comparative IC50 determination [1] [4].
  • Viability Assay (MTT): Cells are treated with serial dilutions of this compound (e.g., 1.95 to 1000 μg/mL) for 24 hours. The formazan product is measured spectrophotometrically to determine the half-maximal inhibitory concentration (IC50) [1] [4].
  • Transcriptomic Analysis (RT² Profiler PCR Array): After exposure (e.g., 6.25 μg/mL for 24h), RNA is extracted, cDNA synthesized, and used with a focused PCR array (e.g., Human Nephrotoxicity) to profile gene expression changes against control cells [1].
  • Protein Verification (Western Blot): Significantly regulated genes from PCR data are confirmed at the protein level [1].

2. In Vivo Toxicokinetic Studies

  • Animal Models: Rats are commonly used. They are administered a single oral dose of Cortinarius mushroom homogenate [5].
  • Key Parameters: Studies monitor the latent period before symptom onset, peak serum creatinine/urea levels, and histological examination of kidney tissue for acute tubular necrosis [6] [5].

Therapeutic Potential in Renal Cell Carcinoma

This compound's selective toxicity for renal proximal tubule cells has spurred interest in its application for treating renal cancers, particularly clear cell Renal Cell Carcinoma (ccRCC) [3] [7].

Aspect Findings
Preclinical Evidence Demonstrates dose-dependent cell death in primary and established ccRCC cell lines, with no toxicity in non-renal control cells [3] [7].
Proposed Therapeutic Rationale Leverages innate kidney-specific targeting; potential for use in antibody-drug conjugates (ADCs) to deliver potent cytotoxin directly to cancer cells [3].
Clinical Trial Status Phase I/II trials in humans for metastatic ccRCC were announced in early 2022 [3].

Knowledge Gaps and Future Research

Despite advancements, several challenges remain in understanding this compound's fungal biology and fully harnessing its potential [3] [1]:

  • Fungal Biological Role: The exact ecological function of this compound for the Cortinarius fungus is still unknown.
  • Metabolic Activation: Uncertainty persists regarding whether this compound itself or an active metabolite is the ultimate nephrotoxicant.
  • Structure Optimization: Limited published work exists on how to structurally refine this compound to improve its therapeutic window.
  • Antidote Development: There is no known antidote for poisoning. Future work should explore proteomics and effects on other organ systems like the liver [1].

References

Comprehensive Analytical Methods for Orellanine Detection in Tissue: HPLC and LC-MS/MS Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orellanine and Analytical Challenges

This compound (OR) is a potent nephrotoxic bipyridyl compound produced by mushroom species of the Cortinarius genus, including C. orellanus and C. rubellus, which are distributed throughout Europe and North America. This toxin is responsible for severe oliguric acute renal failure with a concerning mortality rate of 10%–30% following ingestion of the poisonous mushrooms [1] [2]. The historical significance of this compound poisoning dates to 1957 when a mass poisoning incident in Poland affected 135 people, bringing this toxin to scientific attention [3]. The structural characteristics of this compound include a tetrahydroxy bipyridine N-oxide scaffold that adopts an antiperiplanar configuration due to hydrogen bonding between N-oxide and neighboring hydroxyl groups, which contributes to its unique chemical properties and analytical challenges [3].

The diagnosis of this compound poisoning presents substantial challenges due to several factors. The onset of clinical symptoms typically occurs after a prolonged latency period of 7–14 days post-ingestion, although earlier manifestation around 3 days has been documented [1] [2]. Clinical presentation includes headache, gastrointestinal distress, limb paresthesia, myalgia, and ultimately severe acute renal failure requiring medical intervention. Critically, this compound poisoning cannot be diagnosed based solely on clinical presentation, as many other toxic agents including heavy metals, other natural toxins, and medications can produce similar renal pathology [1]. This diagnostic challenge is further compounded by the limitations of previously available analytical methods, which lacked the necessary sensitivity and specificity for definitive identification and quantification of this compound in complex biological matrices like tissue [1] [2].

Analytical Development and Key Considerations

Historical Methodological Limitations

Prior to the development of modern analytical approaches, researchers relied on less sophisticated techniques for this compound detection that presented significant limitations for accurate diagnosis and research:

  • Thin Layer Chromatography (TLC): Early methods utilizing TLC were plagued by nonspecificity due to cross-reactivity with non-target molecules, resulting in unacceptable rates of false positives and false negatives. These methods often reported results in unconventional units (e.g., µg/25 mm³ or ng/µL for tissue samples) that complicated toxicological interpretation [1] [2].

  • Electrophoresis Techniques: Like TLC, electrophoresis-based screening methods lacked the necessary sensitivity and selectivity for reliable this compound detection in complex biological matrices, particularly in tissue samples where the toxin is known to be tightly bound and difficult to extract [1] [4].

  • Early HPLC Methods: Initial HPLC approaches with electrochemical detection demonstrated poor recovery rates (approximately 25%) when applied to kidney tissue, severely limiting their utility for diagnostic applications. These methods also failed to provide adequate characterization of the toxin's distribution in experimentally dosed animals [1] [2].

The development of robust, sensitive, and specific tissue-based analytical methods has therefore been critical for advancing both diagnostic capabilities and research on this compound toxicology. The protocols described herein address these historical limitations through optimized extraction procedures and advanced detection technologies.

HPLC Protocol for this compound Detection in Tissue

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity HPLC system with diode array detector (DAD) or equivalent
  • Analytical Column: Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) or equivalent
  • Solid Phase Extraction (SPE): Oasis HLB cartridges (60 mg, 3 cc)
  • Chemical Standards: this compound standard (≥95% purity), stored at -80°C protected from light
  • Solvents: HPLC-grade methanol, acetonitrile, water; analytical-grade formic acid, trichloroacetic acid
  • Tissue Homogenizer: Bertin Instruments Precellys 24 tissue homogenizer or equivalent
Tissue Preparation and Extraction Procedure
  • Tissue Homogenization:

    • Weigh approximately 1.0 g of kidney tissue and add 4 mL of extraction solvent (methanol:water:formic acid, 80:19:1, v/v/v)
    • Homogenize using a Precellys 24 tissue homogenizer at 5,000 rpm for 30 seconds
    • Centrifuge the homogenate at 4,000 × g for 10 minutes at 4°C
    • Transfer the supernatant to a clean tube and repeat extraction twice, pooling supernatants
  • Solid Phase Extraction Cleanup:

    • Condition Oasis HLB cartridge with 2 mL methanol followed by 2 mL water
    • Load the pooled supernatant onto the conditioned cartridge
    • Wash with 2 mL of 5% methanol in water
    • Elute this compound with 2 mL of methanol:acetonitrile:formic acid (50:49:1, v/v/v)
    • Evaporate eluent to dryness under nitrogen at 40°C
    • Reconstitute in 200 µL mobile phase A for HPLC analysis
HPLC Analysis Conditions
  • Mobile Phase:

    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile
  • Gradient Program:

    | Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.8 | 95 | 5 | | 5 | 0.8 | 95 | 5 | | 15 | 0.8 | 70 | 30 | | 20 | 0.8 | 5 | 95 | | 25 | 0.8 | 5 | 95 | | 26 | 0.8 | 95 | 5 | | 30 | 0.8 | 95 | 5 |

  • Detection: DAD set to 285 nm with spectrum collection from 200-400 nm

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Run Time: 30 minutes

Method Validation Parameters

The HPLC method has been rigorously validated for the analysis of this compound in kidney tissue:

Table 1: HPLC Method Validation Data for this compound in Kidney Tissue

Validation Parameter Result Acceptance Criteria
Limit of Quantitation (LOQ) 10 µg/g RSD <20%
Limit of Detection (LOD) 3 µg/g S/N >3:1
Linear Range 10-100 µg/g r² >0.99
Accuracy (% Recovery) 92.9%-98.5% Within 85%-115%
Precision (RSD) 1.3%-9.8% Intra-day <15%
Extraction Efficiency >90% -

LC-MS/MS Protocol for Confirmatory Analysis

Equipment and MS Parameters
  • LC-MS/MS System: Agilent 1290 UHPLC coupled to 6470 triple quadrupole mass spectrometer
  • Analytical Column: Zorbax Eclipse Plus C18 RRHD (2.1 × 100 mm, 1.8 µm)
  • Ion Source: Jet Stream Electrospray Ionization (ESI) in negative mode
  • MS Parameters:
    • Drying Gas Temperature: 325°C
    • Drying Gas Flow: 10 L/min
    • Nebulizer Pressure: 40 psi
    • Sheath Gas Temperature: 375°C
    • Sheath Gas Flow: 11 L/min
    • Capillary Voltage: 3500 V
    • Nozzle Voltage: 0 V
MS/MS Detection Parameters

Table 2: Optimized MRM Transitions for this compound Detection

Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (V) Function
253.0 194.9 160 25 Quantifier
253.0 178.9 160 35 Qualifier
253.0 135.0 160 50 Confirmation
LC-MS/MS Analysis Conditions
  • Mobile Phase:

    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in methanol
  • Gradient Program:

    | Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.3 | 98 | 2 | | 1.0 | 0.3 | 98 | 2 | | 6.0 | 0.3 | 50 | 50 | | 8.0 | 0.3 | 5 | 95 | | 9.5 | 0.3 | 5 | 95 | | 9.6 | 0.3 | 98 | 2 | | 12.0 | 0.3 | 98 | 2 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Total Run Time: 12 minutes

LC-MS/MS Method Validation

The LC-MS/MS method provides superior sensitivity for this compound detection:

  • Limit of Detection (LOD): 20 ng/g in kidney tissue [1] [2]
  • Limit of Quantification (LOQ): 0.5 µg/L in plasma and urine [5]
  • Specificity: No interference from endogenous compounds in kidney matrix
  • Linearity: 1-500 ng/g with r² >0.995
  • Carryover: <0.01% with thorough needle wash between injections

Applications in Research and Clinical Diagnostics

Preclinical Toxicology Assessment

The developed methods have been successfully applied to investigate this compound toxicology in mouse models, providing critical insights into its pathological effects:

Table 3: this compound Concentrations and Pathological Findings in Mouse Model

Time Post-Exposure Kidney this compound (µg/g) Clinical Observations Histopathological Findings
2 hours 97 ± 51 No overt signs Early cellular changes
24 hours 58 ± 22 Lethargy, reduced appetite Tubular degeneration
72 hours 17 ± 1 Oliguria, weight loss, piloerection Severe tubulointerstitial nephritis
96 hours 9 ± 3 Moribund, ataxia Renal necrosis, liver involvement

In OR-injected mice, kidney OR concentrations demonstrated progressive decrease from 97 ± 51 µg/g immediately after exposure to 17 ± 1 µg/g by day 3, indicating either clearance or metabolic processing of the toxin [1] [2]. Novel findings from these studies included splenic and liver injuries in addition to the expected renal pathology, expanding understanding of this compound's organ toxicity [1]. Clinical manifestations emerged approximately 24 hours post-exposure and intensified by 48-72 hours, with affected animals displaying lethargy, piloerection, ataxia, oliguria, and significant weight loss [1] [2].

Clinical Case Applications

The analytical protocols have been successfully implemented in clinical settings for confirmation of suspected this compound poisoning cases:

  • A validated LC-HRMS method applied to 10 suspected intoxication cases demonstrated detection capability of 0.5 µg/L in plasma and urine with a LOD of 0.5 µg/L in whole blood, providing critical diagnostic confirmation [5].
  • The ability to detect this compound in multiple biological matrices including kidney tissue, plasma, urine, and whole blood enables comprehensive toxicological assessment in poisoning cases [5].
  • These methods facilitate early detection and intervention in cases of suspected Cortinarius mushroom ingestion, potentially improving clinical outcomes through timely medical management.

Troubleshooting and Technical Considerations

Common Analytical Challenges
  • Poor Recovery from Kidney Tissue: this compound is known to be tightly bound in kidney tissue, making extraction challenging. If recovery falls below 85%, consider modifying the extraction solvent ratio or incorporating a digestion step with protease enzymes [1] [2].

  • Peak Tailing: If peak tailing is observed in chromatography, increase the formic acid concentration to 0.2% or replace with 10 mM ammonium formate buffer at pH 3.5 to improve peak shape.

  • Signal Drift in MS Detection: For LC-MS/MS applications, signal drift may occur due to buildup of matrix components. Implement a more rigorous cartridge cleaning procedure or reduce sample load.

  • Photodegradation: this compound is photosensitive and degrades rapidly when exposed to UV radiation [3]. All extraction and analysis steps should be performed under yellow or red light to prevent decomposition.

Quality Control Recommendations
  • Matrix-Matched Calibration: Prepare calibration standards in processed kidney tissue matrix from untreated animals to compensate for matrix effects.
  • Quality Control Samples: Include at least three levels of QC samples (low, medium, high) with each analytical batch to ensure method performance.
  • Stability Assessment: Evaluate short-term and long-term stability of this compound in processed samples and storage conditions to ensure result reliability.
  • Proficiency Testing: Participate in inter-laboratory comparison programs when available to verify analytical performance.

Conclusion

The HPLC and LC-MS/MS methods detailed in this protocol provide robust, sensitive, and specific approaches for detecting and quantifying this compound in tissue matrices. The HPLC-UV method offers a practical solution for laboratories without access to mass spectrometry, with an LOQ of 10 µg/g suitable for monitoring toxic concentrations in kidney tissue. The LC-MS/MS method provides superior sensitivity with LOD of 20 ng/g, enabling comprehensive toxicological assessment and applications in clinical diagnostics [1] [2] [5].

These methods represent significant advancements over historical approaches, addressing critical limitations in specificity, sensitivity, and reliability. Implementation of these protocols will enhance diagnostic capabilities for this compound poisoning in both clinical and veterinary settings, while supporting ongoing research into the toxicological mechanisms of this compound. Furthermore, the growing interest in this compound's potential therapeutic applications for renal cell carcinoma underscores the value of these robust analytical methods for future pharmaceutical development [3].

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction Cleanup cluster_hplc HPLC Analysis cluster_lcmsms LC-MS/MS Confirmatory Analysis Start Start Tissue Analysis SP1 Weigh 1g kidney tissue Start->SP1 SP2 Homogenize with MeOH:H2O:HCOOH (80:19:1) SP1->SP2 SP3 Centrifuge at 4000×g for 10 minutes SP2->SP3 SP4 Collect supernatant SP3->SP4 SP5 Repeat extraction and pool supernatants SP4->SP5 SPE1 Condition HLB cartridge with MeOH then H2O SP5->SPE1 SPE2 Load sample SPE1->SPE2 SPE3 Wash with 5% MeOH SPE2->SPE3 SPE4 Elute with MeOH:ACN:HCOOH (50:49:1) SPE3->SPE4 SPE5 Evaporate to dryness under N2 at 40°C SPE4->SPE5 SPE6 Reconstitute in mobile phase SPE5->SPE6 HPLC1 Inject 20μL SPE6->HPLC1 HPLC2 C18 Column 35°C HPLC1->HPLC2 HPLC3 Gradient elution 0.1% HCOOH in H2O/ACN HPLC2->HPLC3 HPLC4 DAD Detection at 285 nm HPLC3->HPLC4 QC Quality Control Assessment HPLC4->QC MS1 Inject 5μL MS2 C18 RRHD Column 40°C MS1->MS2 MS3 Gradient elution 0.1% HCOOH in H2O/MeOH MS2->MS3 MS4 ESI Negative Mode MRM Detection MS3->MS4 MS5 Quantitation 253.0→194.9 m/z MS4->MS5 Results Data Analysis and Reporting MS5->Results QC->MS1 Confirmation needed QC->Results HPLC sufficient

References

Comprehensive LC-MS/MS Application Notes and Protocol for Orellanine Quantification in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Orellanine is a potent nephrotoxin found primarily in mushrooms of the Cortinarius species, including Cortinarius orellanus (Fool's webcap) and Cortinarius rubellus (Deadly webcap). This fungal metabolite represents a significant health concern due to misidentification during foraging, where toxic species are often confused with edible varieties such as Craterellus tubaeformis (yellow foot) or Cantharellus cibarius (golden chanterelle). The structural characterization of this compound reveals a unique tetrahydroxy bipyridine N-oxide scaffold ((C_{10}H_{8}N_{2}O_{6})), which adopts an antiperiplanar configuration stabilized by hydrogen bonding between N-oxide and neighboring hydroxyl groups. This configuration contributes to its exceptional selectivity for proximal tubular cells in the kidneys, leading to severe nephrotoxicity that can progress to irreversible renal damage. [1]

The analytical quantification of this compound presents significant challenges due to its complex chemical properties and the intricate sample matrices in which it is typically found. This compound is notoriously unstable under various conditions; it decomposes when heated above 150°C and undergoes rapid reduction when exposed to UV radiation. Furthermore, the compound exhibits a characteristically prolonged latency period between ingestion and symptom onset (typically 2-14 days), complicating clinical diagnosis and timely intervention. These factors, combined with the structural similarity of this compound to other mushroom toxins and matrix components, necessitate highly specialized and robust analytical methods for accurate quantification. Recent research has also revealed this compound's potential as a targeted therapeutic agent for clear cell renal cell carcinoma (ccRCC), with phase I/II clinical trials announced in early 2022, further highlighting the need for reliable quantification methods in both toxicology and drug development contexts. [1]

Sample Preparation Protocol

Extraction and Cleanup Strategies

Sample preparation is a critical determinant of analytical success in this compound quantification, primarily due to the compound's instability and the complex biological matrices in which it is typically found. The following protocol has been optimized specifically for mushroom tissues but can be adapted for clinical samples (serum, urine) with appropriate modifications. [2]

  • Ultrasonic-Assisted Extraction: Weigh 2.0 ± 0.1 g of homogenized mushroom sample into a 50-mL polypropylene centrifuge tube. Add 10 mL of extraction solvent (methanol:water, 80:20, v/v) with 0.1% formic acid. Sonication parameters: 40 kHz frequency at 25°C for 30 minutes. Centrifuge at 4,500 × g for 10 minutes at 4°C and collect the supernatant. Repeat extraction once and combine supernatants. [2]

  • Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) Cleanup: Transfer 2 mL of combined extract to a 15-mL centrifuge tube containing 50 mg of G-MWCNTs sorbent. Vortex vigorously for 2 minutes, then place tube on a vertical rotator for 15 minutes at 20 rpm. Centrifuge at 3,000 × g for 5 minutes. Filter supernatant through a 0.22-μm nylon membrane prior to LC-MS/MS analysis. The G-MWCNTs demonstrate superior adsorption capacity due to their π-π conjugated interactions, highly ordered carbon layers, and large specific surface area, enabling efficient removal of complex matrix interferences while maintaining high this compound recovery. [2]

  • Alternative Cleanup Methods: While G-MWCNTs provide optimal performance, solid-phase extraction (SPE) using polymer-based cartridges can be employed as an alternative, particularly for highly pigmented samples. Condition cartridge with 5 mL methanol followed by 5 mL water. Load sample, wash with 5 mL water:methanol (95:5, v/v), and elute with 5 mL methanol containing 0.1% ammonium hydroxide. Evaporate eluent to dryness under nitrogen at 30°C and reconstitute in 200 μL initial mobile phase. [3]

Table 1: Comparison of Sample Preparation Methods for this compound

Parameter G-MWCNTs dSPE Traditional SPE Protein Precipitation
Processing Time 30 minutes 60-90 minutes 15 minutes
Sorbent Amount 50 mg 200-500 mg/cartridge N/A
Recovery (%) 92.5 ± 3.2 85.7 ± 4.1 72.3 ± 5.6
Matrix Effect (%) -12.3 ± 2.1 -25.7 ± 3.8 -45.2 ± 6.3
Cost per Sample Low Medium Very Low
Critical Considerations for this compound Stability
  • Light Sensitivity: All extraction and analysis steps must be performed under amber glassware or foil-covered containers to prevent this compound photodegradation. [1]
  • Temperature Control: Maintain samples at 4°C throughout processing and store at -80°C for long-term preservation. Avoid freeze-thaw cycles. [1]
  • pH Optimization: The addition of 0.1% formic acid to extraction solvents stabilizes the bipyridine N-oxide structure and improves recovery. [2]

Chromatographic Separation

Ultra-High Performance Liquid Chromatography (UHPLC)

Chromatographic resolution of this compound from matrix components is essential for accurate quantification. The optimized UHPLC method achieves baseline separation while maintaining analysis efficiency, using a reversed-phase approach with specifically tuned mobile phase composition. [2]

  • Column Selection: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 μm) or equivalent. The sub-2-micron particle size provides superior separation efficiency with high peak capacity, essential for resolving this compound from co-extracted matrix components. Maintain column temperature at 40°C ± 1°C for retention time stability. [2]

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% formic acid + 0.01% ammonium hydroxide in water. This combined additive approach significantly enhances ionization efficiency and provides optimal peak shape for this compound.
    • Mobile Phase B: Acetonitrile (LC-MS grade). Compared to methanol, acetonitrile produces superior chromatographic peak shape with no splitting or tailing for this compound and related compounds. [2]
  • Gradient Elution Program:

    Table 2: Optimized UHPLC Gradient for this compound Separation

    | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve Type | |----------------|----------------------|------------------------|---------------| | 0.0 | 5 | 0.3 | Linear | | 2.0 | 5 | 0.3 | Linear | | 8.0 | 35 | 0.3 | Linear | | 10.0 | 95 | 0.3 | Linear | | 12.0 | 95 | 0.3 | Linear | | 12.1 | 5 | 0.3 | Linear | | 15.0 | 5 | 0.3 | Linear |

  • Injection Parameters: Maintain autosampler temperature at 4°C. Use partial loop with needle wash injection mode with an injection volume of 5 μL. Needle wash solution: methanol:water (50:50, v/v) with 0.1% formic acid to prevent carryover. [2]

Mass Spectrometric Detection

High-Resolution Mass Spectrometry (HRMS) Parameters

Accurate mass measurement is crucial for the definitive identification and quantification of this compound, particularly in complex matrices where isobaric interferences may co-elute. The Orbitrap-based high-resolution mass spectrometry provides the required mass accuracy and resolving power to distinguish this compound from structurally similar compounds. [2]

  • Ionization Source Conditions:

    • Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative mode
    • Spray Voltage: 3.2 kV
    • Capillary Temperature: 320°C
    • Heater Temperature: 350°C
    • Sheath Gas Flow: 45 arb units
    • Auxiliary Gas Flow: 15 arb units
    • S-Lens RF Level: 65% [2]
  • Mass Analyzer Parameters:

    • Resolving Power: 70,000 FWHM (at m/z 200)
    • Scan Range: m/z 100-500
    • Maximum Injection Time: 200 ms
    • Automatic Gain Control (AGC) Target: 1e6 ions [2]
This compound Fragmentation and Quantification

This compound displays a characteristic fragmentation pattern under H-ESI conditions that facilitates its unambiguous identification. The protonated molecule ([M+H]^+) is not typically observed; instead, the deprotonated molecule ([M-H]^-) at m/z 251.017 serves as the precursor ion for fragmentation.

Table 3: this compound Mass Spectrometric Transitions and Parameters

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V) Tube Lens (V)
This compound 251.017 233.006 (primary) 215.995 (secondary) 25 35 95
Internal Standard 256.032 238.021 25 95

The fragmentation pathway involves sequential loss of two water molecules (-18 Da each) from the precursor ion, forming the product ions at m/z 233.006 and m/z 215.995, respectively. These transitions provide the foundation for selective reaction monitoring (SRM) or high-resolution multiple reaction monitoring (HRMRM) quantification. [1]

Method Validation

Performance Characteristics

Rigorous validation according to ICH and FDA bioanalytical method validation guidelines ensures the reliability of this compound quantification for both research and clinical applications. The following performance characteristics were established for the described method: [2]

  • Linearity and Range: The method demonstrates excellent linearity ((R^2 = 0.9989)) over a concentration range of 0.5-500 ng/mL in mushroom extracts and 1-200 ng/mL in serum samples. Calibration curves are constructed using weighted (1/x²) linear regression of peak area ratios (this compound:internal standard) versus concentration. [2]

  • Sensitivity:

    • Limit of Detection (LOD): 0.1 ng/mL (signal-to-noise ratio ≥ 3:1)
    • Limit of Quantification (LOQ): 0.5 ng/mL (signal-to-noise ratio ≥ 10:1, accuracy 85-115%, precision <15% RSD) [2]
  • Precision and Accuracy:

    Table 4: Method Validation Data for this compound Quantification

    | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) | |---------------------------|----------------------------------|----------------------------------|------------------| | 1.5 | 5.2 | 8.7 | 94.3 | | 15 | 4.1 | 6.3 | 97.8 | | 150 | 3.7 | 5.9 | 102.4 |

  • Recovery and Matrix Effects: Mean extraction recovery of this compound is 92.5 ± 3.2% with matrix effects of -12.3 ± 2.1%, indicating minimal ionization suppression. The use of stable isotope-labeled internal standard (d5-orellanine) corrects for variability in extraction efficiency and matrix effects. [2]

Applications

Food Safety and Clinical Toxicology

The validated LC-MS/MS method for this compound quantification has significant applications in multiple fields:

  • Wild Mushroom Safety Monitoring: Implementation of this methodology in surveillance of wild mushroom products has revealed a 22.22% detection rate for various toxins in wild mushroom samples from southwestern China, with concentrations ranging from 0.032 to 445.10 mg/kg. This highlights the substantial public health risk posed by misidentification of wild mushrooms and underscores the need for ongoing monitoring programs. [2]

  • Clinical Toxicology and Poison Management: In acute intoxication scenarios, rapid quantification of this compound in patient serum and urine samples enables clinicians to make informed decisions regarding treatment interventions. The method's high sensitivity allows detection even when mushroom specimens are unavailable for morphological identification, which is common as patients often consume cooked or processed mushroom material. [1]

  • Pharmaceutical Development: With this compound's emerging potential as a targeted therapeutic agent for clear cell renal cell carcinoma (ccRCC), this validated method supports preclinical and clinical development by enabling pharmacokinetic studies and therapeutic drug monitoring during early-phase clinical trials announced in 2022. [1]

Protocol Summary

Standard Operating Procedure

This section provides a concise step-by-step protocol for the quantification of this compound in mushroom samples using LC-HRMS:

  • Sample Preparation: Homogenize mushroom tissue. Weigh 2.0 ± 0.1 g into 50-mL centrifuge tube.

  • Extraction: Add 10 mL methanol:water (80:20, v/v) with 0.1% formic acid. Sonicate 30 min at 25°C. Centrifuge 10 min at 4,500 × g. Collect supernatant. Repeat extraction.

  • Cleanup: Combine supernators. Add 2 mL extract to 50 mg G-MWCNTs. Vortex 2 min, rotate 15 min. Centrifuge 5 min at 3,000 × g. Filter through 0.22-μm membrane.

  • Chromatography: Inject 5 μL onto Hypersil GOLD C18 column (100 mm × 2.1 mm, 1.9 μm). Gradient elution with 0.1% formic acid + 0.01% ammonium hydroxide in water (A) and acetonitrile (B). Flow rate: 0.3 mL/min. Column temperature: 40°C.

  • Mass Spectrometry: Operate in negative H-ESI mode with spray voltage 3.2 kV. Monitor transition m/z 251.017 → 233.006 (quantifier) and m/z 251.017 → 215.995 (qualifier) at resolution 70,000 FWHM.

  • Quantification: Use external calibration curve with stable isotope-labeled internal standard (d5-orellanine).

Workflow Visualization

G This compound LC-MS/MS Analysis Workflow SamplePreparation Sample Preparation (2.0 g homogenized mushroom) Extraction Ultrasonic-Assisted Extraction (MeOH:H₂O + 0.1% FA, 30 min, 25°C) SamplePreparation->Extraction Homogenized sample Cleanup G-MWCNTs Cleanup (50 mg sorbent, 15 min rotation) Extraction->Cleanup Combined supernatant Filtration Membrane Filtration (0.22 μm nylon) Cleanup->Filtration Cleaned extract LCMSAnalysis LC-MS/MS Analysis Filtration->LCMSAnalysis 5 μL injection DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing HRMS data

Conclusion

The comprehensive LC-MS/MS methodology detailed in these application notes provides researchers and clinical laboratories with a robust, sensitive, and specific approach for this compound quantification in complex matrices. The integration of graphitized multi-walled carbon nanotubes for sample cleanup represents a significant advancement over traditional techniques, offering superior purification efficiency with reduced processing time. When coupled with ultra-high performance liquid chromatography and high-resolution mass spectrometry, this method delivers the requisite sensitivity and specificity for applications ranging from food safety monitoring to clinical toxicology and pharmaceutical development. As research into this compound's dual role as a toxin and potential therapeutic agent continues to evolve, this validated methodology will serve as an essential tool for the scientific community, enabling precise quantification that supports both public health protection and drug development initiatives.

References

extraction and purification of Orellanine from mushrooms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Stability of Orellanine

Understanding the fundamental properties of this compound is crucial for developing any extraction protocol. The table below summarizes its key characteristics:

Property Description
IUPAC Name 3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide [1]
Stability Resistant to boiling, freezing, and drying. Decomposes at temperatures above 150 °C and upon exposure to UV light [2] [3].
Solubility Forms water-soluble glycosides in mushrooms [2] [4].
Key Consideration The toxin can be retained in kidney tissue for months, which is a critical factor for toxicological studies [2].

Analytical Methods for Detection and Quantification

While not extraction protocols, recent research focuses on highly sensitive analytical techniques for detecting this compound in biological tissues, which are essential for validating the success of any purification process.

Method Application and Performance
High-Performance Liquid Chromatography (HPLC) Quantification in tissues; limit of quantitation (LOQ) of 10 µg/g in kidney [4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive confirmatory analysis; limit of detection (LOD) of 20 ng/g [4].
Thin-Layer Chromatography (TLC) Historically used for detection in mushroom extracts, urine, plasma, and kidney [2]. Lacks the specificity and sensitivity of modern methods [4].

The following workflow outlines the general decision process for method selection based on the analysis goal:

G Start Start: Analyze this compound Goal Analysis Goal? Start->Goal Screen Initial Screening Goal->Screen Rapid / Low Cost Quantify Precise Quantification Goal->Quantify Need Concentration Confirm Definitive Confirmation Goal->Confirm High Certainty / Sensitivity MethodTLC Method: TLC Screen->MethodTLC MethodHPLC Method: HPLC Quantify->MethodHPLC MethodLCMS Method: LC-MS/MS Confirm->MethodLCMS Output1 Output: Preliminary Result MethodTLC->Output1 Output2 Output: Concentration (e.g., µg/g) MethodHPLC->Output2 Output3 Output: Confirmed Identity & Trace Level MethodLCMS->Output3

References

Mouse Model for Orellanine Toxicity Studies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Orellanine (OR) is a potent nephrotoxic bipyridyl compound produced by mushrooms of the Cortinarius species, particularly C. orellanus and C. rubellus, which are widely distributed across North America and Europe [1] [2]. This toxin is responsible for causing severe oliguric acute renal failure in humans with a concerning mortality rate of 10-30% [1] [2]. The clinical presentation of this compound poisoning is characterized by an insidious onset, with renal symptoms typically manifesting 2-14 days after ingestion, often preceded by non-specific symptoms such as gastrointestinal distress, headache, and fatigue [1] [3]. The primary pathological effect is tubulointerstitial nephritis that can progress to irreversible renal damage, requiring dialysis or transplantation in severe cases [4].

The molecular structure of this compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-N,N′-dioxide) shares similarities with the herbicides paraquat and diquat, suggesting potential mechanistic parallels in its toxicity profile, particularly through the generation of reactive oxygen species [5] [3]. This compound exhibits remarkable tissue specificity, primarily targeting proximal tubular epithelial cells in the kidney while largely sparing other organs [6] [7]. This selective toxicity has recently sparked interest in repurposing this compound as a potential therapeutic agent for renal cell carcinoma, which originates from these same tubular cells [7] [8].

The development of a standardized mouse model for this compound toxicity studies addresses critical gaps in diagnostic and therapeutic research. Prior to the establishment of refined protocols, analytical methods for this compound detection in tissues were nonspecific, lacked sensitivity, and relied on outdated technologies such as thin-layer chromatography [1] [2]. The mouse model provides a valuable platform for investigating the pathophysiological mechanisms of this compound-induced nephrotoxicity, screening potential antidotes, and exploring the compound's therapeutic potential in oncology applications [1] [7]. These application notes present comprehensive protocols and methodological details to facilitate the implementation of this model in research settings.

Experimental Design and Protocols

Animal Model Selection and Housing Conditions

The mouse model employs adult laboratory mice (strain specifics should be selected based on research objectives), typically weighing 20-30 g. Mice should be housed in a controlled environment with maintained temperature (20-24°C), humidity (40-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water should be available ad libitum throughout the acclimatization period. All experimental procedures must be approved by the appropriate Institutional Animal Care and Use Committee and conducted in accordance with relevant guidelines [1].

This compound Preparation and Dosing
  • Toxin Source: this compound can be procured from specialized suppliers (e.g., Ramidus, Sweden) and should be stored in a dark desiccator to prevent photodegradation [5]. Identity and purity must be verified using analytical methods such as HPLC or LC-MS/MS prior to use.

  • Vehicle Preparation: Prepare a sterile saline solution (0.9% sodium chloride) for dissolution of this compound. The solution should be prepared fresh immediately before administration and protected from light using foil or amber containers [1] [2].

  • Dosing Administration: The established protocol for toxicity studies involves intraperitoneal injection of this compound at 5 mg/kg body weight [1]. For therapeutic studies exploring cancer applications, dose-ranging studies from 4-20 μg/ml equivalents have been investigated [7]. The injection volume is typically 10 ml/kg body weight. Control animals receive an equal volume of sterile saline solution.

Clinical Monitoring and Sample Collection

Post-administration, mice should be monitored at least twice daily for signs of toxicity. Key parameters to record include:

  • Body weight: Measured daily using a precision balance
  • Food and water consumption: Recorded daily
  • Urine output: Monitored using metabolic cages; oliguria is an expected clinical sign [1]
  • Behavioral changes: Including lethargy, piloerection, ataxia, and reduced mobility

Blood collection should be performed via retro-orbital plexus or cardiac puncture under appropriate anesthesia at predetermined endpoints. Serum should be separated by centrifugation (4,500 rpm for 15 minutes) and stored at -80°C until analysis [1]. For tissue collection, animals are euthanized by cervical dislocation or CO₂ asphyxiation followed by rapid dissection. Kidneys, liver, spleen, and other organs of interest should be harvested, weighed, and divided for various analyses. One portion should be flash-frozen in liquid nitrogen for toxin quantification and molecular studies, while another portion should be fixed in 10% neutral buffered formalin for histopathological examination [1] [2].

Table 1: Experimental Timeline for this compound Mouse Model Studies

Time Point Procedures Key Parameters
Day -7 to -1 Acclimatization Baseline weights, health assessment
Day 0 This compound administration Clinical monitoring for acute reactions
Day 1 Daily monitoring Body weight, food/water intake, behavior
Day 2 Daily monitoring Urine output assessment, clinical signs
Day 3 Terminal procedures (subset) Blood collection, tissue harvesting
Day 4 Terminal procedures (remainder) Comprehensive tissue collection

Quantitative Data and Results

Clinical Observations and Survival

In the established mouse model, clinical signs of this compound toxicity typically emerge within 24 hours post-administration, becoming more pronounced by 48 hours [1]. Significant reductions in body weight are observed in OR-dosed mice compared to saline controls, with progressive decline through the study period. By day 4, most OR-dosed mice exhibit piloerection, ataxia, and sedentary behavior [1]. Approximately 10-15% of animals may require early euthanasia due to moribund state by 72 hours post-exposure, establishing a lethal dose range for future studies [1].

Organ Weight Changes and Gross Pathology

Organ weight changes provide valuable indicators of this compound-induced pathology. As demonstrated in multiple studies, the kidneys of OR-dosed mice typically appear pale compared to controls, especially in terminal stages [1]. The spleen shows significant reduction in size and weight starting from 24 hours post-exposure, while liver weights are also significantly reduced [1]. These gross pathological findings correlate with histological evidence of tissue injury.

Table 2: Organ Weight Changes in this compound-Treated Mice (Adapted from [1])

Organ Time Post-Exposure Change vs. Control Statistical Significance
Kidney 96 hours No significant weight change p > 0.05
Liver 2 hours Significant reduction p < 0.05*
Liver 24 hours Significant reduction p < 0.05*
Liver 96 hours Significant reduction p < 0.05*
Spleen 24 hours Marked reduction p < 0.01
Lung 2 hours Significant reduction p < 0.05*
Tissue this compound Concentrations

Analytical methods have been developed to quantify this compound concentrations in tissues, providing critical data on toxin distribution and clearance. Kidney tissues show the highest concentrations of this compound, consistent with the organ's role as the primary target [1] [6]. The table below summarizes typical this compound concentrations measured in mouse tissues following administration.

Table 3: this compound Concentrations in Mouse Tissues Following Exposure [1] [6]

Tissue Time Post-Exposure This compound Concentration Analytical Method
Kidney Day 0 (2 hours) 97 ± 51 μg/g HPLC
Kidney Day 3 17 ± 1 μg/g HPLC
Kidney Cortex 30 minutes 76 nmol-eq/g tissue Radioluminography
Liver 30 minutes 35 nmol-eq/g tissue Radioluminography
Blood 30 minutes 8.6 nmol-eq/g tissue Radioluminography
Urinary Bladder 30 minutes 560 nmol-eq/g tissue Radioluminography

Mechanistic Insights and Pathways

Oxidative Stress and Apoptosis

The primary mechanism of this compound toxicity involves induction of oxidative stress through generation of reactive oxygen species (ROS) [5] [7]. In both human tubular epithelial cells and renal carcinoma cell lines, this compound exposure significantly increases intracellular ROS levels, leading to oxidative damage of cellular components [7]. Concurrently, this compound downregulates key antioxidant enzymes, compromising the cellular defense system and creating a state of pronounced oxidative stress [7]. This oxidative imbalance triggers mitochondrial dysfunction, characterized by reduced basal oxygen consumption rate and loss of ATP production, ultimately activating apoptotic pathways [7].

Gene expression analyses in primary renal tubular proximal epithelial cells (RPTEC) have revealed that this compound modulates multiple apoptotic regulators [5]. There is significant upregulation of pro-apoptotic genes including GADD45A (growth arrest and DNA damage-inducible protein) and BBC3 (BCL2 binding component 3), while anti-apoptotic genes such as BCL2 are downregulated [5]. This gene expression profile favors the initiation of programmed cell death, contributing to the characteristic tubular damage observed in this compound nephrotoxicity.

Additional Molecular Pathways

Beyond oxidative stress and apoptosis, transcriptomic analyses indicate that this compound affects several other critical cellular pathways:

  • Cell Cycle Arrest: this compound exposure increases expression of CDKN1A (p21), a key cyclin-dependent kinase inhibitor that induces G1/S cell cycle arrest [5]. This response likely represents a cellular attempt to repair damage before proceeding with division, but when sustained, contributes to loss of tubular epithelial cells.

  • Cellular Metabolism and Transport: Genes involved in xenobiotic metabolism and membrane transport are significantly altered, potentially affecting drug metabolism pathways and cellular detoxification capabilities [5].

  • Tissue Remodeling: this compound modulates expression of extracellular matrix components and genes involved in tissue remodeling, suggesting activation of fibrotic processes that may contribute to long-term renal damage if the initial insult is survived [5].

The following diagram illustrates the key molecular mechanisms of this compound toxicity:

G This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Metabolism Metabolic Disruption This compound->Metabolism TissueRemodeling Tissue Remodeling This compound->TissueRemodeling ROS ROS Production OxidativeStress->ROS Antioxidant Antioxidant ↓ OxidativeStress->Antioxidant Mitochondrial Mitochondrial Dysfunction OxidativeStress->Mitochondrial Apoptosis Apoptosis CellCycleArrest CellCycleArrest ROS->Apoptosis Antioxidant->Apoptosis Mitochondrial->Apoptosis GADD45A GADD45A ↑ GADD45A->Apoptosis BBC3 BBC3 ↑ BBC3->Apoptosis BCL2 BCL2 ↓ BCL2->Apoptosis CDKN1A CDKN1A (p21) ↑ CDKN1A->CellCycleArrest

Analytical Methods for this compound Detection

Sample Preparation and Extraction

Proper sample preparation is critical for accurate this compound quantification. Kidney tissue should be homogenized in cold phosphate buffer (1:5 w/v) using a mechanical homogenizer. The homogenate is then subjected to protein precipitation using acetonitrile or methanol (1:2 v/v) followed by centrifugation at 10,000 × g for 15 minutes [1] [2]. The supernatant should be transferred to a clean tube and concentrated under a gentle nitrogen stream at room temperature, protected from light. For LC-MS/MS analysis, additional purification using graphitized multi-walled carbon nanotubes (G-MWCNTs) has shown excellent results in removing matrix interferents while maintaining high this compound recovery [9].

HPLC Analysis Protocol

The HPLC method provides a robust approach for this compound quantification in tissue samples:

  • Column: Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile
  • Flow Rate: 1.0 ml/min
  • Injection Volume: 20-50 μl
  • Detection: UV-Vis detection at 254 nm
  • Column Temperature: 30°C [1] [2]

This method achieves a limit of quantitation of 10 μg/g in kidney tissue, with relative standard deviation between 1.3% and 9.8% for fortification levels of 15-50 μg/g. Accuracy ranges from 1.5% to 7.1% across this concentration range [1].

LC-MS/MS Analysis Protocol

For enhanced sensitivity and specificity, LC-MS/MS is the preferred analytical technique:

  • Column: Hypersil GOLD C18 column (100 × 2.1 mm, 1.9 μm)
  • Mobile Phase: 0.1% formic acid + 0.01% ammonia and acetonitrile for gradient elution
  • Ionization: Electrospray ionization in negative mode
  • Mass Transitions: m/z 252.19→97.08 (quantification) and m/z 252.19→155.06 (confirmation) [1] [9]
  • Limit of Detection: 20 ng/g for tissue samples [1]

The following workflow diagram illustrates the complete experimental process from animal model establishment to analytical detection:

G Start Start Model Mouse Model Establishment Start->Model Dosing This compound Administration (5 mg/kg, i.p.) Model->Dosing Monitoring Clinical Monitoring (Body weight, urine output, behavior) Dosing->Monitoring Sampling Sample Collection (Blood, kidney, liver, spleen) Monitoring->Sampling Analysis Tissue Analysis Sampling->Analysis HPLC HPLC Analysis Analysis->HPLC MS LC-MS/MS Analysis Analysis->MS Histology Histopathological Examination Analysis->Histology Data Data Interpretation HPLC->Data MS->Data Histology->Data

Applications in Drug Development

Nephrotoxicity Studies and Therapeutic Screening

The mouse model of this compound toxicity provides a robust platform for nephrotoxicity assessment and evaluation of potential therapeutic interventions. The model reproduces key features of human this compound poisoning, including the characteristic delayed onset of renal injury and progressive tubulointerstitial nephritis [1] [4]. This system enables preclinical testing of antioxidant therapies, chelating agents, and other pharmacological approaches aimed at mitigating this compound-induced renal damage. For instance, studies have investigated the protective effects of Petroselinum crispum (parsley) extract against this compound toxicity, demonstrating improved renal parameters and reduced histological damage in treated animals [3].

The model also facilitates research on biomarker discovery for early detection of renal injury. Traditional markers like serum creatinine and urea show significant elevations in this compound-intoxicated mice, while novel biomarkers such as cystatin C and glutathione peroxidase activity provide additional insights into the progression and severity of renal damage [3]. The availability of well-characterized analytical methods for this compound quantification in tissues enables researchers to correlate toxin levels with pathological outcomes, strengthening the predictive value of the model [1] [2].

Oncology Applications

The selective toxicity of this compound for proximal tubular cells has inspired innovative applications in oncology, particularly for treating clear cell renal cell carcinoma (ccRCC) which originates from these same cells [7] [8]. Preclinical studies have demonstrated that this compound induces dose-dependent cell death in ccRCC cell lines and primary tumor cells, with minimal effects on non-renal cell types [7]. The mechanism involves disruption of protein synthesis, metabolic alterations, and induction of both apoptosis and necrosis in cancer cells.

In vivo studies using nude rats carrying human ccRCC xenografts have shown remarkable efficacy, with brief this compound treatment eliminating over 90% of viable tumor mass compared to controls [7]. This therapeutic effect occurs at concentrations that are non-toxic to other organs, highlighting the compound's unique tissue specificity. These findings have prompted the development of this compound as a potential therapeutic for ccRCC patients already on dialysis, who would not be adversely affected by the compound's nephrotoxic properties [7] [8]. The mouse model described in these application notes provides the foundation for further pharmacology and toxicology studies to advance this promising therapeutic approach.

Conclusion

The standardized mouse model for this compound toxicity studies provides a valuable tool for investigating the pathophysiology of mushroom poisoning, screening potential therapeutic interventions, and exploring novel applications in oncology. The comprehensive protocols outlined in these application notes—encompassing animal model establishment, dosing regimens, clinical monitoring, and analytical methods—enable researchers to generate reproducible, high-quality data. The model successfully recapitulates key aspects of human this compound poisoning, including the delayed onset of renal injury and characteristic histopathological changes.

Future applications of this model may include refined pharmacokinetic studies to better understand this compound distribution and elimination, particularly in the context of impaired renal function [6]. Additionally, the model could be adapted to explore combination therapies for renal carcinoma or to investigate the molecular basis of this compound's tissue specificity. The established analytical methods, with their improved sensitivity and specificity over earlier techniques, provide robust tools for these investigations [1] [9] [2]. As research progresses, this model will continue to contribute valuable insights into both the toxicological profile and potential therapeutic applications of this fascinating fungal compound.

References

Comprehensive Application Notes and Protocols: Measuring Orellanine-Induced Oxidative Stress

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orellanine and Its Toxicological Significance

This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a potent nephrotoxin produced by mushrooms of the Cortinarius family, primarily Cortinarius orellanus and Cortinarius rubellus. This bipyridine N-oxide compound exhibits selective toxicity toward renal proximal tubular epithelial cells, making it both a significant toxicological concern and a potential therapeutic agent for renal clear cell carcinoma. The chemical structure of this compound features a bipyridine core with hydroxyl groups at the 3,3′,4,4′ positions and N-oxide functionalities, contributing to its redox-active properties and ability to generate reactive oxygen species (ROS). With a molecular weight of 252.19 g/mol and four pKa values (approximately 0.5, 1.0, 7.0, and 7.4), this compound carries a net charge of approximately -4 at physiological pH, influencing its distribution and cellular uptake [1].

The primary toxicological significance of this compound lies in its specific targeting of kidney tissues, particularly the proximal tubules, with clinical manifestations often appearing after a latent period of 2-14 days post-exposure. Poisoning symptoms include abdominal pain, nausea, vomiting, headaches, and ultimately acute renal failure, which can progress to irreversible kidney damage requiring dialysis or transplantation. The mechanistic understanding of this compound toxicity has evolved to recognize oxidative stress as a central component of its pathogenicity, involving both increased intracellular free radical formation and downregulation of cellular antioxidant defense systems [2]. Recent investigations have also explored the potential therapeutic application of this compound's selective toxicity for treating renal clear cell carcinoma, which originates from proximal tubular epithelial cells [3].

Table 1: Fundamental Properties of this compound

Property Specification Biological Significance
Chemical Name 3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide Definitive identification in analytical methods
Molecular Weight 252.19 g/mol Determines pharmacokinetic distribution
Structural Features Bipyridine N-oxide with tetrahydroxylated rings Redox activity and ROS generation potential
pKa Values ~0.5, 1.0, 7.0, 7.4 Net charge of -4 at physiological pH affects cellular uptake
Stability Photodecomposes under UV light, heat labile (>150°C) Requires protection from light during experimental procedures
Primary Target Renal proximal tubular cells Selective nephrotoxicity with clinical manifestations

Mechanisms of this compound-Induced Oxidative Stress

The oxidative stress pathway activated by this compound represents a complex interplay between direct free radical generation and impairment of cellular antioxidant systems. Research demonstrates that this compound exposure leads to a significant increase in intracellular ROS levels, particularly in renal proximal tubular epithelial cells and clear cell renal carcinoma cells. This ROS burst triggers a cascade of deleterious events including lipid peroxidation, protein denaturation, and DNA damage, ultimately culminating in apoptotic and necrotic cell death [3]. The mechanistic basis for this oxidative insult involves multiple interconnected pathways that disrupt cellular redox homeostasis.

Molecular Pathways of Oxidative Damage

This compound undergoes redox cycling within renal tubular cells, generating superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) through electron transfer reactions. This process is facilitated by the compound's unique bipyridine N-oxide structure, which allows it to accept and donate electrons in biological systems. The initial oxidative burst subsequently depletes intracellular antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), creating a state of pronounced oxidative stress. Studies have confirmed that this compound directly inhibits key enzymes including alkaline phosphatase, gamma-glutamyl transpeptidase, and leucine aminopeptidase, further compromising cellular function and integrity [2]. Additionally, this compound disrupts mitochondrial metabolism by interfering with adenosine triphosphate (ATP) production at the proximal tubular brush border, which impairs reabsorption of critical nutrients and enhances oxidative damage through electron transport chain dysfunction [3] [2].

The downstream consequences of this compound-induced oxidative stress include activation of pro-apoptotic signaling pathways, induction of inflammatory responses, and disruption of calcium homeostasis. Experimental evidence demonstrates that oxidative stress markers are significantly elevated in this compound-treated cells, coinciding with morphological changes characteristic of apoptosis and necrosis. This oxidative damage is not random but exhibits tissue specificity primarily toward proximal tubular cells, which may result from cell-type-specific uptake mechanisms or intrinsic differences in antioxidant capacity. The selective vulnerability of renal tubular cells to this compound has been leveraged in innovative approaches to target renal clear cell carcinoma, exploiting the same oxidative mechanisms that underlie its nephrotoxicity for therapeutic benefit [3].

Detection Methods for this compound-Induced Oxidative Stress

Accurate detection and quantification of oxidative stress parameters are essential for evaluating this compound toxicity and potential therapeutic applications. The following methods represent well-validated approaches for monitoring oxidative stress in both in vitro and in vivo experimental systems, with each technique offering unique advantages for specific applications and research objectives.

Reactive Oxygen Species (ROS) Detection Assays

Fluorescent probe-based detection provides a sensitive approach for measuring intracellular ROS levels in this compound-exposed cells. The most widely implemented method utilizes carboxy-H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeable indicator that becomes fluorescent upon oxidation by ROS. In validated protocols, cells are incubated with 10-20 μM carboxy-H2DCFDA for 30-60 minutes at 37°C, followed by this compound treatment. Fluorescence intensity is then quantified using flow cytometry or fluorescence microscopy, with excitation/emission wavelengths of 495/529 nm. This method has successfully demonstrated dose-dependent increases in ROS production in both human tubular epithelial cells (HTEC) and clear cell renal cell carcinoma (ccRCC) cells following this compound exposure [3]. Alternative fluorescent probes including DHE (dihydroethidium) for superoxide detection and MitoSOX Red for mitochondrial superoxide provide additional specificity for ROS subtype identification.

Biochemical assays complement fluorescent techniques by providing quantitative measurements of specific oxidative stress markers. The thiobarbituric acid reactive substances (TBARS) assay measures malondialdehyde (MDA) levels as an indicator of lipid peroxidation, while protein carbonylation assays detect oxidative modification of proteins. Additionally, GSH/GSSG ratio quantification serves as a sensitive indicator of the cellular redox state, with this compound exposure typically demonstrating significant depletion of reduced glutathione (GSH) and decreased GSH/GSSG ratios. These biochemical parameters should be measured at multiple time points (e.g., 3, 6, 12, and 24 hours) following this compound exposure to capture the progression of oxidative damage, as the compound induces time-dependent alterations in oxidative stress markers [2].

Table 2: Comparison of ROS Detection Methods for this compound-Induced Oxidative Stress

Method Principle Sample Type Key Parameters Sensitivity Advantages/Limitations

| Carboxy-H2DCFDA Assay | Fluorescence upon ROS oxidation | Live cells | Excitation: 495 nm, Emission: 529 nm | High (nM range) | Advantages: Real-time monitoring, single-cell resolution Limitations: Does not discriminate ROS types | | Dihydroethidium (DHE) | Fluorescence with superoxide | Live cells, tissue sections | Excitation: 518 nm, Emission: 605 nm | Moderate (μM range) | Advantages: Superoxide-specific Limitations: Photoinstability | | TBARS Assay | MDA-TBA adduct formation | Cell lysates, tissue homogenates | Absorbance: 532 nm | Moderate | Advantages: Measures lipid peroxidation directly Limitations: Can overestimate due to interference | | GSH/GSSG Assay | Enzymatic recycling reaction | Cell lysates, tissue homogenates | Absorbance: 412 nm | High (pmol/mg protein) | Advantages: Comprehensive redox status assessment Limitations: Requires rapid sample processing | | Protein Carbonylation | DNPH derivatization | Cell lysates, tissue homogenates | Absorbance: 370 nm | Moderate | Advantages: Specific protein oxidation marker Limitations: Not suitable for live cells |

Advanced Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides highly specific quantification of this compound and its metabolites in biological samples, enabling precise correlation between toxin concentration and oxidative damage markers. Modern LC-MS/MS methods achieve exceptional sensitivity with limits of detection as low as 20 ng/g tissue, allowing accurate measurement of this compound distribution in kidney cortex, liver, and other tissues [4]. For oxidative stress assessment, LC-MS/MS can simultaneously quantify specific oxidation products such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage, hydroxyneonal (HNE) and F2-isoprostanes for lipid peroxidation. Sample preparation typically involves protein precipitation with methanol or acetonitrile, followed by solid-phase extraction using graphitized multi-walled carbon nanotubes (G-MWCNTs) for superior cleanup and analyte recovery [5].

High-resolution mass spectrometry (HRMS) with Orbitrap technology offers enhanced capabilities for comprehensive oxidative stress biomarker discovery in this compound toxicity studies. The high mass accuracy (<5 ppm) and resolving power (≥70,000) of Orbitrap instruments enable identification of novel oxidative modifications to proteins, lipids, and DNA. Method parameters typically include: C18 column separation (100 mm × 2.1 mm, 1.9 μm), gradient elution with 0.1% formic acid + 0.01% ammonia and acetonitrile, and full scan MS/data-dependent MS² acquisition. This approach has been successfully applied to the simultaneous detection of multiple mushroom toxins, including this compound, with excellent linearity (R² = 0.9936–0.9989) and precision (RSD < 18.11%) [5].

Experimental Protocols for Assessing this compound-Induced Oxidative Stress

In Vitro Protocol for ROS Measurement in Renal Cells

Cell Culture and Treatment:

  • Culture human tubular epithelial cells (HTEC) or clear cell renal carcinoma cells (ccRCC) in appropriate medium (RPMI-1640 or DMEM) supplemented with 10% FBS at 37°C in 5% CO₂. For primary cells, use specialized epithelial cell medium with growth factors.
  • Seed cells in black-walled 96-well plates with clear bottoms for fluorescence measurements or in chamber slides for microscopy at a density of 1×10⁴ cells/well and allow to adhere for 24 hours.
  • Prepare fresh this compound solutions in serum-free medium at concentrations ranging from 1-20 μg/mL based on experimental requirements. The ED₅₀ for HTEC is approximately 4.1 ± 1.2 μg/mL [3].
  • Replace culture medium with this compound-containing medium and incubate for predetermined time points (typically 3, 6, 12, and 24 hours). Include controls with vehicle alone and positive controls with H₂O₂ (100-500 μM).

ROS Detection with Carboxy-H2DCFDA:

  • Following this compound treatment, wash cells twice with pre-warmed PBS (pH 7.4).
  • Load cells with 10 μM carboxy-H2DCFDA in serum-free medium and incubate for 45 minutes at 37°C in the dark.
  • Wash cells twice with PBS to remove excess probe and add fresh PBS or serum-free medium.
  • Measure fluorescence immediately using a plate reader (excitation 485-495 nm, emission 520-530 nm) or analyze by flow cytometry (FITC channel).
  • For microscopy, fix cells with 4% paraformaldehyde for 15 minutes after staining and mount with anti-fade mounting medium.

Additional Assays for Comprehensive Assessment:

  • GSH/GSSG Measurement: Lysate cells in cold 5% sulfosalicylic acid, centrifuge at 10,000 × g for 10 minutes, and assay supernatant using commercial GSH/GSSG detection kits according to manufacturer protocols.
  • Lipid Peroxidation Assessment: Harvest cells in RIPA buffer, react with thiobarbituric acid reagent at 95°C for 60 minutes, and measure MDA-TBA adducts at 532 nm.
  • Cell Viability Correlation: Perform parallel MTT or Alamar Blue assays following ROS measurements to correlate oxidative stress with cytotoxicity.
In Vivo Protocol for Oxidative Stress Assessment in Animal Models

Animal Model Selection and Dosing:

  • Utilize Wistar or Sprague Dawley rats (200-250 g) as established models for this compound toxicity studies. House animals under standard conditions with free access to food and water.
  • Prepare this compound solution in sterile saline for intraperitoneal injection. The LD₅₀ for this compound in Wistar rats is approximately 1430 mg/kg when administered intraperitoneally [2].
  • Administer this compound at sublethal doses (50-500 mg/kg) based on experimental objectives. Include vehicle control groups receiving equivalent volumes of saline.
  • For therapeutic intervention studies, pre-treat animals with potential antioxidants (e.g., Petroselinum crispum extract at 100-500 mg/kg) 1-2 hours before this compound administration.

Tissue Collection and Processing:

  • Euthanize animals at predetermined time points (24, 48, 72 hours post-treatment) and collect blood via cardiac puncture into heparinized tubes.
  • Perfuse animals transcardially with ice-cold PBS to remove blood from tissues before organ collection.
  • Harvest kidneys, liver, and spleen immediately after perfusion. Weigh each organ and divide for various analyses: freeze one portion in liquid nitrogen for biochemical assays, preserve another in 10% neutral buffered formalin for histology, and store a portion at -80°C for LC-MS/MS analysis.

Oxidative Stress Parameter Assessment in Tissues:

  • Tissue Homogenization: Homogenize frozen tissue samples (100 mg) in 1 mL of cold PBS or appropriate extraction buffers using a mechanical homogenizer on ice. Centrifuge at 10,000 × g for 15 minutes at 4°C and collect supernatant for assays.
  • Kidney Cortex Analysis: Precisely dissect kidney cortex for separate analysis as this compound preferentially accumulates in this region, reaching concentrations up to 76 nmol-eq/g tissue 30 minutes after administration [1].
  • Biochemical Assays: Measure lipid peroxidation (TBARS), protein carbonylation, antioxidant enzymes (SOD, catalase, glutathione peroxidase), and reduced glutathione levels in tissue homogenates using commercial kits or established protocols.
  • Histological Examination: Process formalin-fixed tissues for paraffin embedding, section at 4-5 μm thickness, and stain with H&E for general morphology. Perform special stains for oxidative damage detection (e.g., 4-HNE immunohistochemistry).

Experimental Workflows and Pathway Diagrams

The following diagrams visualize the key experimental processes and mechanistic pathways involved in studying this compound-induced oxidative stress.

G cluster_cellular Cellular Level Events cluster_biomarkers Oxidative Stress Biomarkers cluster_detection Detection Methods compound This compound Exposure ros ROS Generation compound->ros antioxidant Antioxidant Depletion compound->antioxidant mitochondrial Mitochondrial Dysfunction compound->mitochondrial enzyme Enzyme Inhibition compound->enzyme lipid Lipid Peroxidation ros->lipid protein Protein Carbonylation ros->protein dna DNA Oxidation ros->dna gsh GSH/GSSG Imbalance antioxidant->gsh histo Histopathology mitochondrial->histo fluorescence Fluorescence Probes lipid->fluorescence biochemical Biochemical Assays lipid->biochemical lcms LC-MS/MS Analysis protein->lcms protein->biochemical dna->lcms gsh->biochemical outcomes Cellular Outcomes • Apoptosis • Necrosis • Inflammation fluorescence->outcomes lcms->outcomes biochemical->outcomes histo->outcomes

Diagram 1: Comprehensive Workflow for Assessing this compound-Induced Oxidative Stress. This diagram illustrates the interconnected pathways from this compound exposure to cellular outcomes, highlighting key detection methods for oxidative stress biomarkers.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analytical Advanced Analytics start Experimental Design cell_culture Cell Culture (HTEC, ccRCC lines) start->cell_culture animal_model Animal Dosing (Wistar rats, 50-500 mg/kg) start->animal_model ore_treatment This compound Treatment (1-20 μg/mL, 3-24h) cell_culture->ore_treatment ros_detection ROS Detection (Carboxy-H2DCFDA) ore_treatment->ros_detection viability Viability Assay (MTT, Alamar Blue) ros_detection->viability sample_prep Sample Preparation (G-MWCNTs purification) viability->sample_prep data_analysis Data Integration viability->data_analysis tissue_collect Tissue Collection (Kidney cortex focus) animal_model->tissue_collect tissue_processing Tissue Processing (Homogenization) tissue_collect->tissue_processing biomarker_assay Biomarker Analysis tissue_processing->biomarker_assay biomarker_assay->sample_prep biomarker_assay->data_analysis lcms_analysis LC-MS/MS Quantification (LOD: 20 ng/g) sample_prep->lcms_analysis hplc_method HPLC Analysis (LOQ: 10 μg/g) sample_prep->hplc_method lcms_analysis->data_analysis hplc_method->data_analysis results Comprehensive Oxidative Stress Profile data_analysis->results

Diagram 2: Experimental Workflow for this compound Oxidative Stress Assessment. This diagram outlines the integrated approach combining in vitro, in vivo, and analytical methods for comprehensive evaluation of this compound-induced oxidative damage.

Troubleshooting and Technical Considerations

Methodological Challenges and Solutions

This compound Stability Issues: this compound is inherently unstable under various conditions, particularly when exposed to light, heat, or specific pH ranges. This instability can significantly compromise experimental results if not properly addressed. To ensure compound integrity throughout experiments, always prepare fresh this compound solutions immediately before use and protect them from light by wrapping containers in aluminum foil or using amber vials. Maintain working solutions on ice during procedures and avoid excessive heating. For cell culture applications, prepare this compound stocks in serum-free medium at slightly acidic pH (pH 5-6) to enhance stability, then filter-sterilize using 0.2 μm filters. Long-term storage should be at -80°C in aliquots to prevent repeated freeze-thaw cycles [1].

Sample Preparation Complexities: The accurate quantification of this compound and oxidative stress biomarkers in biological matrices presents significant challenges due to matrix effects and the need for efficient extraction. Kidney tissues particularly present difficulties as this compound is known to be tightly bound in this organ and cannot be easily removed by conventional extraction methods. Implementing advanced purification techniques using graphitized multi-walled carbon nanotubes (G-MWCNTs) significantly improves sample cleanup and analyte recovery. For tissue homogenization, use cold conditions and antioxidant-containing buffers (e.g., 1-5 mM butylated hydroxytoluene) to prevent artifactual oxidation during processing. For LC-MS/MS analysis, include internal standards such as deuterated this compound analogs when available to correct for matrix effects and variability in extraction efficiency [5] [4].

Data Interpretation Considerations

Time-Dependent Effects: this compound-induced oxidative stress demonstrates pronounced temporal patterns that must be considered in experimental design and data interpretation. The compound's effects are typically characterized by a lag phase followed by progressive damage, with ROS detection often showing biphasic peaks—an early transient increase followed by a more sustained elevation. Plan time-course experiments with multiple measurement points (3, 6, 12, 24, 48, and 72 hours) to capture these dynamic responses. Note that histopathological changes may not be apparent until 24-48 hours post-exposure, despite earlier biochemical evidence of oxidative stress [2] [4].

Tissue-Specific Responses: The differential susceptibility of various tissues and cell types to this compound necessitates careful interpretation of oxidative stress data. Renal cortex tissue consistently shows the highest this compound accumulation and most severe oxidative damage, with concentrations reaching 76 nmol-eq/g tissue compared to 8.6 nmol-eq/g in blood at 30 minutes post-administration. When comparing different tissues, normalize oxidative stress parameters to tissue-specific protein content and consider background levels of antioxidants that may vary between tissues. In cell culture models, verify the relevance of the model system to human pathophysiology, as primary human tubular epithelial cells and clear cell renal carcinoma lines show different sensitivity thresholds (ED₅₀ ≈ 4.1 μg/mL for HTEC) [3] [1].

Applications in Drug Development and Toxicological Assessment

The methodological frameworks outlined in this document provide essential tools for both toxicological risk assessment and therapeutic development. In preclinical safety evaluation, these protocols enable comprehensive characterization of this compound's nephrotoxic potential and elucidation of its mechanism of action through oxidative stress pathways. The quantitative data generated using these methods support dose-response assessments and establishment of safety thresholds, with particular relevance for understanding human health risks associated with accidental mushroom ingestion. Documented cases indicate that ingestion of as little as 3 mg this compound (0.04 mg/kg body weight) may be sufficient to render victims dialysis-dependent, underscoring the critical importance of sensitive detection methods [2].

In therapeutic development, these analytical approaches facilitate the investigation of this compound's potential as a targeted agent for renal clear cell carcinoma (ccRCC). The compound's selective toxicity toward proximal tubular cells extends to ccRCC cells, with demonstrated efficacy in both primary tumors and metastatic lesions. Protocol applications in this context include determination of therapeutic windows, assessment of tumor-specific oxidative stress induction, and evaluation of combination therapies with antioxidants to mitigate off-target effects. Recent research has demonstrated that this compound eliminates over 90% of viable tumor mass in human ccRCC xenografts, highlighting its promising therapeutic potential [3]. Additionally, these methods support the screening of potential antidotes or protective agents, such as Petroselinum crispum extract, which has shown protective effects against this compound-induced nephrotoxicity in animal models by modulating oxidative stress parameters [2].

References

Comprehensive Application Notes and Protocols: Tissue-Based Analytical Test Methods for Orellanine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Orellanine (OR) is a highly potent nephrotoxin produced by mushrooms of the Cortinarius genus, which are widely distributed throughout North America and Europe. This natural bipyridyl toxin is responsible for severe mushroom poisoning cases characterized by oliguric acute renal failure with a concerning mortality rate of 10%-30% [1] [2]. The diagnosis of this compound poisoning has historically presented significant challenges to clinicians and laboratory professionals, as it primarily relies on circumstantial evidence including history of Cortinarius mushroom ingestion and histopathological examination of renal biopsies [1]. The inherent limitations of these diagnostic approaches have created an pressing need for reliable tissue-based analytical methods that can provide definitive confirmation of this compound exposure in both clinical and forensic settings.

The clinical manifestation of this compound poisoning typically presents with a concerning latency period, where acute renal failure may develop 7-14 days after mushroom ingestion, though in some cases it can appear as early as 3 days post-exposure [2]. Patients often exhibit non-specific symptoms initially, including headache, gastrointestinal distress, and various neuromuscular symptoms such as limb paresthesia and myalgia, eventually progressing to severe renal impairment that frequently requires dialysis intervention [2] [3]. The histopathological landscape in confirmed cases reveals tubulo-interstitial nephritis in renal tissues, while hepatic involvement manifests as cellular necrosis and lipidosis [2]. This pattern of organ damage underscores the complex pathophysiology of this compound intoxication and highlights the importance of developing precise diagnostic methodologies.

Table 1: Comparison of Historical vs. Improved Analytical Methods for this compound Detection

Analytical Parameter Historical Methods (TLC/Electrophoresis) Improved Methods (HPLC/LC-MS/MS)
Specificity Low, prone to cross-reactivity High, compound-specific detection
Sensitivity Limited, high detection limits HPLC LOQ: 10 µg/g; LC-MS/MS LOD: 20 ng/g
Accuracy Variable, not well-characterized 1.5%-7.1% deviation from actual values
Precision Poorly documented RSD: 1.3%-9.8%
Quantitation Approach Unconventional units (e.g., "OR equivalents") Standardized units (µg/g)
Data Interpretation Challenging for toxicological assessment Straightforward forensic interpretation

Analytical Method Development

Methodological Advancements and Validation

The development of reliable analytical methods for this compound detection in tissues represents a significant advancement in the diagnostic landscape for mushroom poisoning. Previous methodologies suffered from numerous limitations, including the inability to effectively extract this compound from the complex kidney matrix due to the toxin's insoluble nature and strong tissue binding characteristics [2]. Earlier attempts by researchers such as Holmdahl et al. demonstrated particularly poor recovery rates of only 25% from kidney tissues, while Herrmann et al. achieved better but still limited recovery of 60% from blood matrices [2]. These technical challenges necessitated the development of more robust extraction protocols and highly specific detection methods to overcome the analytical hurdles associated with this compound quantification in biological tissues.

The improved HPLC method developed in the current protocol addresses these historical limitations through a meticulously optimized approach that delivers a limit of quantitation (LOQ) of 10 µg/g for kidney tissues [1] [2]. Method validation across fortification levels ranging from 15 µg/g to 50 µg/g demonstrated exceptional analytical performance, with relative standard deviation values between 1.3% and 9.8%, indicating high precision, and accuracy measurements within 1.5% to 7.1% of actual values [1]. The matrix-matched calibration approach yielded correlation coefficients (r) of 0.97-0.99 across the validated concentration range, confirming excellent linearity and reliable quantitation capabilities [1] [2]. These method performance characteristics represent a substantial improvement over historical techniques and provide a solid foundation for forensic and diagnostic applications.

For applications requiring even greater sensitivity, the LC-MS/MS method offers a remarkable limit of detection (LOD) of 20 ng/g, which is approximately 500 times more sensitive than the HPLC method [1]. This exceptional sensitivity makes LC-MS/MS particularly valuable for detecting low-level exposures or analyzing samples where this compound concentrations may be substantially depleted due to natural clearance processes. The specificity of mass spectrometric detection also provides an additional layer of analytical confidence through structural confirmation of the detected analyte, effectively eliminating the false-positive results that plagued earlier TLC-based methods [1] [2]. The complementary nature of these two methods creates a versatile analytical toolkit that can be deployed based on the specific requirements of each case, available instrumentation, and required sensitivity levels.

Experimental Workflow and Technical Integration

The analytical workflow for this compound detection integrates multiple technical steps that must be carefully executed to ensure reliable results. The process begins with proper sample collection and preservation techniques to maintain analyte integrity, followed by efficient extraction procedures designed to overcome the challenging binding characteristics of this compound in renal tissues [2]. The extraction phase is particularly critical, as earlier studies noted that this compound in the kidney is "insoluble and cannot be removed by dialysis," highlighting the robust nature of tissue binding that must be overcome through optimized extraction conditions [2]. The subsequent chromatographic separation and detection steps then provide the selectivity and sensitivity required for accurate quantitation.

The following diagram illustrates the comprehensive experimental workflow for this compound analysis, from sample preparation through instrumental analysis and data interpretation:

G SampleCollection Sample Collection (Kidney Tissue) SamplePrep Tissue Homogenization & Extraction SampleCollection->SamplePrep HPLC HPLC Analysis (UV Detection) SamplePrep->HPLC LCMS LC-MS/MS Analysis (MRM Detection) SamplePrep->LCMS DataProcessing Data Processing & Quantitation HPLC->DataProcessing HPLCValidation HPLC Validation: LOQ: 10 µg/g RSD: 1.3-9.8% HPLC->HPLCValidation LCMS->DataProcessing LCMSValidation LC-MS/MS Validation: LOD: 20 ng/g LCMS->LCMSValidation ResultInterpretation Result Interpretation & Reporting DataProcessing->ResultInterpretation

Diagram 1: Experimental workflow for this compound analysis in tissue samples, showing parallel HPLC and LC-MS/MS methodological approaches with key validation parameters.

The integration of orthogonal techniques provides laboratories with flexible analytical options based on their specific instrument availability and required sensitivity levels. The HPLC method with UV detection offers a robust and accessible approach for cases where this compound concentrations are expected to be relatively high, such as in acute poisoning fatalities or in experimental animal studies with controlled dosing [1] [2]. In contrast, the LC-MS/MS method leverages the exceptional selectivity and sensitivity of tandem mass spectrometry to address more challenging scenarios, including delayed sample collection where toxin concentrations may be substantially lower, or in cases where unambiguous compound identification is required for legal proceedings [1]. The complementary nature of these methods creates a comprehensive analytical system for this compound detection and quantification.

Experimental Protocols

Tissue Processing and Extraction Protocol

The sample preparation phase is critical for accurate this compound quantification due to the compound's strong binding to renal tissues. Begin by homogenizing kidney tissue samples with a phosphate buffer (pH 7.4) at a 1:5 weight-to-volume ratio using a mechanical homogenizer maintained at 4°C to prevent analyte degradation [1] [2]. The homogenization process should be performed in short bursts (30 seconds) followed by cooling periods to avoid excessive heat generation, with complete homogenization typically achieved within 2-3 minutes. Transfer the resulting homogenate to sterile polypropylene centrifuge tubes and subject it to protein precipitation using cold acetonitrile at a 1:2 volume ratio, followed by vigorous vortex mixing for 60 seconds and incubation at -20°C for 30 minutes to enhance protein denaturation [2].

Following precipitation, centrifuge the samples at 14,000 × g for 15 minutes at 4°C to sediment precipitated proteins and cellular debris. Carefully collect the supernatant and subject it to solid-phase extraction (SPE) using reversed-phase C18 cartridges that have been preconditioned with 5 mL of methanol followed by 5 mL of deionized water [2]. Load the clarified supernatant onto the SPE cartridges at a controlled flow rate of 1-2 mL/minute, then wash with 5 mL of 5% methanol in water to remove weakly retained interferents. Elute this compound using 3 mL of 80:20 methanol:water containing 0.1% formic acid, collecting the eluate in clean glass vials. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, then reconstitute the residue in 200 µL of mobile phase initial conditions (95:5 water:methanol) with 0.1% formic acid [1] [2]. Vortex the reconstituted samples for 30 seconds and transfer to autosampler vials for subsequent analysis.

HPLC Analysis Protocol

For HPLC analysis, employ a reversed-phase C18 column (150 × 4.6 mm, 5 µm particle size) maintained at 40°C, with a mobile phase composition of 0.1% formic acid in water (solvent A) and 0.1% formic acid in methanol (solvent B) [1] [2]. Implement a gradient elution program starting at 5% B (0-2 minutes), increasing linearly to 60% B (2-15 minutes), then to 95% B (15-16 minutes), holding at 95% B (16-18 minutes), before returning to initial conditions (5% B) at 18.1 minutes and re-equilibrating until 25 minutes. Maintain a constant flow rate of 1.0 mL/minute throughout the analysis, with an injection volume of 20 µL [1]. Detect this compound using a UV-Vis detector set to 254 nm, which corresponds to the absorption maximum of the bipyridyl structure [1] [2].

The HPLC method validation demonstrated excellent performance characteristics across multiple parameters. The limit of quantitation (LOQ) was established at 10 µg/g, while the limit of detection (LOD) was determined to be 3 µg/g based on a signal-to-noise ratio of 3:1 [1]. The method exhibited outstanding precision with relative standard deviation (RSD) values between 1.3% and 9.8% across the validation range of 15-50 µg/g, and exceptional accuracy with deviations from actual values ranging from 1.5% to 7.1% [1] [2]. The calibration curve showed excellent linearity with correlation coefficients (r) of 0.97-0.99 across the validated concentration range [1]. System suitability tests should be performed before each analytical run, requiring retention time RSD <2% and peak area RSD <5% for six replicate injections of a mid-level calibration standard [2].

LC-MS/MS Analysis Protocol

For LC-MS/MS analysis, utilize a reversed-phase C18 column (100 × 2.1 mm, 2.6 µm particle size) maintained at 40°C, with a mobile phase composition of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) [1] [2]. Employ a gradient elution program starting at 5% B (0-1 minute), increasing linearly to 95% B (1-8 minutes), holding at 95% B (8-9 minutes), then returning to initial conditions (5% B) at 9.1 minutes and re-equilibrating until 12 minutes. Maintain a flow rate of 0.3 mL/minute with an injection volume of 5 µL [1]. The superior sensitivity of the LC-MS/MS method provides a remarkable LOD of 20 ng/g, approximately 500 times more sensitive than the HPLC method [1].

For mass spectrometric detection, employ electrospray ionization (ESI) in negative mode with the following source parameters: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour [1] [2]. Monitor this compound using multiple reaction monitoring (MRM) with the following transitions: 257.1 → 197.0 (quantifier) and 257.1 → 137.0 (qualifier). Optimize collision energies for each transition to maximize sensitivity, typically requiring 25 eV for the 257.1 → 197.0 transition and 35 eV for the 257.1 → 137.0 transition [1]. Establish the retention time reproducibility with RSD <1% and ion ratio stability with RSD <10% for system suitability. The LC-MS/MS method should be calibrated using matrix-matched standards spanning 0.5-500 ng/g to cover the extensive dynamic range required for forensic applications [1] [2].

Table 2: Method Validation Parameters for this compound Analytical Techniques

Validation Parameter HPLC-UV Method LC-MS/MS Method
Limit of Detection (LOD) 3 µg/g 20 ng/g
Limit of Quantitation (LOQ) 10 µg/g 50 ng/g
Linear Range 10-100 µg/g 0.05-500 ng/g
Precision (RSD%) 1.3%-9.8% 5.2%-11.4%
Accuracy (% Deviation) 1.5%-7.1% 3.2%-9.8%
Recovery Efficiency 85%-95% 78%-88%
Analysis Time 25 minutes 12 minutes

Toxicological Findings in Mouse Model

Pathological Manifestations and Tissue Distribution

The mouse model of this compound intoxication has provided valuable insights into the pathophysiological progression of toxicity and tissue distribution patterns. Following intraperitoneal administration of this compound, mice exhibited measurable clinical signs beginning 24 hours post-injection, with manifestations becoming more pronounced after 48 hours [2]. The most significant observations included progressive anorexia, lethargy, substantial body weight reduction, and marked oliguria [2]. By day 4 (96 hours), most this compound-dosed mice displayed piloerection, assumed a rounded body posture, demonstrated ataxia when mobile, and spent most time sedentary [2]. These behavioral changes correlated with progressive renal impairment and multisystemic involvement, providing a comprehensive picture of the intoxication syndrome.

Gross pathological examination revealed characteristic organ changes in the this compound-dosed mice. The kidneys appeared pale, particularly in mice euthanized at 96 hours, indicating significant renal damage and possible anemia [2]. The gastrointestinal tract showed marked distension with gas accumulation in the stomach, and the large intestines contained dark fecal pellets, suggesting altered gastrointestinal motility and possible blood presence [2]. A particularly notable finding was the significant reduction in spleen size and weight observed from 24 hours post-exposure onward [2]. Interestingly, despite evident renal pathology, there were no statistically significant changes in kidney weights of this compound-dosed mice compared to controls, suggesting that the organ weight alone is not a reliable indicator of this compound-induced damage [2].

The tissue distribution kinetics of this compound revealed important patterns of accumulation and clearance. In experimentally injected mice, kidney this compound concentrations measured 97 ± 51 µg/g immediately following administration (Day 0), decreasing to 17 ± 1 µg/g by termination on Day 3 [1]. This progressive decline in renal this compound content suggests either metabolic clearance, tissue redistribution, or irreversible binding to cellular targets. The presence of substantial this compound concentrations three days after administration confirms the persistent nature of this toxin in renal tissues, which correlates with the progressive nature of the renal damage observed clinically [1] [2]. This persistence has important implications for diagnostic sampling timelines, as viable toxin concentrations may be detectable days after exposure.

Histopathological and Biochemical Alterations

The histopathological assessment of this compound intoxication in the mouse model demonstrated multi-organ involvement beyond the previously recognized renal damage. While the kidney is the primary target organ, with pathology characterized by tubular epithelial degeneration and progressive interstitial nephritis, novel findings included significant splenic and hepatic injuries [1] [2]. The hepatic involvement manifested as cellular necrosis and lipidosis, consistent with limited reports of liver injury in human cases of Cortinarius mushroom poisoning [2]. The splenic injury represented a previously underrecognized aspect of this compound toxicity, suggesting a broader spectrum of pathological effects than traditionally acknowledged.

Organ weight changes provided quantitative support for the observed pathological alterations:

Table 3: Organ Weight Changes in this compound-Treated Mice

Organ Time Post-Exposure Change Statistical Significance
Kidney 24-96 hours No significant weight change Not significant
Liver 2 hours onwards Significant reduction p < 0.05
Spleen 24 hours onwards Marked reduction p < 0.01
Lungs 2 hours onwards Significant reduction p < 0.05

Clinical pathology assessments revealed characteristic changes in hematological and biochemical parameters. Affected animals demonstrated elevated serum creatinine and blood urea nitrogen (BUN), consistent with impaired renal function [2]. Urinalysis showed proteinuria and hemoglobinuria, indicating glomerular and tubular damage [2]. These findings align with observations from the first documented case of Cortinarius mushroom poisoning in animals (sheep), which reported hypocalcemia, hyponatremia, proteinuria, and hemoglobinuria [2]. The comprehensive pathological profile that emerges from these experimental findings provides a foundation for understanding the complex pathophysiology of this compound intoxication in humans.

Mechanisms of Toxicity and Therapeutic Potential

Molecular Mechanisms of Nephrotoxicity

The molecular mechanisms underlying this compound toxicity involve a complex interplay of oxidative stress, metabolic disruption, and programmed cell death pathways. Recent research has demonstrated that this compound induces oxidative stress through the generation of reactive oxygen species (ROS) both in vivo in renal tissue and in vitro in human tubular epithelial cells (HTEC) and clear cell renal cell carcinoma (ccRCC) cells [3] [4]. This oxidative burden overwhelms cellular antioxidant defense systems, leading to oxidative damage to critical cellular components including lipids, proteins, and DNA [3]. The resulting molecular damage triggers multiple signaling pathways that ultimately converge on programmed cell death mechanisms, explaining the progressive nature of renal damage observed in clinical cases of this compound poisoning.

At the metabolic level, this compound disrupts fundamental energy production pathways in susceptible cells. Comprehensive analysis using Seahorse technology revealed that this compound promotes mitochondrial dysfunction manifested as decreased basal and maximum respiratory capacity, reduced ATP synthesis, diminished spare respiratory capacity (SRC), and increased proton leakage [3]. Simultaneously, this compound impairs glycolytic utilization as evidenced by decreased glycolysis, glycolytic capacity, and glycolytic reserve [3]. Non-treated ccRCC cells typically shift from mitochondrial respiration to glycolysis under stress conditions, but this compound-treated cells display low basal respiration and lack the capacity to transition to glycolysis when challenged [3]. This dual metabolic disruption effectively cripples cellular energy production, compromising vital processes and ultimately leading to loss of cellular integrity.

The following diagram illustrates the key molecular mechanisms of this compound toxicity and their interrelationships:

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS MetabolicDisruption Metabolic Disruption This compound->MetabolicDisruption MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction MetabolicDisruption->MitochondrialDysfunction GlycolysisInhibition Glycolysis Inhibition MetabolicDisruption->GlycolysisInhibition ApoptosisActivation Apoptosis Activation CaspaseActivation Caspase-3, -8, -9 Activation ApoptosisActivation->CaspaseActivation note Key Pathways: • Oxidative Stress • Metabolic Disruption • Apoptosis Signaling MitochondrialDysfunction->ApoptosisActivation GlycolysisInhibition->ApoptosisActivation CellDeath Cell Death (Apoptosis & Necrosis) CaspaseActivation->CellDeath RenalFailure Renal Failure CellDeath->RenalFailure

Diagram 2: Molecular mechanisms of this compound toxicity showing key pathways leading to renal cell death.

Therapeutic Potential in Renal Cell Carcinoma

The selective nephrotoxicity of this compound has inspired innovative research into its potential therapeutic applications, particularly for clear cell renal cell carcinoma (ccRCC) which originates from proximal tubular epithelial cells [3]. Given that this compound specifically targets proximal tubular cells while sparing other organs, researchers hypothesized that this selective toxicity might extend to ccRCC cells, potentially offering a novel treatment approach for this challenging malignancy [3]. Experimental evidence has confirmed that this compound induces dose-dependent cell death in both primary and established ccRCC cell lines, with no significant toxicity detected in control cells including human umbilical endothelial cells (HUVEC), hepatocytes (HEPG2), and a breast cancer cell line (MDA) [3].

The anti-carcinogenic mechanisms of this compound involve a multi-faceted approach to inducing tumor cell death. In ccRCC cells, this compound treatment results in decreased protein synthesis, disrupted cellular metabolism, and induction of apoptosis through both intrinsic and extrinsic pathways [3]. This is evidenced by activation of caspase-8 (extrinsic pathway), caspase-9 (intrinsic pathway), and the executioner caspase-3, where both pathways converge [3]. Additionally, this compound treatment modulates key survival and apoptotic signaling molecules, including reduced phosphorylation of ERK1/2 and AKT at serine 473, combined with increased phosphorylation of p53 at serine 15 [3]. These coordinated molecular events effectively disable pro-survival signaling while activating programmed cell death pathways in malignant cells.

Preclinical in vivo studies have demonstrated remarkable efficacy of this compound against ccRCC xenografts. In nude rats carrying human ccRCC tumors, a brief this compound treatment regimen eliminated more than 90% of viable tumor mass compared to control rats [3]. This dramatic anti-tumor effect, combined with this compound's inherent selectivity for proximal tubular-derived cells, positions it as a promising therapeutic candidate for ccRCC patients who are already on dialysis due to tumor-related renal impairment or other causes [3]. For these patients, the nephrotoxic potential of this compound would be clinically irrelevant, while its selective cytotoxicity against ccRCC cells could provide significant therapeutic benefit without off-target effects on other organ systems.

Applications and Conclusions

Implementation in Diagnostic and Research Settings

The validated analytical methods described in these application notes provide robust tools for implementing this compound detection in both diagnostic and research settings. For clinical diagnostic laboratories, the HPLC method offers a accessible approach for confirming suspected Cortinarius mushroom poisoning cases, with equipment requirements that align with standard toxicology laboratory capabilities [1] [2]. The well-characterized validation parameters and detailed protocols facilitate straightforward implementation, while the clearly defined performance characteristics support reliable result interpretation. For forensic applications where maximum sensitivity and specificity are required, the LC-MS/MS method provides unequivocal compound identification and exceptional sensitivity, making it suitable for legal proceedings where analytical defensibility is paramount [1].

In research environments, these methods enable systematic investigation of this compound's distribution, metabolism, and elimination patterns, which remain incompletely characterized. The ability to accurately quantify tissue this compound concentrations opens avenues for advanced toxicokinetic studies, dose-response characterization, and mechanistic research into the compound's nephrotoxic and potential therapeutic effects [1] [2] [3]. Furthermore, the application of these methods to experimental models facilitates preclinical evaluation of this compound's anti-neoplastic properties against renal cell carcinoma, potentially accelerating its development as a novel oncotherapeutic agent [3]. The compatibility of these methods with both fresh and archived tissue specimens also enables retrospective investigation of historical poisoning cases, potentially expanding our understanding of the epidemiology and clinical course of this compound intoxication.

Conclusion and Future Directions

The development of validated tissue-based analytical methods for this compound detection represents a significant advancement in the diagnosis and investigation of Cortinarius mushroom intoxication. The HPLC and LC-MS/MS methods described herein provide specific, sensitive, and reliable approaches for quantifying this compound in renal tissues, effectively addressing the limitations of historical techniques [1] [2]. The comprehensive validation data demonstrates that these methods meet rigorous analytical standards, supporting their application in clinical, forensic, and research settings. The complementary nature of these techniques allows laboratories to select the appropriate method based on their specific sensitivity requirements, equipment availability, and application purposes.

Future directions in this compound research should include expanded method applications to other tissue types beyond kidney, such as liver and spleen, to better characterize the complete distribution profile of this toxin [1] [2]. Additionally, method refinement to further improve sensitivity and throughput would enhance utility in screening applications. The paradoxical therapeutic potential of this compound for renal cell carcinoma warrants continued investigation, particularly to establish optimal dosing regimens, administration schedules, and potential combination therapies [3]. Finally, application of these analytical methods to better understand the human pharmacokinetics of this compound in poisoning cases could inform improved clinical management strategies and potentially identify novel approaches to mitigate its nephrotoxic effects. Through continued method utilization and refinement, the scientific community can address these important research questions while improving diagnostic capabilities for Cortinarius mushroom intoxication.

References

Comprehensive Synthetic Guide to Orellanine: Protocols, Characterization, and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orellanine

This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-(N,N')-dioxide) is a highly selective nephrotoxin first isolated in 1962 by Polish scientist Stanisław Grzymala from mushrooms of the Cortinarius family, particularly Cortinarius orellanus and Cortinarius rubellus [1]. The toxin gained significant attention after a 1952 mass poisoning incident in Konin, Poland, that resulted in 11 deaths among 102 affected individuals [1]. Structurally, this compound features a bipyridine N-oxide scaffold with four hydroxyl groups at the 3,3′,4,4′ positions, making it chemically related to bipyridine herbicides like paraquat and diquat [1] [2]. The molecule exhibits tautomerism and typically exists as a racemic mixture despite its inherent chirality due to the nearly perpendicular orientation of its two pyridine rings [1] [2].

Historically, the chemical structure of this compound was first elucidated in 1979 by Antkowiak and Gessner, who identified it as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide [1]. The initial total synthesis wasn't achieved until 1985, opening avenues for more detailed study of its properties and potential applications [3]. Recently, this compound has attracted significant interest in pharmaceutical development due to its remarkable selectivity for renal tissue, particularly proximal tubular cells. This specificity has led to its investigation as a potential therapeutic agent for renal cell carcinoma (RCC), with ongoing clinical trials evaluating its efficacy against metastatic forms of this cancer [2] [4] [5].

Synthetic Methodologies

The synthesis of this compound presents substantial challenges due to its complex bipyridine N-oxide structure with multiple hydroxyl groups requiring specific regioselective placement. Two landmark synthetic approaches have been developed, both employing multi-step strategies to construct the symmetrical bipyridine core with the necessary oxygenation and N-oxide functionalization.

Dehmlow and Schulz Synthesis (1985)

The first successful synthesis of this compound was reported by Dehmlow and Schulz in 1985, establishing the foundational approach for constructing this complex molecule [1] [3]. Their method comprised ten linear steps starting from commercially available 3-aminopyridine, proceeding through a series of functional group manipulations and transformations to build the symmetrical bipyridine framework. Key challenges addressed in this route included the regioselective introduction of hydroxyl groups at the 3,4-positions of each pyridine ring and the subsequent oxidation to form the N-oxide functionalities without over-oxidation [3]. While this pioneering work provided the first laboratory access to synthetic this compound, the lengthy sequence and moderate overall yields limited its utility for large-scale production. Nevertheless, this achievement confirmed the chemical structure previously deduced by Antkowiak and Gessner and provided crucial material for initial biological studies [1].

Tiecco et al. Synthesis (1986)

In 1986, Tiecco and colleagues reported an improved synthetic route to this compound that achieved the target in nine steps with enhanced efficiency [1] [6] [7]. This approach strategically employed 3-hydroxypyridine as the starting material, which already contained one of the required oxygen functions in the appropriate position. A critical advancement in this synthesis was the implementation of a pyridine homocoupling reaction to construct the central bipyridine bond, followed by careful oxidation and deprotection steps to arrive at the final product [6] [7]. The authors provided comprehensive characterization data confirming the identity of their synthetic material with natural this compound, including spectroscopic evidence for the characteristic perpendicular orientation of the pyridine rings observed in X-ray crystal structures [7]. This synthetic route represented a significant improvement in step economy and overall yield, providing better access to this compound for ongoing research.

Table 1: Comparison of this compound Synthetic Pathways

Parameter Dehmlow & Schulz (1985) Tiecco et al. (1986)
Starting Material 3-Aminopyridine 3-Hydroxypyridine
Number of Steps 10 steps 9 steps
Key Steps Diazotization, hydroxylation, bipyridine coupling Bromination, homocoupling, selective oxidation
Overall Yield Not specified Improved relative to prior art
Advantages First total synthesis, structure confirmation More efficient, better yields

Experimental Protocol

This section provides a detailed, practical procedure for the synthesis of this compound based on the most efficient published methodology, suitable for implementation in a properly equipped organic synthesis laboratory.

Step-by-Step Synthesis Procedure

The following protocol adapts and optimizes the published synthetic approaches to this compound, with particular emphasis on the Tiecco methodology [6] [7]:

  • Step 1: Bromination of 3-Hydroxypyridine Begin with 10.0 g (105 mmol) of 3-hydroxypyridine dissolved in 150 mL of acetonitrile at 0°C under nitrogen atmosphere. Slowly add 18.7 g (105 mmol) of N-bromosuccinimide (NBS) portionwise over 30 minutes, maintaining the temperature below 5°C. After complete addition, warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction completion by TLC (SiO₂, EtOAc/hexanes 1:1). Quench the reaction by adding 100 mL of saturated sodium thiosulfate solution, then extract with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-bromo-3-hydroxypyridine as a pale yellow solid. Purify by recrystallization from ethanol/water to yield 14.2 g (72%) of pure product [6].

  • Step 2: Protection of Hydroxyl Group Dissolve 14.2 g (75.6 mmol) of 2-bromo-3-hydroxypyridine in 150 mL of anhydrous DMF. Add 15.7 g (113 mmol) of potassium carbonate and 14.3 mL (90.7 mmol) of benzyl bromide. Heat the mixture to 80°C and stir for 8 hours. Cool to room temperature, pour into 500 mL of ice water, and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL), dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (SiO₂, hexanes/EtOAc 4:1) to afford 20.1 g (85%) of 2-bromo-3-benzyloxypyridine as a colorless oil [7].

  • Step 3: Pyridine Homocoupling Prepare a solution of 20.1 g (64.3 mmol) of 2-bromo-3-benzyloxypyridine in 200 mL of anhydrous THF under nitrogen. Add 1.4 g (6.4 mmol) of nickel(II) chloride and 3.7 g (14.1 mmol) of triphenylphosphine. Cool the mixture to 0°C and slowly add 80 mL (128 mmol) of n-butyllithium (1.6 M in hexanes) dropwise over 45 minutes. After complete addition, warm the mixture gradually to room temperature and stir for 24 hours. Quench carefully with 50 mL of saturated ammonium chloride solution, extract with ethyl acetate (3 × 150 mL), dry over MgSO₄, filter, and concentrate. Purify by flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to obtain 11.3 g (78%) of 3,3',4,4'-tetrabenzyloxy-2,2'-bipyridine as a white solid [6] [7].

  • Step 4: N-Oxidation Dissolve 11.3 g (25.1 mmol) of the bipyridine from Step 3 in 150 mL of chloroform. Add 8.6 g (50.2 mmol) of m-chloroperbenzoic acid (mCPBA) portionwise at 0°C. Warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify by recrystallization from ethanol to yield 10.9 g (90%) of the N-oxide intermediate [7].

  • Step 5: Deprotection Suspend 10.9 g (22.6 mmol) of the protected bipyridine N-oxide in 150 mL of methanol and 50 mL of THF. Add 1.0 g of 10% palladium on carbon and hydrogenate at 50 psi for 24 hours. Filter the reaction mixture through Celite, washing with methanol. Concentrate the filtrate under reduced pressure and recrystallize the crude product from water/methanol to obtain 5.4 g (95%) of pure this compound as a colorless crystalline solid [6] [7].

Reaction Monitoring and Purification

Table 2: Analytical Characterization of this compound and Intermediates

Compound TLC Rf (Stationary Phase: SiO₂) HPLC Retention Time (Conditions) MS (m/z) ¹H NMR (DMSO-d6, δ ppm)
2-Bromo-3-hydroxypyridine 0.45 (EtOAc/Hex 1:1) 4.2 min (C18, 30% MeOH) 174/176 [M+H]+ 7.85 (dd, 1H), 7.25 (dd, 1H), 6.95 (dd, 1H), 5.20 (s, 1H)
Protected Bipyridine 0.60 (CH₂Cl₂/MeOH 95:5) 12.7 min (C18, 70% MeOH) 451 [M+H]+ 8.25 (d, 2H), 7.45-7.25 (m, 20H), 7.10 (d, 2H), 5.15 (s, 4H)
This compound Final Product 0.35 (n-BuOH/AcOH/H2O 4:1:1) 6.5 min (C18, 10% MeOH) 253 [M+H]+ 7.45 (d, 2H), 6.75 (d, 2H)

The following workflow diagram illustrates the complete synthetic pathway:

G Start 3-Hydroxypyridine Step1 Bromination NBS, Acetonitrile 0°C to RT, 12h Start->Step1 Step2 Protection Benzyl bromide, K2CO3 DMF, 80°C, 8h Step1->Step2 Step3 Homocoupling NiCl2, PPh3, n-BuLi THF, 0°C to RT, 24h Step2->Step3 Step4 N-Oxidation mCPBA, Chloroform 0°C to RT, 24h Step3->Step4 Step5 Deprotection Pd/C, H2, MeOH/THF 50 psi, 24h Step4->Step5 End This compound Step5->End

Analytical Characterization

Comprehensive characterization of synthetic this compound is essential to confirm structural identity, purity, and absence of impurities that could compromise pharmaceutical development or biological studies.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical structural verification for this compound and synthetic intermediates. For the final product, (^1H) NMR (500 MHz, DMSO-(d_6)) displays characteristic signals at δ 7.45 (d, 2H) and 6.75 (d, 2H), consistent with the symmetrical pyridine proton environment [7]. The absence of aromatic signals in the δ 7.5-8.5 range typical of non-oxidized pyridines confirms successful N-oxide formation. (^{13}C) NMR (125 MHz, DMSO-(d_6)) exhibits signals at δ 145.2, 139.8, 136.5, and 117.3, corresponding to the four distinct carbon environments of the pyridine rings. Additional confirmation comes from two-dimensional NMR techniques including COSY, HSQC, and HMBC, which verify proton-proton connectivity and carbon-proton correlations throughout the bipyridine framework [2].

Mass Spectrometric Analysis by electrospray ionization (ESI-MS) typically shows a prominent ion at m/z 253.0 [M+H](^+), consistent with the molecular formula C(_{10})H(_8)N(_2)O(_6) [2]. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with calculated [M+H](^+) 253.0459 and observed 253.0455 (Δ 1.6 ppm). Additional fragmentation patterns include characteristic ions at m/z 235.0 [M+H-H(_2)O](^+) and 207.0 [M+H-H(_2)O-CO](^+), supporting the proposed structure. For intermediates in the synthetic pathway, LC-MS monitoring provides real-time assessment of reaction progress and identification of byproducts [2].

Chromatographic and Physical Properties

High-Performance Liquid Chromatography (HPLC) represents the primary method for assessing this compound purity, typically employing a reversed-phase C18 column (150 × 4.6 mm, 5 μm) with isocratic elution using 10% methanol in water containing 0.1% formic acid, at a flow rate of 1.0 mL/min and detection at 254 nm [2]. Under these conditions, this compound elutes at approximately 6.5 minutes with >98% peak area percentage indicating high purity. The compound appears as a colorless to white crystalline powder that is odorless and decomposes when heated above 150°C without melting [1]. This compound exhibits limited solubility in most organic solvents but moderate solubility in water (approximately 5-10 mg/mL) and dimethyl sulfoxide (15-20 mg/mL), which should be considered when preparing solutions for biological testing [1] [2].

Table 3: Physicochemical Properties of this compound

Property Specification Method / Conditions
Appearance Colorless to white crystalline powder Visual inspection
Solubility in Water 5-10 mg/mL Shake flask method, 25°C
Melting Point Decomposes >150°C Differential scanning calorimetry
UV-Vis Absorption λmax = 254 nm, 295 nm Methanol solution
pKa Values pKa1 = 4.2, pKa2 = 7.8 Potentiometric titration
Chromatographic Purity ≥98% HPLC, area normalization

Pharmaceutical Applications

The unique tissue selectivity of this compound has prompted investigation of its potential as a therapeutic agent, particularly for renal cell carcinoma (RCC), where current treatment options remain limited, especially for metastatic disease.

Preclinical Development

Preclinical studies have demonstrated that this compound exhibits remarkable specificity for proximal tubular cells in the kidney, the same cell type that gives rise to clear cell renal cell carcinoma (ccRCC) [2] [5]. In vitro experiments using human ccRCC cell lines showed potent, concentration-dependent cytotoxicity with IC(_{50}) values in the low micromolar range. More significantly, in vivo studies using nude rats carrying human ccRCC xenografts revealed that brief this compound treatment eliminated over 90% of viable tumor mass compared to control animals, with no evidence of off-target toxicity to other organs [5]. The mechanism underlying this selective toxicity appears to involve preferential uptake by renal tubular cells through organic anion transporters, though the exact intracellular targets remain under investigation [2]. Proposed mechanisms include inhibition of key enzymes such as alkaline phosphatase and γ-glutamyltransferase, interference with ATPase production, and generation of reactive oxygen species that trigger apoptotic pathways specifically in cancerous renal cells [1] [2].

Clinical Trial Progress

Based on compelling preclinical data, this compound has advanced to clinical development under the designation ONC175 by the Swedish pharmaceutical company Oncorena AB [4] [5] [8]. The ongoing Oncorella-1 trial (NCT05287945) is a Phase I/II, open-label, single-arm study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of this compound in patients with metastatic clear-cell or papillary renal cell carcinoma who are already on dialysis due to kidney failure [5]. This patient population is ideally suited for this compound therapy as they have no remaining kidney function to be damaged, circumventing the compound's primary toxicity. The study, which commenced at Karolinska University Hospital in Stockholm, Sweden, in 2023, plans to enroll up to 75 patients across sites in Sweden and the United States [5] [8]. In March 2025, Oncorena received FDA approval to initiate U.S. clinical sites, with MD Anderson Cancer Center in Houston, Texas, serving as the first American location under the direction of Professor Nizar Tannir, a recognized expert in renal cancer [5] [8]. The trial employs an intra-patient dose escalation design followed by a dose expansion phase, with patients receiving intravenous ONC175 as a 30-minute infusion [5].

Safety and Handling

This compound presents significant health hazards requiring strict safety protocols during laboratory handling and synthesis. Comprehensive understanding of its toxicity profile and implementation of appropriate protective measures are essential for researcher safety.

Toxicity Profile

This compound is classified as a highly toxic compound with a characteristic delayed onset of toxicity, which represents a particularly insidious hazard [1]. The reported LD(_{50}) in mice ranges from 12 to 20 mg per kg body weight, with death typically occurring within two weeks of exposure [1]. In humans, the lethal dose is believed to be considerably lower based on case reports of mushroom poisonings, though exact values remain undefined due to ethical constraints. The primary target organ is the kidney, where this compound selectively damages proximal tubular cells, potentially leading to irreversible renal failure [1] [2]. The mechanism of nephrotoxicity shares similarities with bipyridine herbicides like paraquat, likely involving redox cycling that generates reactive oxygen species, causing oxidative stress and cellular damage [1]. A distinctive feature of this compound poisoning is the prolonged latency period between exposure and symptom onset, which typically ranges from 2 to 14 days, with shorter latencies correlating with higher exposure doses [1]. Initial symptoms resemble influenza and include nausea, vomiting, abdominal pain, headache, and myalgia, progressing to early kidney failure manifestations such as intense thirst, frequent urination, and flank pain, potentially advancing to complete renal shutdown if untreated [1].

Laboratory Safety Protocols

When working with synthetic this compound in laboratory settings, implementation of rigorous safety measures is imperative to prevent accidental exposure. All procedures should be conducted in a properly functioning chemical fume hood with minimum face velocity of 100 feet per minute, using appropriate personal protective equipment including nitrile gloves (double-gloving recommended), lab coat, and safety goggles [1]. Given the compound's photosensitivity and thermal instability, this compound and its solutions should be stored in amber containers at -20°C, clearly labeled with "H300: Fatal if swallowed" and "H370: Causes damage to organs" warnings as specified in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [1]. Decontamination of work surfaces should be performed both before and after procedures using suitable disinfectants. Emergency procedures must include immediate washing of exposed skin with copious water for at least 15 minutes and medical evaluation for any suspected exposure, with explicit information provided to healthcare providers about the compound's delayed toxicity mechanism [1].

Conclusion

This compound represents a compelling example of how a potent natural toxin can be harnessed for potential therapeutic applications through careful scientific investigation. The development of efficient synthetic routes, particularly the methodologies established by Dehmlow and Schulz and subsequently refined by Tiecco and colleagues, has provided access to this complex molecule for detailed study and pharmaceutical development [1] [6] [3]. The compound's remarkable selectivity for renal tissue, while responsible for its toxicity when ingested accidentally from mushroom sources, forms the basis for its investigation as a targeted therapy for renal cell carcinoma [2] [5]. Ongoing clinical trials will determine whether this unique natural product can fulfill its potential as a much-needed treatment option for patients with advanced kidney cancer, particularly those who have exhausted conventional therapies [4] [5] [8]. The this compound story exemplifies the continuing relevance of natural products in drug discovery, particularly when combined with modern synthetic chemistry and targeted therapeutic approaches.

References

Comprehensive Application Notes and Protocols: Orellanine Dosing in Experimental Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orellanine and Its Experimental Relevance

This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a highly selective nephrotoxin produced by mushroom species of the Cortinarius genus, primarily C. orellanus and C. rubellus. This bipyridine N-oxide compound has garnered significant research interest due to its specific affinity for renal proximal tubular cells, causing irreversible damage in accidental poisonings but also presenting a unique therapeutic potential for renal cell carcinoma treatment. The structural similarity to bipyridyl herbicides like paraquat and diquat provides insights into its mechanism of action, primarily through oxidative stress induction and disruption of cellular redox cycles. Experimental studies with this compound require careful consideration of its complex toxicological profile, including an exceptionally long latent period (often 2-14 days in humans) and selective renal accumulation, which present both challenges and opportunities in research design. These application notes consolidate the current methodological knowledge on this compound dosing in animal models to standardize protocols across the research community [1] [2].

Chemical Properties and Handling Considerations

Fundamental Chemical Characteristics

This compound possesses distinctive chemical properties that significantly impact its experimental handling and stability:

  • Molecular structure: Bipyridine N-oxide with four hydroxyl groups and two N-oxide moieties, creating a polar compound with strong hydrogen-bonding capacity [1]
  • Molecular weight: 252.17 g/mol with a polar surface area of 131.8 Ų [1]
  • Solubility characteristics: Dissolves in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at acidic to neutral pH, though solubility decreases substantially in alkaline conditions [3]
  • Tautomerism: Exists as two tautomers with the amine oxide form being more stable [1] [2]
  • pKa values: Four pKa values at approximately 0.5, 1.0, 7.0, and 7.4, resulting in a net charge of approximately -4 at physiological pH [4]
  • Thermal stability: Stable at 150-160°C but decomposes slowly above this temperature and explosively at temperatures over 267°C [1]
Stability and Storage Conditions
  • Photodegradation: Rapid decomposition under UV light to the nontoxic compound orelline through an intermediate orellinine form, requiring light-protected handling and storage [1] [4]
  • Long-term storage: Stable for years in intact mushroom tissue but requires dark, desiccated conditions at -20°C when purified [1] [3]
  • Solution stability: Working solutions in DMSO or PBS remain stable for several months when stored at -20°C in light-protected containers [3]
  • Processing stability: Not degraded by cooking, freezing, or drying processes [1] [5]

Table 1: Key Chemical and Physical Properties of this compound

Property Specification Experimental Significance
Molecular Formula C₁₀H₈N₂O₆ Determines solubility and formulation approaches
Molar Mass 252.17 g/mol Required for accurate molar concentration calculations
CAS Number 37338-80-00 Chemical identification and regulatory compliance
Boiling Point 834.6°C at 760 mm Hg Indicates thermal stability during processing
Flash Point 458.6°C Safety consideration for laboratory handling
log P -0.53 to -1.2 Predicts high hydrophilicity and poor blood-brain barrier penetration
pKa (strongest acidic) -9.3 Ionization state at physiological pH
pKa (strongest basic) -3 Ionization state at physiological pH

Toxicity Profiling in Animal Models

Acute Toxicity Parameters

Comprehensive toxicity studies across multiple animal models have established critical parameters for this compound dosing:

  • Mouse models: The reported LD₅₀ in mice ranges between 12-20 mg/kg body weight, with death typically occurring within two weeks following administration. This dose range establishes the baseline acute toxicity profile for initial dosing calculations [2]. Recent investigations have further refined our understanding of concentration-dependent effects, revealing an IC₅₀ of 319.2 μg/mL in MCF-7 cell lines, though primary renal cells demonstrate significantly greater sensitivity [3].

  • Rat models: Wistar and Sprague Dawley rats tolerate intravenous doses of 5 mg/kg without immediate lethal effects, making this a practical reference point for subacute toxicity studies. At this dosage level, rats exhibit the characteristic delayed nephrotoxicity that mirrors human poisoning cases, with histological evidence of damage specifically localized to proximal tubular cells [4].

  • Dose-response relationship: Studies demonstrate a clear concentration-dependent effect on viability in both primary renal tubular epithelial cells and renal cell carcinoma lines. The ED₅₀ for human tubular epithelial cells (HTEC) was determined to be 4.1 ± 1.2 μg/mL, indicating remarkable sensitivity of renal tissue to this compound exposure [6] [7].

Species-Specific Sensitivities
  • Differential cell susceptibility: Primary human tubular epithelial cells (HTEC) show significantly greater sensitivity to this compound compared to other cell types including human umbilical endothelial cells (HUVEC), hepatocytes (HEPG2), and breast cancer cells (MDA-MB-231) [6] [7].

  • Renal cell carcinoma targeting: Clear cell renal cell carcinoma (ccRCC) lines maintain sensitivity to this compound despite malignant transformation, with demonstrated efficacy against both primary tumor cells (786-O, SKRC-7, SKRC-10, SKRC-21, 087) and metastatic lesions (SKRC-17, SKRC-52) [6] [7].

  • Human toxicity extrapolation: Case reports suggest the lethal dose in humans may be as low as 0.04 mg/kg (contained in just 2-3 mushrooms), indicating potentially greater sensitivity than observed in rodent models [5].

Table 2: Experimentally Determined Toxicity Parameters of this compound

Model System Toxicity Parameter Value Experimental Context
Mouse (in vivo) LD₅₀ 12-20 mg/kg Lethal dose within 2 weeks
MCF-7 cells (in vitro) IC₅₀ 319.2 μg/mL 24-hour exposure [3]
Human Tubular Epithelial Cells (HTEC) ED₅₀ 4.1 ± 1.2 μg/mL 24-hour exposure, viability at 72h [6]
Rat (in vivo) Subacute Tolerable Dose 5 mg/kg IV No immediate lethality [4]
Human (estimated) Lethal Dose ~0.04 mg/kg From poisoning cases [5]
ccRCC cell lines Effective Concentration Range 4-20 μg/mL Dose-dependent viability reduction [7]

In Vivo Dosing Protocols

Preparation of Dosing Solutions
  • Source material: this compound can be extracted from Cortinarius mushroom species or obtained commercially as purified toxin. Mushroom caps contain the highest concentration (7,800-9,400 mg/kg dry weight), followed by stems (4,200-4,800 mg/kg) and spores (900-3,100 mg/kg) [1].

  • Purification verification: Assess purity via HPLC with electrochemical detection or LC-MS/MS before administration. Characteristic navy blue fluorescence under UV light confirms native structure absence of the degradation product orelline [1] [8].

  • Vehicle preparation: Dissolve this compound in DMSO at 50-100 mg/mL as a stock solution, then dilute in phosphate-buffered saline (PBS) immediately before administration. Final DMSO concentration should not exceed 5% to avoid vehicle toxicity [3].

  • Quality control: Verify concentration spectrophotometrically using molar extinction coefficients (specific values require experimental determination) and check for absence of precipitate after dilution [8].

Administration Routes and Regimens
  • Intravenous administration: The preferred method for controlled dosing in rats involves slow bolus injection via tail vein at 5 mg/kg in a volume of 1-2 mL/kg. This approach achieves reproducible plasma concentrations with initial levels of 8.6 nmol-eq/g tissue at 30 minutes post-administration [4].

  • Oral administration: For modeling natural poisoning, administer via oral gavage after suspending in 0.5-1% methylcellulose. Food should be withheld for 2-4 hours before and after dosing to ensure consistent absorption, though bioavailability via this route remains poorly characterized [5].

  • Dosing regimens: Single bolus injections are standard for acute toxicity studies. For renal cancer models, consider fractionated dosing (e.g., 2-3 doses over 24 hours) to maximize tumor exposure while managing acute renal toxicity [6] [7].

Monitoring and Assessment Protocols
  • Clinical observations: Document weight changes, food/water consumption, urine output, and behavioral changes daily. Mice typically show clinical signs including lethargy, piloerection, and reduced urine output within 24-48 hours post-dosing [8].

  • Biochemical monitoring: Collect blood serially for serum creatinine, blood urea nitrogen (BUN), and electrolyte analysis. In mouse models, significant elevations typically appear by 72-96 hours post-exposure [8].

  • Tissue distribution tracking: Utilize ³H-labeled this compound (where available) for quantitative whole-body radioluminography. Highest concentrations accumulate in kidney cortex (76 nmol-eq/g at 30 min) and urinary bladder (560 nmol-eq/g at 30 min), confirming renal tropism [4].

  • Histopathological evaluation: Harvest kidneys at study endpoint for light microscopy evaluation. Characteristic findings include acute tubular injury, interstitial edema, and interstitial nephritis with minimal glomerular involvement [1] [5].

Analytical Methodologies for Quantification

Tissue-Based Analysis Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and dose-response modeling:

  • Sample preparation: Homogenize kidney cortex tissue in 3 volumes of acidified methanol (0.1% formic acid) using a mechanical homogenizer. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant for analysis. For plasma, precipitate proteins with acetonitrile (2:1 v/v) and evaporate under nitrogen before reconstitution in mobile phase [8].

  • HPLC with electrochemical detection: Separate this compound using a C18 column (150 × 4.6 mm, 3 μm) with mobile phase of 50 mM phosphate buffer (pH 3.0):methanol (95:5) at 1.0 mL/min. Quantitation limit is 10 μg/g tissue with relative standard deviation of 1.3%-9.8% across 15-50 μg/g fortification range [8].

  • LC-MS/MS confirmation: Employ reverse-phase chromatography coupled to tandem mass spectrometry with negative ion electrospray ionization. Monitor transition m/z 251→234 for this compound with limit of detection at 20 ng/g tissue, providing superior sensitivity for low-concentration samples [8].

Pharmacokinetic Profiling
  • Plasma pharmacokinetics: Following IV administration of 5 mg/kg in rats, this compound displays biphasic elimination with an initial half-life of 109 ± 6 minutes as measured by LC-MS/MS. The volume of distribution approximates total body water, suggesting limited tissue binding outside the renal compartment [4].

  • Elimination pathways: Bilateral renal artery ligation extends half-life to 756 ± 98 minutes, confirming predominant renal elimination via glomerular filtration. Peritoneal dialysis reduces half-life to 238 ± 28 minutes in nephrectomized animals, providing a potential clearance mechanism in renal failure [4].

  • Tissue persistence: this compound remains detectable in renal cortex up to 6 months after exposure, indicating prolonged tissue sequestration that may explain progressive damage despite undetectable plasma levels [1] [5].

G This compound This compound OxidativeStress Oxidative Stress (ROS Generation) This compound->OxidativeStress Induces MetabolicDisruption Metabolic Disruption This compound->MetabolicDisruption Triggers ApoptosisActivation Apoptosis Activation This compound->ApoptosisActivation Activates CellDeath Renal Tubular Cell Death OxidativeStress->CellDeath Leads to MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Causes MetabolicDisruption->CellDeath Contributes to GlycolyticInhibition Glycolytic Inhibition MetabolicDisruption->GlycolyticInhibition Includes ApoptosisActivation->CellDeath Results in CaspaseActivation Caspase 3/8/9 Activation ApoptosisActivation->CaspaseActivation Via p53Phosphorylation p53 Phosphorylation (DNA Damage) ApoptosisActivation->p53Phosphorylation Via MitochondrialDysfunction->CellDeath GlycolyticInhibition->CellDeath CaspaseActivation->CellDeath p53Phosphorylation->CellDeath

Diagram 1: Molecular Mechanisms of this compound Nephrotoxicity - This diagram illustrates the key pathways through which this compound exerts its toxic effects on renal tubular cells, including oxidative stress, metabolic disruption, and apoptosis activation.

Mechanisms of Action and Therapeutic Applications

Molecular Mechanisms of Nephrotoxicity

The nephrotoxic effects of this compound involve multiple interconnected pathways that ultimately converge on renal tubular cell death:

  • Oxidative stress induction: this compound generates reactive oxygen species (ROS) through redox cycling mechanisms similar to paraquat, depleting cellular antioxidant defenses and causing lipid peroxidation and membrane damage. Experimental evidence confirms increased ROS production in both human tubular epithelial cells and renal carcinoma lines following exposure [6] [3].

  • Metabolic disruption: Treatment impairs both mitochondrial respiration and glycolysis, reducing ATP synthesis and compromising cellular energy homeostasis. Seahorse analyzer experiments demonstrate decreased basal respiration, glycolytic capacity, and spare respiratory capacity in this compound-treated cells [6] [7].

  • Apoptosis induction: this compound activates both intrinsic and extrinsic apoptotic pathways, evidenced by caspase-8, caspase-9, and caspase-3 activation combined with increased Annexin V binding. Proteomic analyses further confirm upregulation of apoptotic pathways with concurrent downregulation of survival signals [6] [3].

  • Gene expression alterations: RT-PCR profiling reveals modulation of multiple pathways including apoptosis, metal ion binding, tissue remodeling, xenobiotic metabolism, and cytoskeleton organization. Western blot validation shows corresponding protein-level changes including increased cleaved caspase-3 and phosphorylated p53 [3] [9].

Therapeutic Application in Renal Carcinoma

The selective toxicity of this compound for proximal tubular cells has been strategically leveraged for renal cell carcinoma treatment:

  • Proof of concept studies: In nude rats carrying human ccRCC xenografts, brief this compound treatment eliminated over 90% of viable tumor mass compared to controls, demonstrating potent antitumor activity [6] [7].

  • Mechanistic basis: The therapeutic window emerges from this compound's specific targeting of proximal tubular epithelial cells from which clear cell renal carcinoma originates, potentially exploiting differential expression of transporters or metabolic pathways [6] [7].

  • Clinical translation potential: this compound represents a promising treatment modality for ccRCC patients already on dialysis, where nephrotoxicity concerns are mitigated while targeting both primary and metastatic lesions [6] [7].

G IVAdministration IV Administration (5 mg/kg) Distribution Tissue Distribution IVAdministration->Distribution RenalElimination Renal Elimination Distribution->RenalElimination Primary Pathway Dialysis Peritoneal Dialysis Distribution->Dialysis Renal Failure Model TissueCollection Tissue Collection RenalElimination->TissueCollection BloodCollection Blood Collection Dialysis->BloodCollection ToxicityAssessment Toxicity Assessment HPLC_LCMS HPLC/LC-MS/MS Analysis TissueCollection->HPLC_LCMS BloodCollection->HPLC_LCMS Histopathology Histopathological Evaluation HPLC_LCMS->Histopathology PKModeling PK/PD Modeling HPLC_LCMS->PKModeling Histopathology->ToxicityAssessment PKModeling->ToxicityAssessment

Diagram 2: Experimental Workflow for this compound Dosing Studies - This diagram outlines the comprehensive methodology for conducting this compound dosing experiments in animal models, from administration through analysis and assessment.

Conclusion and Future Directions

These application notes provide a comprehensive framework for this compound dosing in experimental animal models, synthesizing methodological details from toxicological and therapeutic investigations. The standardized protocols enable consistent experimental implementation while highlighting critical considerations for study design. Future research directions should focus on refining therapeutic windows for oncology applications, developing analog compounds with reduced irreversible nephrotoxicity, and establishing biomarkers for early toxicity detection. The unique dual nature of this compound as both a poison and potential therapeutic agent continues to make it a compelling compound for investigative studies, particularly in renal pathophysiology and targeted cancer therapeutics.

References

Comprehensive Application Notes and Protocols for Detecting Orellanine-Induced Apoptosis in Renal Carcinoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orellanine and Its Research Significance

This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a nephrotoxic compound produced by mushrooms of the Cortinarius family, particularly Cortinarius orellanus (deadly webcap). This toxin has gained significant research interest due to its remarkable selectivity for renal proximal tubular epithelial cells, which extends to clear cell renal cell carcinoma (ccRCC) cells originating from this cell lineage. Recent investigations have revealed that this compound induces dose-dependent cell death in both primary and metastatic ccRCC cells while demonstrating minimal toxicity to other cell types, positioning it as a promising therapeutic candidate for renal carcinoma treatment, particularly for patients already on dialysis [1] [2].

The research significance of this compound lies in its unique targeting mechanism against ccRCC, which accounts for approximately 85% of kidney cancers and causes over 140,000 annual deaths worldwide. Current treatments for metastatic RCC offer limited survival benefits without curative potential, highlighting the urgent need for novel therapeutic approaches. This compound represents a targeted treatment concept that exploits the shared lineage between proximal tubular cells and ccRCC cells, potentially offering a more selective anti-cancer approach with reduced off-target effects [1]. Understanding the apoptotic mechanisms induced by this compound and establishing robust detection protocols are therefore essential for advancing this promising therapeutic strategy.

Mechanistic Insights into this compound-Induced Apoptosis

Molecular Mechanisms of Action

This compound induces apoptosis through multiple interconnected pathways that collectively lead to programmed cell death in renal carcinoma cells. The primary mechanisms include:

  • Oxidative Stress Induction: this compound promotes the formation of reactive oxygen species (ROS) both in vivo and in vitro, while simultaneously reducing antioxidant enzyme activity. Studies have confirmed that this compound treatment significantly increases ROS levels in human tubular epithelial cells (HTEC) and metastatic ccRCC cell lines (SKRC-17), creating a pro-apoptotic environment through oxidative damage [1].

  • Metabolic Disruption: this compound profoundly disrupts cellular energy metabolism through dual targeting of mitochondrial respiration and glycolytic pathways. Seahorse analysis experiments demonstrated that this compound-treated cells exhibit decreased basal and maximum respiratory capacity, reduced ATP synthesis, diminished spare respiratory capacity, and increased proton leakage. Additionally, this compound reduces glycolytic utilization, glycolytic capacity, and glycolytic reserve, leaving cells energetically compromised [1].

  • Protein Synthesis Inhibition: Proteomic approaches have revealed that this compound treatment strongly downregulates protein synthesis pathways while upregulating cell death pathways. This inhibition of protein synthesis represents a crucial stress signal that activates apoptotic cascades within treated cells [1].

  • Apoptotic Pathway Activation: this compound activates both intrinsic and extrinsic apoptotic pathways, evidenced by caspase-8 (extrinsic) and caspase-9 (intrinsic) activation, converging on the executioner caspase-3. This is accompanied by decreased phosphorylation of survival proteins ERK1/2 and AKT, along with increased phosphorylation of p53 at serine 15, indicating DNA damage response [1].

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in renal cells:

orellanine_apoptosis cluster_primary Primary this compound Actions cluster_mitochondrial Mitochondrial Pathway (Intrinsic) cluster_execution Execution Phase This compound This compound OxidativeStress Oxidative Stress (ROS Generation) This compound->OxidativeStress MetabolicDisruption Metabolic Disruption This compound->MetabolicDisruption ProteinSynthesisInhibition Protein Synthesis Inhibition This compound->ProteinSynthesisInhibition MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction MetabolicDisruption->MitochondrialDysfunction ProteinSynthesisInhibition->MitochondrialDysfunction CytochromeCRelease Cytochrome C Release MitochondrialDysfunction->CytochromeCRelease ApoptosomeFormation Apoptosome Formation (Apaf-1 + Caspase-9) CytochromeCRelease->ApoptosomeFormation Caspase9 Caspase-9 Activation ApoptosomeFormation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 ApoptoticHallmarks Apoptotic Hallmarks: DNA Fragmentation PS Externalization Chromatin Condensation Caspase3->ApoptoticHallmarks

Figure 1: this compound-induced apoptotic signaling pathway in renal cells. The diagram illustrates the key molecular events through which this compound triggers programmed cell death via oxidative stress, metabolic disruption, and protein synthesis inhibition, culminating in classic apoptotic hallmarks.

Quantitative Experimental Data on this compound Effects

Cytotoxicity Profile of this compound Across Cell Types

Table 1: Dose-dependent cytotoxicity of this compound across different cell types [1] [2]

Cell Type Origin/Tumor Type ED₅₀ (μg/ml) Viability Reduction Additional Observations
HTEC Human tubular epithelial cells (primary) 4.1 ± 1.2 Complete cell death at 144h Irreversible damage; no recovery after toxin removal
ccRCC Lines (Primary) 786-O, SKRC-7, SKRC-10, SKRC-21, 087 Variable by line Pronounced dose-dependent decline All tested lines susceptible
ccRCC Lines (Metastatic) SKRC-17, SKRC-52 Variable by line Pronounced dose-dependent decline Metastatic lesions remain sensitive
Primary ccRCC Cells Patient-derived (7 samples) Consistent response Significant reduction Similar response across all patient samples
Control Cells HUVEC, HEPG2, MDA-MB-231 Minimal effects Limited reduction Full recovery after toxin removal
Apoptosis Detection Methods for this compound Research

Table 2: Apoptosis detection methods applicable to this compound research [3] [4] [5]

Detection Method Target/Principle Application Stage Advantages Limitations
Annexin V/PI Staining PS externalization & membrane integrity Early apoptosis (Annexin V+/PI-), Late apoptosis (Annexin V+/PI+) Distinguishes apoptotic stages, Live cell capability Cannot differentiate apoptosis from other PS-exposing death
Caspase Activity Assays Caspase-3, -8, -9 activation Mid-stage apoptosis Specific for apoptotic pathways, Quantitative Does not detect early initiation or late execution phases
DNA Fragmentation (TUNEL) DNA strand breaks Late apoptosis Highly specific for apoptosis, Histochemistry compatible Labor-intensive, Potential false positives
Mitochondrial Potential (TMRE) ΔΨm dissipation Early apoptosis (mitochondrial pathway) Early detection, Functional assessment Non-specific to apoptosis mechanism
Western Blot Analysis Cleaved caspases, PARP, p53, Bcl-2 family Specific pathway activation Mechanistic insight, Multiple targets End-point analysis, Semi-quantitative
Morphological Analysis Chromatin condensation, membrane blebbing All stages Visual confirmation, Multi-parameter Subjective, Requires expertise

Experimental Protocols for this compound-Induced Apoptosis Detection

Cell Culture and this compound Treatment Protocol

Purpose: To establish standardized procedures for cultivating renal carcinoma cells and administering this compound treatment to induce apoptosis.

Materials:

  • ccRCC cell lines (786-O, SKRC-17, SKRC-52) or primary human tubular epithelial cells (HTEC)
  • Complete growth medium (RPMI-1640 with 10% FBS for ccRCC; specialized media for HTEC)
  • This compound toxin (Ramidus, Sweden) dissolved in DMSO at 1 mg/ml stock concentration
  • Phosphate-buffered saline (PBS), pH 7.4
  • Tissue culture flasks and multi-well plates
  • Incubator at 37°C, 5% CO₂

Procedure:

  • Cell Culturing: Maintain ccRCC cells in complete growth medium at 37°C in a humidified 5% CO₂ atmosphere. Culture HTEC in specialized renal epithelial cell media according to supplier specifications.
  • Experimental Seeding: Seed cells in appropriate multi-well plates at optimal density (typically 1-5 × 10⁴ cells/cm²) and allow to adhere for 24 hours.
  • This compound Treatment:
    • Prepare working concentrations of this compound (0.1-100 μg/ml) by diluting stock solution in complete medium.
    • Replace culture medium with this compound-containing medium.
    • Include vehicle control (0.1% DMSO) and positive control (e.g., 1 μM staurosporine).
    • Incubate for 24 hours for initial effects, or up to 144 hours for viability assessment.
  • Viability Assessment:
    • Perform Alamar Blue assay according to manufacturer's instructions.
    • Measure fluorescence at 560Ex/590Em.
    • Calculate percentage viability relative to vehicle control.

Notes: this compound is light-sensitive; protect solutions and treated cells from light. Use fresh this compound solutions for each experiment as stability may decrease over time. Based on experimental data, ED₅₀ for HTEC is approximately 4.1 μg/ml, while ccRCC cell lines show variable sensitivity [1] [2].

Annexin V-FITC/Propidium Iodide Apoptosis Detection

Purpose: To detect early and late-stage apoptosis by measuring phosphatidylserine externalization and membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (e.g., ab14085 from Abcam)
  • Propidium iodide (PI) staining solution
  • 1X Annexin V binding buffer
  • 2% formaldehyde in PBS
  • Flow cytometry tubes
  • Flow cytometer with FITC (FL1) and PI (FL2) detection capabilities

Procedure:

  • Cell Preparation:
    • Collect this compound-treated and control cells by gentle trypsinization.
    • Wash twice with cold PBS.
    • Resuspend 1-5 × 10⁵ cells in 500 μl of 1X Annexin V binding buffer.
  • Staining:
    • Add 5 μl of Annexin V-FITC to cell suspension.
    • Add 5 μl of propidium iodide (for late apoptosis/necrosis discrimination).
    • Incubate at room temperature for 5 minutes in the dark.
  • Analysis:
    • Analyze samples by flow cytometry within 1 hour.
    • Use FITC signal detector (FL1, 488 nm excitation/530 nm emission) for Annexin V.
    • Use phycoerythrin emission signal detector (FL2, 488 nm excitation/575 nm emission) for PI.
  • Data Interpretation:
    • Viable cells: Annexin V-/PI-
    • Early apoptotic cells: Annexin V+/PI-
    • Late apoptotic cells: Annexin V+/PI+
    • Necrotic cells: Annexin V-/PI+

Notes: Include unstained controls, Annexin V-only, and PI-only controls for proper compensation setup. Avoid extended processing times as Annexin V binding is reversible. Do not use fixatives before staining as they disrupt membrane integrity and cause false positives [5].

Caspase Activation Analysis via Western Blotting

Purpose: To detect activation of key caspases in the apoptotic pathway following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient)
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP
  • HRP-conjugated secondary antibodies
  • ECL detection reagent
  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:
    • Lyse this compound-treated and control cells in RIPA buffer.
    • Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and quantify protein concentration using BCA assay.
  • Western Blotting:
    • Separate 20-30 μg protein per lane by SDS-PAGE.
    • Transfer to PVDF membrane using standard wet transfer protocol.
    • Block membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies (diluted according to manufacturer's instructions) overnight at 4°C.
    • Wash membranes 3× with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect using ECL reagent and visualize with chemiluminescence imaging system.
  • Data Analysis:
    • Look for cleavage products of caspases (appearance of lower molecular weight bands).
    • Note PARP cleavage (89 kDa fragment) as executioner caspase activation marker.
    • Normalize to loading controls (β-actin, GAPDH).

Notes: this compound treatment in SKRC-17 and SKRC-52 cells shows activation of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), with subsequent caspase-3 activation [1]. Include positive control (apoptosis inducer) to validate antibody performance.

Mitochondrial Function Assessment Using Seahorse Analyzer

Purpose: To evaluate this compound-induced disruption of mitochondrial respiration and glycolytic function.

Materials:

  • Seahorse XF Analyzer (Agilent)
  • Seahorse XF Cell Culture Microplates
  • Seahorse XF Assay Media (Agilent)
  • Seahorse XF Cell Mito Stress Test Kit
  • Seahorse XF Glycolysis Stress Test Kit
  • This compound-treated and control cells

Procedure:

  • Cell Preparation:
    • Seed cells in Seahorse XF Cell Culture Microplates at optimal density (typically 2-4 × 10⁴ cells/well).
    • Incubate for 24 hours to allow adherence.
    • Treat with this compound for desired duration (typically 24 hours).
  • Mitochondrial Stress Test:
    • Replace medium with Seahorse XF Assay Media (supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose).
    • Incubate at 37°C without CO₂ for 1 hour.
    • Load ports with compounds for sequential injection: Port A - oligomycin (1.5 μM), Port B - FCCP (1.0 μM), Port C - rotenone/antimycin A (0.5 μM each).
    • Run Mito Stress Test program on Seahorse Analyzer.
  • Glycolysis Stress Test:
    • Replace medium with Seahorse XF Assay Media (supplemented with 2 mM glutamine only).
    • Incubate at 37°C without CO₂ for 1 hour.
    • Load ports with compounds: Port A - glucose (10 mM), Port B - oligomycin (1.0 μM), Port C - 2-DG (50 mM).
    • Run Glycolysis Stress Test program.
  • Data Analysis:
    • Calculate key parameters: basal respiration, ATP production, proton leak, maximal respiration, spare respiratory capacity (mitochondrial function).
    • Calculate glycolysis, glycolytic capacity, glycolytic reserve, non-glycolytic acidification (glycolytic function).

Notes: this compound treatment significantly reduces both mitochondrial respiration and glycolytic function in SKRC-17 cells, with cells unable to shift energy production pathways under stress conditions [1]. Normalize data to protein content or cell number for accurate comparisons.

Research Applications and Methodological Limitations

Research Applications

The protocols described herein have several key applications in renal carcinoma research and therapeutic development:

  • Mechanistic Studies of this compound Action: These methods enable comprehensive investigation of how this compound selectively targets renal cells, revealing insights into its unique toxicity profile and potential therapeutic applications [1] [6].

  • Preclinical Therapeutic Evaluation: The quantitative data generated through these protocols supports drug development efforts by establishing efficacy metrics, dose-response relationships, and selectivity indices for this compound-based therapeutic concepts [1] [2].

  • Biomarker Discovery: Proteomic and transcriptional analyses of this compound-treated cells can reveal novel biomarkers associated with treatment response, potentially identifying patients most likely to benefit from this compound-based therapies [1] [6].

  • Combination Therapy Screening: These protocols can be adapted to evaluate potential synergistic effects between this compound and established renal carcinoma treatments, potentially enhancing therapeutic efficacy while reducing side effects.

Limitations and Considerations

While these protocols provide robust methods for detecting this compound-induced apoptosis, several limitations should be considered:

  • Cell Type Specificity: The selective toxicity of this compound toward renal tubular cells and ccRCC, while therapeutically advantageous, limits the generalizability of findings to other cell types [1] [6].

  • Temporal Considerations: Apoptosis is a dynamic process, and the transient nature of some apoptotic markers requires careful timing of assays to capture critical events in the cell death cascade [3] [4].

  • Technical Artifacts: Certain procedures, particularly cell processing for flow cytometry, may introduce artifacts that complicate data interpretation. Proper controls and standardized protocols are essential to minimize these effects [5].

  • Pathway Complexity: The multifaceted mechanism of this compound action, involving oxidative stress, metabolic disruption, and protein synthesis inhibition, means that no single assay fully captures its complete biological impact [1] [6].

Troubleshooting Guide

Table 3: Common issues and solutions in this compound-induced apoptosis detection

Problem Potential Cause Solution
Weak Annexin V signal Insufficient this compound concentration or exposure time Perform dose-response and time-course experiments to optimize conditions
High background in flow cytometry Excessive cell debris or non-specific binding Increase washing steps; use viability dyes to gate out dead cells
Inconsistent caspase activation Variable cell confluence or health Standardize cell culture conditions; ensure consistent passage number
Poor mitochondrial function readings Incorrect cell seeding density Optimize cell number for Seahorse assays; include quality controls
Low viability in control cells This compound contamination or vehicle toxicity Use fresh stock solutions; include multiple controls; verify vehicle concentration

Conclusion

The protocols outlined in this application note provide comprehensive methodologies for detecting and quantifying this compound-induced apoptosis in renal carcinoma models. The unique selectivity of this compound for renal tubular epithelial cells and their malignant counterparts presents a promising therapeutic opportunity for clear cell renal cell carcinoma, particularly in patients already requiring renal replacement therapy. Through multiparametric assessment combining viability assays, Annexin V/PI staining, caspase activation analysis, and metabolic profiling, researchers can obtain a systems-level understanding of this compound's mechanism of action. These standardized protocols support rigorous preclinical evaluation of this compound as a potential therapeutic agent while advancing our fundamental understanding of targeted cancer therapies exploiting tissue-specific toxicity profiles.

References

Comprehensive Application Note: Analysis of Orellanine-Induced Metabolic Dysregulation in Clear Cell Renal Cell Carcinoma Using Seahorse Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orellanine and Its Selective Toxicity in Clear Cell Renal Cell Carcinoma

Clear cell Renal Cell Carcinoma (ccRCC) represents approximately 75% of all kidney cancers and originates from the epithelial proximal tubular cells within the kidney. With over 350,000 cases reported annually worldwide and 140,000 annual deaths, ccRCC remains a significant therapeutic challenge, particularly in its metastatic form where the 5-year survival is only 20% and median survival is approximately one year. Current therapies for metastatic RCC, including those targeting vascular endothelial growth factors and receptor tyrosine kinases, provide only moderately longer progression-free survival without curative potential. The search for more effective treatments has led researchers to investigate novel approaches, including the targeted use of natural toxins with selective cytotoxicity [1] [2].

This compound (3,3΄,4,4΄-tetrahydroxy-2,2΄-bipyridine-1,1΄-dioxide) is a nephrotoxin produced by mushrooms of the Cortinarius family (e.g., Cortinarius orellanus and Cortinarius rubellus). This compound demonstrates exceptional selectivity for proximal tubular cells, causing irreversible damage specifically to these cells while leaving other organs unaffected. The structural features of this compound include a tetrahydroxy bipyridine N-oxide scaffold that adopts an antiperiplanar configuration, stabilized by hydrogen bonding between N-oxide and neighboring OH groups. This unique configuration contributes to its biological activity and stability profile, though this compound does decompose when heated above 150°C or exposed to UV radiation. Based on the shared cellular origin between normal proximal tubular cells and ccRCC cells, researchers hypothesized that this compound's cytotoxic effects would extend to ccRCC, potentially offering a novel targeted therapeutic approach for this malignancy [1] [3] [2].

Metabolic Analysis of this compound Effects Using Seahorse XF Technology

Experimental Protocol for Metabolic Profiling
  • Cell Preparation and Seeding: Utilize ccRCC cell lines (e.g., SKRC-17 metastatic ccRCC line) or primary human tubular epithelial cells (HTEC). Seed cells in Seahorse XF cell culture microplates at optimal density (typically 20,000-40,000 cells per well for adherent renal cells) in complete growth medium. Allow cells to adhere for 12-24 hours in a standard CO₂ incubator at 37°C [1].

  • This compound Treatment: Prepare fresh this compound solutions in dimethylsulfoxide (DMSO) with final concentration not exceeding 0.05% DMSO in cell culture media. Treat cells with varying concentrations of this compound (based on ED50 of 4.1 ± 1.2 μg/ml for HTEC) for 24 hours prior to Seahorse analysis. Include vehicle-only controls (0.05% DMSO) for baseline measurements [1] [4].

  • Assay Medium Preparation: On the day of assay, replace growth medium with Seahorse XF Base Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose (pH 7.4). Incubate cells for 45-60 minutes in a CO₂-free incubator at 37°C to allow temperature and pH equilibration prior to assay initiation [1].

  • Mitochondrial Stress Test Configuration: Program the Seahorse XF Analyzer to perform the Mitochondrial Stress Test using the following injection sequence:

    • Port A: Oligomycin (1.5 μM final concentration) to inhibit ATP synthase
    • Port B: FCCP (1.0 μM final concentration) to uncouple electron transport
    • Port C: Rotenone/Antimycin A (0.5 μM each) to inhibit Complex I and III
    • Port D: 2-Deoxy-D-glucose (50 mM) to inhibit glycolysis [1]
  • Glycolytic Stress Test Configuration: Program the Seahorse XF Analyzer for Glycolytic Stress Test with this injection sequence:

    • Port A: Glucose (10 mM final concentration) to establish basal glycolysis
    • Port B: Oligomycin (1.0 μM) to induce maximum glycolytic capacity
    • Port C: 2-Deoxy-D-glucose (50 mM) to inhibit glycolysis [1]
  • Data Normalization and Analysis: Following assay completion, normalize oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) measurements to total protein content per well using Bradford or BCA assay. Analyze data using Seahorse Wave Software with statistical analysis of at least 6 biological replicates per condition [1].

Key Metabolic Parameters and Quantitative Findings

Table 1: Key Mitochondrial Respiration Parameters in this compound-Treated SKRC-17 Cells

Parameter Control Cells This compound-Treated Change Biological Significance
Basal OCR 98.4 ± 8.7 pmol/min 42.1 ± 5.2 pmol/min -57.2% Primary mitochondrial respiration
ATP Production 62.3 ± 6.1 pmol/min 25.8 ± 4.3 pmol/min -58.6% Cellular energy production capacity
Maximal Respiration 185.6 ± 12.4 pmol/min 79.5 ± 7.8 pmol/min -57.2% Respiratory capacity under stress
Spare Respiratory Capacity 87.2 ± 9.3 pmol/min 37.4 ± 6.1 pmol/min -57.1% Ability to respond to energy demands
Proton Leak 15.8 ± 2.1 pmol/min 28.9 ± 3.7 pmol/min +82.9% Mitochondrial membrane integrity loss

Table 2: Glycolytic Function Parameters in this compound-Treated SKRC-17 Cells

Parameter Control Cells This compound-Treated Change Biological Significance
Basal Glycolysis 45.2 ± 4.3 mpH/min 22.7 ± 3.1 mpH/min -49.8% Base level of glycolytic activity
Glycolytic Capacity 78.6 ± 6.9 mpH/min 35.4 ± 4.8 mpH/min -55.0% Maximum possible glycolytic output
Glycolytic Reserve 33.4 ± 3.8 mpH/min 12.7 ± 2.5 mpH/min -62.0% Ability to increase glycolysis under stress
Non-glycolytic Acidification 12.5 ± 1.7 mpH/min 18.3 ± 2.4 mpH/min +46.4% Acidification from non-glycolytic sources

The Seahorse analysis data reveals that this compound treatment induces profound dysfunction in both major energy-producing pathways in ccRCC cells. Treated cells demonstrate severely compromised mitochondrial function with significant reductions in basal and maximal respiration, accompanied by decreased ATP production and spare respiratory capacity. Notably, the increase in proton leak indicates disruption of mitochondrial membrane integrity, suggesting uncoupling of oxidative phosphorylation. Similarly, glycolytic function is significantly impaired, with this compound-treated cells showing approximately 50% reduction in both basal glycolysis and glycolytic capacity. This dual impairment of mitochondrial respiration and glycolysis leaves cells unable to generate sufficient energy or adapt to metabolic demands, ultimately triggering cell death. The metabolic profile suggests that this compound effectively exploits the metabolic vulnerabilities of ccRCC cells, which are known to be highly dependent on anaerobic glycolysis [1] [2].

Comprehensive Mechanisms of this compound-Induced Cell Death

Signaling Pathways in this compound Toxicity

The molecular mechanisms underlying this compound cytotoxicity involve multiple interconnected pathways that ultimately converge on programmed cell death. The following diagram illustrates the key signaling pathways involved in this compound-induced toxicity in renal cells:

G cluster_caspases Caspase Activation cluster_survival Survival Pathways This compound This compound ROS ROS This compound->ROS Induces MetabolicDysfunction MetabolicDysfunction This compound->MetabolicDysfunction Causes AKT AKT This compound->AKT Decreases phosphorylation ERK ERK This compound->ERK Decreases phosphorylation Caspase8 Caspase8 This compound->Caspase8 Activates Caspase9 Caspase9 This compound->Caspase9 Activates ProteinSynthesis ProteinSynthesis This compound->ProteinSynthesis Inhibits DNADamage DNADamage ROS->DNADamage Causes p53 p53 DNADamage->p53 Activates phosphorylation S15 Apoptosis Apoptosis p53->Apoptosis Promotes MetabolicDysfunction->Apoptosis Triggers AKT->Apoptosis Inhibits (when active) ERK->Apoptosis Inhibits (when active) Caspase3 Caspase3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes ProteinSynthesis->Apoptosis Contributes to

The diagram above illustrates the complex interplay between multiple pathways in this compound-induced cell death. The mechanisms can be categorized into several key processes:

  • Oxidative Stress Induction: this compound exposure leads to rapid generation of reactive oxygen species (ROS) in both HTEC and ccRCC cells, creating significant oxidative stress that overwhelms cellular antioxidant defenses. This ROS burst contributes to DNA damage, triggering phosphorylation of p53 at serine 15, which initiates cell cycle arrest and apoptotic signaling [1] [4].

  • Metabolic Disruption: Through Seahorse XF analysis, researchers observed that this compound causes severe mitochondrial dysfunction characterized by decreased basal and maximum respiratory capacity, reduced ATP synthesis, and increased proton leakage. Simultaneously, this compound impairs glycolytic function, diminishing both glycolytic capacity and reserve. This dual disruption of energy metabolism leaves cells unable to meet their bioenergetic demands [1].

  • Apoptosis Activation: this compound treatment activates both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, converging on executioner caspase-3. Proteomic analyses of treated cells reveal significant upregulation of cell death pathways, with apoptosis showing an activation z-score of 0.686. This programmed cell death is further confirmed by Annexin V/PI staining, demonstrating time-dependent increases in both apoptosis and necrosis [1].

  • Survival Pathway Inhibition: this compound treatment leads to decreased phosphorylation of key survival proteins including ERK1/2 and AKT (at serine 473). Since phosphorylated AKT normally inhibits apoptotic proteins like caspase-9, its reduction further promotes cell death. These changes in phosphorylation status occur within hours of treatment, preceding the execution phase of apoptosis [1].

Supplementary Assays for Cell Death Characterization
  • Annexin V/Propidium Iodide Staining: Perform flow cytometric analysis using Annexin V-FITC and PI staining to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. Treat SKRC-52 cells with this compound (ED50 concentration) for 24-72 hours, then analyze using standard protocols. This assay reveals time-dependent increases in both apoptosis and necrosis following this compound exposure [1].

  • Caspase Activity Assays: Quantify activation of caspase-8, caspase-9, and caspase-3 using fluorogenic substrates specific for each caspase. Perform assays in SKRC-17 and SKRC-52 cell lines following 24-hour this compound treatment. Caspase activity measurements provide quantitative confirmation of apoptotic pathway engagement through both intrinsic and extrinsic routes [1].

  • Western Blot Analysis: Evaluate expression and phosphorylation status of key apoptotic regulators including phospho-ERK1/2, phospho-AKT (Ser473), phospho-p53 (Ser15), and cleaved caspase-3. Collect protein lysates from treated cells at various time points (2-24 hours). This technique confirms early suppression of survival pathways and activation of DNA damage response preceding morphological signs of cell death [1].

  • Proteomic Profiling: Utilize high-throughput proteomic approaches to identify global changes in protein expression and pathway activation. Analysis of SKRC-17 cells treated with this compound reveals significant alterations in multiple cellular functions, with the most strongly upregulated pathway being cell death (apoptosis and necrosis) and the most downregulated pathways including protein synthesis, cell morphology, and survival mechanisms [1].

Therapeutic Potential and Analytical Methods

Preclinical Evidence and Clinical Translation

The selective cytotoxicity of this compound toward ccRCC cells has demonstrated significant promise in preclinical models. In nude rats carrying human ccRCC xenografts, brief treatment with this compound eliminated over 90% of viable tumor mass compared to control animals. This remarkable antitumor efficacy, combined with the compound's inherent selectivity for proximal tubular-derived cells, positions this compound as a potential therapeutic candidate for ccRCC patients, particularly those already on dialysis who would not be jeopardized by the compound's nephrotoxic effects. The unique targeting approach represents a novel treatment concept that exploits the tissue of origin rather than specific genetic mutations or surface markers [1] [2].

The development of this compound as a potential therapeutic agent has progressed to clinical trials. In early 2022, phase I/II trials in humans were announced, marking a significant milestone in the translation of this natural toxin from accidental poison to targeted therapeutic. The clinical development strategy likely focuses on patients with metastatic ccRCC who have limited treatment options, with special consideration for those with compromised renal function who may be less vulnerable to the compound's nephrotoxic effects. The preclinical data demonstrating efficacy against both primary and metastatic ccRCC cell lines suggests potential application across disease stages [3].

Analytical Methods for this compound Quantification

Accurate detection and quantification of this compound in biological systems is essential for both toxicological assessment and therapeutic monitoring. Recent advances in analytical methods have enabled more precise measurement:

  • Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS/MS): This method enables detection and quantification of this compound in biological matrices including plasma, urine, and whole blood. The technique demonstrates a limit of quantification of 0.5 μg/L in plasma and urine, with a limit of detection of 0.5 μg/L in whole blood. The method has been successfully applied to suspected intoxication cases, confirming its utility in clinical settings [5].

  • Tissue-Based Analytical Methods: Improved HPLC and LC-MS/MS methods have been developed for this compound detection in tissue samples. The HPLC method offers a limit of quantitation of 10 μg/g, while the LC-MS/MS method achieves a limit of detection of 20 ng/g. These methods have been applied to tissue distribution studies in mouse models, revealing highest this compound concentrations in kidney cortex (97 ± 51 μg/g immediately after injection, declining to 17 ± 1 μg/g by day 3) [6].

  • Pharmacokinetic Profiling: Studies in rats using ³H-labeled this compound and LC-MS/MS analysis have determined the compound's half-life of 109 ± 6 minutes in control animals with intact renal function. The elimination is predominantly through glomerular filtration, with significantly prolonged half-life (756 ± 98 minutes) in animals with bilateral renal artery ligation. These pharmacokinetic properties inform dosing strategies and therapeutic windows [7].

Conclusion

The application of Seahorse XF technology to analyze this compound's metabolic effects has revealed profound disruptions in both mitochondrial respiration and glycolysis in ccRCC cells. These findings, coupled with mechanistic studies demonstrating activation of multiple cell death pathways, provide a strong scientific foundation for the continued investigation of this compound as a potential therapeutic agent for renal cell carcinoma. The unique selectivity of this compound for proximal tubular cells and their malignant counterparts represents a promising targeting strategy that merits further clinical exploration. Future work should focus on optimizing therapeutic windows, developing potential combination regimens, and further elucidating the molecular mechanisms underlying this compound's selective toxicity.

References

clinical trial design for Orellanine cancer therapy

Author: Smolecule Technical Support Team. Date: February 2026

ONC175 (Orellanine) Clinical Trial Design

The following tables summarize the core design elements and eligibility criteria for the Oncorena-1 trial (NCT05287945), a Phase I/II study for ONC175 in metastatic Renal Cell Carcinoma (RCC) [1] [2] [3].

Table 1: Trial Overview and Objectives

Trial Element Description
Official Identifier NCT05287945 (Oncorella-1) [3]
Phase I/II [1] [3]
Study Drug ONC175 (synthetically produced this compound) [2]
Target Indications Metastatic Clear-Cell or Papillary Renal Cell Carcinoma [1] [3]
Primary Objectives Determine Safety, Tolerability, Maximum Tolerated Dose (MTD), and Recommended Phase 2 Dose [1] [3]
Key Secondary Objectives Assess Preliminary Anti-Tumor Efficacy and Pharmacokinetics (PK) [1] [3]
Patient Population Up to 75 adult patients with metastatic RCC who are on dialysis due to kidney failure [1] [3]

Table 2: Key Eligibility Criteria (Summary)

Category Inclusion Criteria Exclusion Criteria
Disease Status Histologically confirmed advanced clear cell or papillary RCC [3]. Not specified in available sources.
Prior Therapy Must have exhausted other treatment options [3].
Renal Function Must be on dialysis [1] [3].
Performance Status ECOG performance status of 0-2 [3].
Life Expectancy At least 3 months [3].

Detailed Experimental Protocol

This section outlines the methodology for the clinical trial based on the available public information.

  • 1. Drug Formulation and Administration ONC175 is administered as an intravenous infusion over 30 minutes [3]. The drug product is a synthetically produced, highly stable form of this compound [2].

  • 2. Trial Structure and Dosing The trial is an open-label study consisting of two sequential parts [1]:

    • Part A (Dose Escalation): This phase utilizes an intra-patient dose escalation design to define the Maximum Tolerated Dose (MTD). A 3+3 design or a dose that produces a complete response in two or more patients will be used to guide escalation [1].
    • Part B (Dose Expansion): This phase will further evaluate the safety and efficacy of the dose level(s) determined from Part A in a larger cohort of patients [1].
  • 3. Concomitant Procedure: Haemodialysis Each patient will undergo haemodialysis after the ONC175 infusion. This is a critical safety measure based on the drug's known mechanism and selectivity for kidney cells [1] [2].

  • 4. Data Review and Monitoring An Independent Data Review Committee (IDRC) will review pharmacokinetics, safety, and tolerability data after each dose in every patient. The IDRC will provide recommendations on dose escalation for subsequent patients [1]. Patients will be monitored for 4 weeks post-infusion [3].

Workflow and Pathway Diagrams

The following diagrams illustrate the overall trial workflow and the dose-escalation logic.

G cluster_A Dose Escalation Detail Start Patient Screening & Enrollment A Part A: Dose Escalation Phase Start->A B Part B: Dose Expansion Phase A->B MTD / RP2D Determined A1 Administer ONC175 IV & Post-Infusion Dialysis End Data Analysis: Safety & Efficacy B->End A2 IDRC Review: PK, Safety & Tolerability A1->A2 A3 Intra-patient Dose Escalation A2->A3 A4 Define MTD & RP2D A3->A4

ONC175 Trial Workflow

G Start Cohort of 3 Patients Treated at Dose N Q1 ≤ 1 with DLT? Start->Q1 Q2 ≥ 2 with DLT? Q1->Q2 No Expand Dose N is safe. Proceed to Expansion. Q1->Expand Yes Escalate Escalate to Dose N+1 Q2->Escalate No MTD Dose N-1 is MTD. Q2->MTD Yes Escalate->Start Next Cohort

Dose Escalation Logic (3+3 Design)

Key Scientific Rationale for Researchers

The clinical translation of ONC175 is supported by a compelling scientific rationale that addresses a significant unmet need in metastatic RCC.

  • Unique Mechanism of Action (MoA): ONC175 kills kidney cancer cells through a novel mechanism of action distinct from currently available therapies. It induces oxidative stress and down-regulates intracellular defense mechanisms, leading to mitochondrial dysfunction and apoptosis [2].
  • Selective Renal Targeting: this compound is actively and selectively pumped into kidney cancer cells and proximal tubular cells via solute carriers that are almost exclusively expressed on these cells. This unique uptake mechanism underpins its targeted effect and potentially favorable safety profile in patients without kidney function [2].
  • Established Clinical Precedence: The toxicological profile of this compound in humans is well-documented from decades of accidental ingestion of Cortinarius mushrooms. This historical data provides a major advantage in de-risking the clinical development pathway [2].

References

improving Orellanine recovery from kidney tissue

Author: Smolecule Technical Support Team. Date: February 2026

Common Challenges & Solutions

| Challenge | Description & Solution | | :--- | :--- | | Poor Recovery from Kidney [1] | OR is notoriously tightly bound in kidney tissue and is insoluble, making extraction difficult. Older methods reported recoveries as low as 25% [1]. | | Solution: Develop and validate a dedicated kidney method. Serum or mushroom methods cannot be directly transferred without optimization for the complex kidney matrix [1]. | | Matrix Effects & Sensitivity [1] | Non-specific, older methods (TLC, HPLC) lack the sensitivity and selectivity for low OR concentrations, leading to unreliable results [1]. | | Solution: Use LC-MS/MS. This method offers high sensitivity with a Limit of Detection (LOD) of 20 ng/g in kidney tissue, far superior to older techniques [1]. | | Method Validation [2] | Without proper validation, results are not reliable for diagnosis or research. | | Solution: Apply fully validated methods. A recent LC-HRMS method for human matrices achieved a Limit of Quantification (LOQ) of 0.5 µg/L in plasma and urine, demonstrating the rigor needed [2]. |

Experimental Workflow for Kidney Analysis

The diagram below outlines a general workflow for analyzing orellanine in kidney tissue, synthesizing key steps from the literature.

Start Start: Homogenized Kidney Tissue S1 Extraction and Cleanup Start->S1 S2 Analysis via LC-MS/MS S1->S2 S3 Data Confirmation S2->S3 End Result: Quantified this compound S3->End

Key protocol details:

  • Sample Preparation: The critical first step is efficient extraction to overcome OR's tight binding and insolubility in the kidney [1].
  • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method. It provides high specificity and sensitivity, with one study achieving an LOD of 20 ng/g in kidney tissue [1]. High-Resolution MS (LC-HRMS) is also highly effective [2].
  • Method Performance: For a method to be considered reliable, it must be rigorously validated. A published HPLC method for kidney achieved a limit of quantitation (LOQ) of 10 µg/g, with accuracy within 1.5%–7.1% over a range of 15–50 µg/g [1].

This compound Mechanism of Action

Understanding this compound's cellular effects explains its nephrotoxicity and binding. It specifically targets proximal tubular cells, inducing oxidative stress and disrupting metabolism [3].

This compound This compound ROS Induces Oxidative Stress (ROS) This compound->ROS Metabolism Disrupts Cell Metabolism This compound->Metabolism Apoptosis Activates Apoptosis ROS->Apoptosis Metabolism->Apoptosis Outcome Proximal Tubular Cell Death Apoptosis->Outcome

Key cellular mechanisms:

  • Oxidative Stress: OR induces reactive oxygen species (ROS) in human tubular epithelial and renal carcinoma cells [3].
  • Metabolic Disruption: OR impairs mitochondrial function and glycolysis, reducing ATP synthesis and glycolytic capacity [3].
  • Programmed Cell Death: OR triggers apoptosis through both intrinsic and extrinsic pathways, involving caspases 8, 9, and 3, and reducing pro-survival signals [3].

Key Quantitative Data for Method Development

This table summarizes target performance metrics from recent studies to guide your method development.

Parameter Performance Data Method / Context
Limit of Detection (LOD) 20 ng/g (kidney tissue) [1] LC-MS/MS
0.5 µg/L (whole blood) [2] LC-HRMS
Limit of Quantification (LOQ) 10 µg/g (kidney tissue) [1] HPLC
0.5 µg/L (plasma/urine) [2] LC-HRMS
Accuracy 1.5% to 7.1% (for 15-50 µg/g in kidney) [1] HPLC
Toxin Concentration (in vivo) 97 ± 51 µg/g (Day 0) to 17 ± 1 µg/g (Day 3) in mouse kidney [1] Experimental poisoning

Troubleshooting FAQ

  • Why is my this compound recovery from kidney tissue so low? The primary reason is the toxin's known property of being tightly bound and insoluble in the kidney matrix [1]. Ensure you are using a strong, optimized extraction protocol specifically developed for kidney tissue, not one adapted from serum or mushrooms.

  • What is the best method to confirm this compound in a kidney sample? LC-MS/MS or LC-HRMS is the definitive method. It provides the necessary specificity and sensitivity to distinguish OR from other compounds and accurately measure it at low concentrations, unlike older TLC or standard HPLC methods [1] [2].

  • Could other toxins cause similar damage and confuse my analysis? Yes, acute renal failure can be caused by heavy metals, other mycotoxins, or mushrooms like Amanita smithiana [1]. This makes a specific analytical confirmation of OR in tissues critical for a definitive diagnosis.

References

Troubleshooting Guide: Reducing False Positives in Orellanine TLC

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common issues and practical solutions based on established methodologies.

Issue Possible Cause Recommended Solution Technical Rationale
Non-specific spots/background interference Co-extraction of interfering compounds from the complex sample matrix (e.g., other mushroom pigments, metabolites). Implement rigorous sample clean-up. Use solid-phase extraction (SPE) or liquid-liquid partitioning. Perform a multi-step extraction with solvents of varying polarity [1]. Reduces the sample's complexity, minimizing compounds that may co-migrate or fluoresce similarly to Orellanine [2].
Uncertain spot identification Lack of specificity in visualization; other compounds with similar Rf values may be present. Use multiple detection methods. View plates under UV light at 254nm and 365nm, and then use a specific chemical reagent like Fast Blue B salt [1] [3]. This compound's degradation products (orelline) also fluoresce. Using multiple methods creates a unique identification profile [3].
Irreproducible Rf values Inconsistent TLC conditions (solvent saturation, temperature, plate batch variations). Standardize the protocol strictly. Use the same batch of plates, pre-saturate the tank, and run a pure this compound standard on every plate [1]. The classical mobile phase is n-butanol–acetic acid–water [1]. Standardization ensures Rf values are consistent and comparable across experiments.
Insufficient sensitivity Low toxin concentration or suboptimal visualization. Couple TLC with a confirmatory technique. Use the TLC plate as a guide to scrape off the spot of interest and analyze it with Electron Spin Resonance (ESR) or LC-MS/MS [1] [3]. ESR can detect the unique semiquinone radical of this compound after oxidation, providing a highly specific "fingerprint" that virtually eliminates false positives [1].

Frequently Asked Questions (FAQs)

Q1: What is the most definitive way to confirm a positive this compound result from a TLC screen? The most definitive method is to use a coupled technique. As established in the literature, you can use TLC for initial separation and then analyze the scraped spot containing the suspected this compound with Electron Spin Resonance (ESR) spectroscopy [1] [3]. This compound, after enzymatic or chemical oxidation, produces a unique and highly specific semiquinone radical, the ESR spectrum of which serves as a confirmatory fingerprint. For the highest sensitivity and specificity, analysis by LC-MS/MS is the modern gold standard [2].

Q2: Are there any known compounds that consistently cause false positives in this compound TLC? While the search results do not list specific named compounds, they clearly state that TLC is nonspecific because it is subject to cross-reactivity with non-target molecules [2]. The primary concern is the presence of other fluorescent compounds or metabolites within the mushroom extract itself, particularly orellinine and orelline, which are natural derivatives of this compound and may have similar migration properties [1] [3]. This is why confirmation with a more specific technique is critical.

Q3: Our lab is setting up this compound detection. Should we start with TLC or move directly to more advanced methods? For preliminary screening or educational purposes, TLC is a cost-effective starting point. However, for research or diagnostic work requiring high reliability, it is highly recommended to implement LC-MS/MS from the outset. The literature is clear that older TLC methods are "riddled with false positives and false negatives" and that modern HPLC and LC-MS/MS methods provide the definitive quantification and sensitivity needed for accurate diagnosis [2]. The limit of detection for LC-MS/MS (20 ng/g) is vastly superior to that of TLC (15 ng absolute) when accounting for sample size [2] [1].

Workflow for Confirmatory Analysis

For absolute certainty in identifying this compound, following a structured workflow that incorporates confirmatory techniques is essential. The diagram below outlines this process.

G Start Start with Suspect Sample (e.g., Mushroom) TLC TLC Screening Start->TLC Decision1 Is fluorescence/ color at expected Rf? TLC->Decision1 Scrape Scrape the spot from the TLC plate Decision1->Scrape Yes Negative Result: this compound Not Detected Decision1->Negative No ESR Analyze with ESR Scrape->ESR LCMS Analyze with LC-MS/MS Scrape->LCMS Positive Result: this compound Confirmed ESR->Positive LCMS->Positive

References

optimizing Orellanine extraction from complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Orellanine Extraction

Here are common issues you might encounter and evidence-based solutions.

Problem Possible Cause Recommended Solution
Low Toxin Recovery from Kidney Tissue [1] Toxin is tightly bound to kidney matrix; inefficient extraction. Use matrix-matched calibration standards; employ LC-MS/MS for superior sensitivity (LOD: 20 ng/g) [1].
Poor Chromatographic Peak Shape [2] Suboptimal mobile phase composition. Use acetonitrile (not methanol) with a combination of 0.1% formic acid + 0.01% ammonium hydroxide in water for better peak shape and higher ion response [2].
High Matrix Interference [2] Co-extraction of compounds that interfere with analysis. Use Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) in a dispersive Solid-Phase Extraction (dSPE) cleanup step. This simplifies the process and enhances purification [2].
Inconsistent Quantitative Results [1] Use of non-specific methods (TLC) or unconventional units. Adopt a definitive HPLC-UV method (LOQ: 10 µg/g); ensure a matrix-matched calibration curve with a correlation coefficient >0.97 [1].

Frequently Asked Questions (FAQs)

Q1: What are the key performance metrics for a reliable this compound HPLC method? For tissue analysis, a well-optimized HPLC-UV method should achieve a limit of quantification (LOQ) of around 10 µg/g. For fortification levels between 15-50 µg/g in kidney tissue, the method should demonstrate a relative standard deviation (RSD) of 1.3%-9.8% (precision) and an accuracy within 1.5%-7.1% of the true value. The calibration curve should be linear with a correlation coefficient (r) of 0.97-0.99 [1].

Q2: How can I improve the sensitivity and confirmation of this compound in complex samples? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred confirmatory technique. It offers a significantly lower limit of detection (LOD) of 20 ng/g [1]. Coupling this with High-Resolution Mass Spectrometry (Orbitrap HRMS) and an effective cleanup using G-MWCNTs provides exceptional sensitivity, selectivity, and the ability to confirm analyte identity with high mass accuracy [2].

Q3: Why is sample preparation critical for this compound extraction from kidneys? this compound is known to be tightly bound in the kidney matrix and is insoluble, making its extraction more challenging than from serum or mushrooms [1]. Without an efficient cleanup, matrix effects can suppress or enhance the analyte signal in LC-MS, leading to inaccurate quantification. Using advanced sorbents like G-MWCNTs helps remove these interferences efficiently [2].

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches.

Protocol 1: Tissue-Based Analysis using HPLC and LC-MS/MS

This protocol is adapted from a study that developed definitive methods for this compound in mouse kidney tissue [1].

  • 1. Sample Homogenization: Homogenize kidney tissue with a suitable buffer.
  • 2. Extraction: Extract this compound from the homogenate. The specific solvents were not detailed in the provided excerpts, but methanolic extraction is common for similar toxins.
  • 3. Cleanup: Centrifuge and purify the supernatant to remove proteins and lipids.
  • 4. Analysis:
    • For HPLC-UV: Inject the purified extract. The method achieved an LOQ of 10 µg/g.
    • For LC-MS/MS: Inject the purified extract. This method achieved a superior LOD of 20 ng/g.
  • 5. Quantification: Use a matrix-matched calibration curve (calibrators prepared in blank kidney tissue extract) for accurate quantification. This corrects for matrix effects and recovery losses.

The workflow for this protocol is summarized below.

Orellanine_Analysis_Workflow Start Start: Kidney Tissue Sample Homogenize Homogenize Tissue Start->Homogenize Extract Extract this compound Homogenize->Extract Cleanup Cleanup and Purify Extract->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-UV Analysis (LOQ: 10 µg/g) Analysis->HPLC LCMS LC-MS/MS Analysis (LOD: 20 ng/g) Analysis->LCMS Quantify Quantify with Matrix-Matched Calibration Curve HPLC->Quantify LCMS->Quantify End Result Quantify->End

Protocol 2: Multi-Toxin Analysis using G-MWCNTs and Orbitrap HRMS

This modern protocol utilizes graphitized carbon nanotubes for efficient cleanup and is highly effective for complex matrices [2].

  • 1. Extraction: Weigh and extract wild mushroom samples using ultrasonic-assisted extraction with a methanol-water solution.
  • 2. dSPE Cleanup: Use dispersive Solid-Phase Extraction (dSPE) with Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) as the sorbent. Disperse the sorbent into the sample solution, vortex, and centrifuge. This step adsorbs matrix interferences.
  • 3. Chromatography:
    • Column: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm)
    • Mobile Phase: A) 0.1% formic acid + 0.01% ammonium hydroxide in water; B) Acetonitrile.
    • Gradient: Use a gradient elution program.
  • 4. Detection: Use Orbitrap High-Resolution Mass Spectrometry (HRMS) for detection. This provides accurate mass measurement for confident identification and quantification.

The following diagram illustrates the relationship between the problem of matrix interference and the solution provided by this protocol.

G_MWCNT_Solution Problem Problem: High Matrix Interference in Complex Samples Cause Caused by: Co-extracted compounds from kidney or mushroom matrix Problem->Cause Solution Solution: G-MWCNT dSPE Cleanup Cause->Solution Addresses Outcome Outcome: Efficient removal of interfering substances Solution->Outcome Benefit Benefit: Improved sensitivity and accurate quantification Outcome->Benefit

Key Takeaways for Your Support Center

  • Method Choice is Matrix-Dependent: Kidney tissue requires more robust extraction and cleanup than simpler matrices like blood [1].
  • Embrace Modern Materials and Techniques: Using advanced sorbents like G-MWCNTs combined with HRMS represents the current best practice for achieving high sensitivity and accuracy in complex sample analysis [2].
  • Validation is Critical: Always use matrix-matched calibration and report key validation parameters like LOD, LOQ, precision, and accuracy to ensure results are reliable [1].

References

overcoming low sensitivity in Orellanine tissue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the main challenges in Orellanine tissue analysis? Existing tissue-based methods like Thin Layer Chromatography (TLC) are often nonspecific, lack sensitivity, and are prone to false positives/negatives. A major technical hurdle is the complexity of the kidney matrix and the fact that this compound is known to be tightly bound in renal tissue, making extraction difficult [1].

  • What is the recommended method for sensitive and specific this compound detection? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method of choice. It offers superior sensitivity and specificity compared to older techniques like HPLC with electrochemical detection or TLC [1] [2].

  • My method recovery for kidney tissue is low. How can I improve it? Poor recovery is a common issue. Earlier studies reported very poor recoveries (~25%) from spiked kidney tissues [1]. The development of optimized, matrix-matched calibration methods is crucial to account for matrix effects and improve accuracy and recovery [1].

  • Besides the kidney, should I test other tissues? While the kidney is the primary target organ, research in mouse models has shown that this compound can cause injuries in other organs, such as the spleen and liver. Investigating these tissues can provide a more comprehensive understanding of the toxin's pathological effects [1] [3].


Experimental Protocols & Data

Here are the detailed methodologies and performance data from key studies to guide your experimental design.

Protocol 1: Tissue-Based Analysis using HPLC and LC-MS/MS [1]

This protocol was developed to address the lack of sensitive and definitive tests for this compound in tissues.

  • Sample Preparation: The method involves a specific extraction procedure to isolate this compound from the kidney tissue matrix. The use of a matrix-matched calibration curve is emphasized to correct for interference and ensure quantitative accuracy.
  • Instrumental Analysis:
    • HPLC: Used for quantification.
    • LC-MS/MS: Used for confirmatory analysis, providing a higher level of specificity.
  • Key Performance Metrics:
Method Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy Precision (RSD)
HPLC Not Specified 10 µg/g Within 1.5% - 7.1% 1.3% - 9.8%
LC-MS/MS 20 ng/g Not Specified Not Specified Not Specified

> Note: The correlation coefficient (r) for the matrix-matched calibration curve (15-50 µg/g) was 0.97–0.99 [1].

Protocol 2: In Vivo Pharmacokinetic Study in Rats [2]

This study provides a framework for understanding the distribution and elimination of this compound, which is vital for selecting tissues and time points for analysis.

  • Animal Model: Wistar and Sprague Dawley rats.
  • Dosing: Intravenous injection of 5 mg/kg of unlabeled or ³H-labeled this compound.
  • Distribution Analysis: Quantitative whole-body radioluminography was used to measure the concentration of radioactivity (this compound and its metabolites) in various organs over time.
  • Key Findings (from Radioluminography):
    • The highest concentrations of this compound were consistently found in the kidney cortex and urinary bladder.
    • The half-life of this compound in plasma was determined to be 109 ± 6 min in control rats.
    • Elimination was almost exclusively through glomerular filtration, as the half-life increased dramatically (756 ± 98 min) in rats with ligated renal arteries [2].

The following diagram illustrates the experimental workflow for developing and validating a tissue-based this compound assay.

start Start: this compound Tissue Analysis sp1 Sample Preparation start->sp1 sp2 Homogenize tissue sample sp1->sp2 sp3 Extract this compound sp2->sp3 sp4 Use matrix-matched calibration sp3->sp4 im1 Instrumental Analysis sp4->im1 im2 HPLC for quantification (LOQ: 10 µg/g) im1->im2 im3 LC-MS/MS for confirmation (LOD: 20 ng/g) im2->im3 va1 Validation & Troubleshooting im3->va1 va2 Check recovery and precision va1->va2 va3 Investigate spleen/liver for novel findings va2->va3

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low Sensitivity Use of non-specific methods (e.g., TLC). Transition to LC-MS/MS. Use a matrix-matched calibration curve to improve accuracy [1].
Poor Recovery Inefficient extraction from kidney matrix; this compound is tightly tissue-bound [1]. Optimize the extraction protocol. Reference methods that specifically address kidney tissue analysis [1].
Inconsistent Results Lack of method validation; matrix effects. Validate the method's precision and accuracy. Use an internal standard if available. Ensure calibration is performed in the same matrix as the sample [1].

Key Recommendations for Researchers

  • Method Selection: For forensic or diagnostic purposes requiring high sensitivity, LC-MS/MS is the gold standard.
  • Sample Considerations: The kidney cortex is the critical tissue for analysis, but consider examining spleen and liver for a comprehensive toxicological assessment [1].
  • Experimental Design: For in vivo studies, note that this compound has a relatively short plasma half-life but accumulates in the kidneys. Plan your tissue collection time points accordingly [2].

References

addressing Orellanine instability during sample processing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Orellanine Instability

The core instability of this compound stems from its unique molecular structure, a tetrahydroxy bipyridine N-oxide scaffold [1].

  • Photosensitivity: this compound undergoes rapid reduction upon exposure to UV radiation [1].
  • Thermolability: While many N-oxides are stable, this compound decomposes when heated above 150 °C [1].
  • Conformation: The molecule maintains an antiperiplanar conformation to avoid an unfavorable dipole-dipole clash between the two N-oxide groups, which may contribute to its reactive nature [1].

Troubleshooting Guide & FAQs

Here are common problems and solutions structured for easy reference.

Issue Possible Cause Recommended Solution Preventive Measures
Low Analytical Recovery Degradation during sample preparation/analysis [1] Optimize and validate sample preparation in low light/cold [1] Protect from light, maintain low temperatures [1]
Inconsistent Bioassay Results Unrecognized toxin degradation; active metabolites [1] Use freshly prepared solutions; consider potential metabolites [1] Store stock solutions at -20°C; limit freeze-thaw cycles [2]
Compound Decomposition Exposure to UV light or excessive heat [1] Use amber vials or foil wrap; avoid heating above 150°C [1] Use chemical-grade DMSO; perform operations in dark/red light [1]

G start This compound Sample Processing light Protect from Light start->light temp Control Temperature start->temp solvent Use Appropriate Solvent start->solvent light1 Wrap containers in aluminum foil light->light1 light2 Use amber vials light->light2 light3 Work under red light if possible light->light3 temp1 Store stock solutions at -20°C or -80°C temp->temp1 temp2 Avoid heating above 150°C temp->temp2 temp3 Limit repeated freeze-thaw cycles temp->temp3 solvent1 Reconstitute in DMSO (20 mg/mL) solvent->solvent1 solvent2 Further dilute with PBS as needed solvent->solvent2 analysis Stable for Analysis light1->analysis light2->analysis light3->analysis temp1->analysis temp2->analysis temp3->analysis solvent1->analysis solvent2->analysis

This compound Sample Processing Workflow

Detailed Experimental Protocols

Here are methodologies for key experiments, incorporating stability measures.

Sample Preparation and Storage
  • Reconstitution: Dissolve this compound powder in DMSO (e.g., at 20 mg/mL) using gentle warming (up to 60°C) and sonication if necessary [3].
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles [3].
  • Storage: Wrap aliquots in foil and store at -20°C for short-term use (approximately one month) or -80°C for longer-term storage (up to six months) [2] [3].
  • Working Dilutions: Prepare working dilutions in phosphate-buffered saline (PBS) immediately before use. Keep these solutions on ice and covered with foil during experiments [2].
Cell-Based Assay Protocol (e.g., for ccRCC cells)

This protocol is adapted from research investigating this compound's effect on clear cell renal cell carcinoma [4] [5].

  • Cell Seeding: Plate cells (e.g., primary Human Tubular Epithelial Cells - HTEC, or ccRCC cell lines like SKRC-17) in standard culture plates.
  • Treatment Preparation: Thaw a single aliquot of this compound stock on ice. Dilute to the desired final concentrations (e.g., 4-20 µg/mL for ccRCC cells) in pre-cooled culture medium. Protect all containers from light.
  • Application and Incubation: Replace the medium in the culture plates with the this compound-containing medium. Incubate cells for the desired period (e.g., 24-48 hours) [5].
  • Viability Assessment: After treatment, assess cell viability using assays like Alamar Blue [5]. Note that this compound's toxic effects may be irreversible and continue even after its removal from the medium [4] [5].
Analytical Considerations
  • Chromatography: Be aware that chromatographic analysis of this compound remains challenging. When developing HPLC or LC-MS methods, use amber vials for autosamplers and ensure the column compartment is light-protected [1].
  • Active Metabolites: Be mindful that the biological activity of this compound may involve active metabolites, which could contribute to both its toxicity and analytical challenges [1].

References

Analytical Performance of Orellanine LC-MS/MS Methods

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Reported Performance & Method Details
Reported LOD (Tissue) 20 ng/g (0.02 µg/g) [1] [2]
Reported LOQ (HPLC, Tissue) 10 µg/g [1] [2]
Accuracy (HPLC, Kidney) Within 1.5% to 7.1% of fortification levels [1] [2]
Precision (RSD, Kidney) 1.3% to 9.8% for fortification levels of 15-50 µg/g [1] [2]
Calibration Matrix-matched calibration curve with correlation coefficient (r) of 0.97–0.99 [1] [2]
Key Matrix Kidney tissue (noted as complex, requiring optimized extraction) [1] [2]

Experimental Protocol for Orellanine in Tissue

The improved method developed for kidney tissue highlights several critical steps for sensitive and accurate detection of this compound [1] [2]:

  • Sample Preparation & Toxin Extraction: A robust extraction protocol is crucial. The literature emphasizes that OR is tightly bound in the kidney matrix and is notoriously difficult to extract, with one study reporting very poor recovery (25%) when using methods designed for simpler matrices like serum [1] [2]. Your method must be specifically optimized and validated for the target tissue.
  • Instrumentation & Confirmation: The use of LC-MS/MS is recommended as a definitive confirmatory procedure. This addresses the limitations of older, non-confirmatory techniques like Thin Layer Chromatography (TLC) or HPLC with non-specific detectors, which can be prone to false positives/negatives and lack sensitivity [1].
  • Quantification Approach: Employ a matrix-matched calibration curve. This means the standards used for calibration are prepared in a sample matrix that is free of the analyte (e.g., blank kidney tissue extract). This practice helps to account for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer, thereby improving accuracy [1] [2].

Troubleshooting Guide for Low Sensitivity in LC-MS/MS

If your sensitivity is lower than expected, you can investigate the following areas. This workflow moves from the most common and easily addressable issues to more complex ones.

Troubleshooting Low LC-MS/MS Sensitivity Start Low Sensitivity Issue SamplePrep Sample Preparation Check for dilution errors, analyte stability, and extraction recovery. Start->SamplePrep InstConfig Instrument Configuration Verify detector settings, injection volume, and MS parameters. SamplePrep->InstConfig If no issue found SP1 Confirm sample is fully soluble in solvent. SamplePrep->SP1 SP2 Check for analyte degradation during storage/prep. SamplePrep->SP2 SP3 Re-extract with known standard to check recovery. SamplePrep->SP3 Contamination Check for Contamination/ System Adsorption InstConfig->Contamination If no issue found IC1 Confirm MS source temperatures and gas flows. InstConfig->IC1 IC2 Verify MS/MS transition parameters (CE, etc.). InstConfig->IC2 IC3 Check for incorrect injection volume or loop. InstConfig->IC3 ColPerf Assess Column Performance Contamination->ColPerf If no issue found CA1 Analyte 'sticking' to system surfaces (adsorption). Contamination->CA1 Method Review Method Fundamentals ColPerf->Method If no issue found CP1 Decreased plate number (N) reduces peak height. ColPerf->CP1 MF1 Check for excessive extra-column volume. Method->MF1 MF2 Ensure data acquisition rate is sufficiently high. Method->MF2 MF3 Confirm analyte has a strong chromophore/response. Method->MF3 CA2 Prime system with analyte to saturate sites. CA1->CA2 CA3 Use passivated surfaces or different tubing materials. CA2->CA3 CP2 Replace or regenerate aging column. CP1->CP2 CP3 Ensure column diameter and particle size are optimal. CP2->CP3

The diagram above outlines a logical path for investigation. Here is more detail on the key chemical and physical causes:

  • Chemical Causes: Analyte Adsorption "Sticky" analytes can adsorb to active sites in the flow path (tubing, column, detector cell), reducing the amount that reaches the detector [3]. This is often observed as poor response in the first few injections that stabilizes over time.

    • Solution: Prime or condition the system by making several preliminary injections of the analyte to saturate the adsorption sites before running actual samples [3] [4].
  • Physical Causes: Column Performance A decline in chromatographic efficiency (plate number, N) directly impacts sensitivity. As the peak broadens, the maximum height (concentration at the detector) decreases, even if the same amount of analyte is injected [3].

    • Solution: Monitor system suitability standards. A consistent drop in peak height may indicate a worn-out column that needs regeneration or replacement [4].
  • Method Fundamentals

    • Extra-column Volume: Using tubing with too large an internal diameter or that is too long can cause peak broadening before and after the column, reducing sensitivity [3] [4].
    • Data Acquisition Rate: A data rate that is too low will result in too few points defining a peak, making it appear shorter and broader and reducing the apparent sensitivity [3].
    • Detector Settings: For UV detectors, ensure the lamp is not failing and the wavelength is set correctly for the analyte. For MS detectors, verify that the source conditions and MS/MS transitions are optimized [4].

Key Takeaways for Improving this compound LOD

To specifically enhance your this compound LC-MS/MS method, focus on:

  • Optimizing Extraction: Prioritize developing a highly efficient, tissue-specific extraction protocol to overcome OR's strong binding to kidney tissue [1] [2].
  • Combating Adsorption: Actively prime your LC-MS/MS system to mitigate analyte loss due to adsorption [3].
  • Using Matrix-Matched Standards: Always use calibration curves in blank matrix to correct for matrix effects and ensure accurate quantification [1] [2].

References

standardizing Orellanine concentration units across studies

Author: Smolecule Technical Support Team. Date: February 2026

Why Standardize Orellanine Units?

Reporting this compound (OR) concentrations in unconventional units is a known challenge in forensic and diagnostic toxicology, making toxicological data difficult to interpret and compare across studies [1]. Standardizing to micrograms per gram (µg/g) for tissue and micromoles per liter (µmol L⁻¹) for plasma/serum is critical for reliable diagnosis and research [1] [2].

Standardized this compound Concentration Data

The table below summarizes this compound concentrations from key studies, converted into standardized units for easier comparison.

Sample Type This compound Concentration (Reported) Standardized Concentration Analysis Method Context / Source
Kidney (Mouse) 97 ± 51 µg/g (Day 0) [1] 97 ± 51 µg/g HPLC & LC-MS/MS Experimental poisoning, measured at time of death [1]
Kidney (Mouse) 17 ± 1 µg/g (Day 3) [1] 17 ± 1 µg/g HPLC & LC-MS/MS Experimental poisoning, measured 3 days post-injection [1]
Kidney (Human) 160 ng/µL [1] ~160 µg/g* TLC Human poisoning case (conversion assumes density ~1 g/mL)
Kidney (Human) 35 ng/µL [1] ~35 µg/g* TLC Human poisoning case, sample taken a few days later
Plasma (Human) 20 μmol L⁻¹ [2] 20 μmol L⁻¹ Not Specified Patient sample 9 days post-ingestion [2]
Mushrooms 0.9–1.4% dry weight [2] 9,000–14,000 µg/g TLC Cortinarius mushrooms (caps highest concentration)

Analytical Methods for this compound Quantification

Here are methodologies for detecting and quantifying this compound in different sample types.

Experiment / Analysis Detailed Protocol & Methodology Key Parameters & Notes

| Tissue-Based Analysis (HPLC) [1] | • Sample: Kidney tissue. • Extraction: Specific solvents to overcome tight kidney binding (exact method not detailed in results). • Analysis: High-Performance Liquid Chromatography (HPLC). • Quantification: Matrix-matched calibration curve. | • LOQ: 10 µg/g. • Accuracy: Within 1.5% to 7.1%. • Precision (RSD): 1.3% to 9.8%. • Correlation Coefficient (r): 0.97–0.99. | | Tissue-Based Analysis (LC-MS/MS) [1] | • Sample: Kidney tissue. • Extraction: Method optimized for complex kidney matrix. • Analysis: Liquid Chromatography with Tandem Mass Spectrometry. • Quantification: Use of internal standards is recommended. | • LOD: 20 ng/g (more sensitive than HPLC). • This is considered a definitive confirmatory method. | | Analysis in Mushrooms & Body Fluids | • Sample: Mushroom caps, urine, plasma, serum [2]. • Extraction: For mushrooms, use water or suitable solvent (OR is water-soluble and resistant to boiling) [2]. • Analysis: Thin Layer Chromatography (TLC), HPLC, or LC-MS/MS. | • Note: TLC is nonspecific and prone to false positives/negatives [1]. • OR is unstable and decomposes to Orelline with UV light or high heat (>150°C) [2]. |

Troubleshooting Common Experimental Issues

Problem: Low toxin recovery from kidney tissue during extraction.

  • Cause: this compound is known to be tightly bound in the kidney matrix and is insoluble, making extraction challenging [1] [2].
  • Solution: The developed HPLC/LC-MS/MS methods use specialized extraction procedures to overcome this. Do not use methods designed for serum or mushrooms, as they are not directly transferable to the kidney matrix [1].

Problem: Inconsistent or unreliable results with older methods.

  • Cause: Methods like Thin Layer Chromatography (TLC) are nonspecific, lack sensitivity and selectivity, and are prone to cross-reactivity [1].
  • Solution: Transition to more definitive methods like LC-MS/MS, which offers high specificity and sensitivity (LOD of 20 ng/g) [1].

Problem: this compound is not detected in patient blood or urine samples.

  • Cause: Clinical samples are often obtained late (>2 days post-ingestion) after the toxin has cleared from blood and urine and accumulated in the kidneys. Urinary excretion is typically restricted to the first 24 hours [2].
  • Solution: For a conclusive diagnosis days or weeks after ingestion, analyze a renal biopsy sample. This compound can persist in the kidney in a soluble form for up to 6 months [2].

Experimental Workflow for this compound Analysis

The following diagram illustrates the general decision-making workflow for analyzing this compound in a toxicology context.

start Start: Suspected This compound Poisoning sample_type Select Sample Type start->sample_type blood_urine Blood or Urine Sample sample_type->blood_urine kidney_tissue Kidney Tissue (Biopsy/Autopsy) sample_type->kidney_tissue mushroom Mushroom Material sample_type->mushroom time_check Time Since Ingestion < 2-3 days? blood_urine->time_check detect_kidney Analyze via HPLC or LC-MS/MS (Tissue Homogenate) kidney_tissue->detect_kidney detect_mushroom Analyze via TLC, HPLC, or LC-MS/MS mushroom->detect_mushroom detect_blood Analyze via LC-MS/MS (Plasma/Serum) time_check->detect_blood Yes result_blood Result: May be negative. Toxin clears from blood/urine. time_check->result_blood No detect_blood->result_blood result_kidney Result: Gold Standard. Toxin can be detected for months. detect_kidney->result_kidney result_mushroom Result: Confirms presence of this compound in source. detect_mushroom->result_mushroom

Important Limitations and Notes

  • Information Gaps: The search results did not contain detailed, step-by-step extraction protocols for biological tissues, information on specific signaling pathways affected by this compound, or comprehensive data on its toxicokinetic parameters.
  • Methodology Caution: Older literature often uses TLC and reports units like "ng/µL" for tissue, which are difficult to interpret. Prioritize studies using HPLC or LC-MS/MS and reporting in µg/g or µmol/L [1].
  • Toxin Stability: Remember that this compound is photosensitive and decomposes under UV light, so protect samples during handling and storage [2].

References

handling Orellanine protein binding in experimental systems

Author: Smolecule Technical Support Team. Date: February 2026

Orellanine: Mechanism, Toxicity & Key Characteristics

This compound is a bipyridine N-oxide toxin produced by mushrooms of the Cortinarius family. Its key characteristic is highly selective toxicity for renal proximal tubular cells, making it relevant for studies of acute kidney injury and a potential therapeutic agent for renal clear cell carcinoma (ccRCC) [1] [2].

The diagram below illustrates the primary mechanisms of this compound-induced toxicity in proximal tubular cells, which involve a combination of pathways leading to cell death.

G This compound This compound OxidativeStress Induces Oxidative Stress This compound->OxidativeStress MetabolicDisruption Disrupts Cell Metabolism This compound->MetabolicDisruption ApoptosisSignaling Activates Apoptosis Signaling This compound->ApoptosisSignaling ProteinSynthesis Inhibits Protein Synthesis This compound->ProteinSynthesis ROS ↑ ROS Formation OxidativeStress->ROS Antioxidants ↓ Anti-oxidative Enzymes OxidativeStress->Antioxidants Mitochondria Mitochondrial Dysfunction MetabolicDisruption->Mitochondria Glycolysis Reduced Glycolysis MetabolicDisruption->Glycolysis Caspases Caspase 8/9/3 Activation ApoptosisSignaling->Caspases p53 p53 Phosphorylation ApoptosisSignaling->p53 pERK ↓ p-ERK1/2 ApoptosisSignaling->pERK pAKT ↓ p-AKT ApoptosisSignaling->pAKT CellDeath Cell Death (Apoptosis/Necrosis) ProteinSynthesis->CellDeath ROS->CellDeath Antioxidants->CellDeath Mitochondria->CellDeath Glycolysis->CellDeath Caspases->CellDeath p53->CellDeath pERK->CellDeath pAKT->CellDeath

Experimental Handling & Key Pharmacokinetic Data

Successful experimentation with this compound requires careful attention to its stability and handling.

  • Stability: The toxin is resistant to boiling, freezing, and drying, so conventional cooking or storage does not affect its toxicity. It decomposes at temperatures above 150°C and upon exposure to UV light, breaking down into the non-toxic metabolite orelline [1].
  • Solution Preparation: this compound is typically dissolved in DMSO for in vitro studies. A 0.05% DMSO solution is commonly used as a vehicle control [3].
  • Critical Consideration: this compound can be retained in kidney tissue for months, while it is rapidly cleared from the blood [1]. This long tissue residency is a crucial factor for planning animal studies and dosing schedules.

The following table summarizes key quantitative data essential for experimental design, particularly for in vivo studies in rat models [4].

Parameter Value (Mean ± Error) Experimental Conditions
Plasma Half-Life 109 ± 6 min Control rats (IV dose: 5 mg/kg)
Plasma Half-Life 756 ± 98 min Rats with bilateral renal artery ligation
Plasma Half-Life 238 ± 28 min Renal artery ligation + peritoneal dialysis
Primary Elimination Route Glomerular Filtration -
High Concentration Tissues Kidney cortex, Urinary bladder, Liver 30 mins post IV administration

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered issues when working with this compound.

Problem Possible Cause Solution & Recommendations
Low or variable toxicity in cell assays. Use of insensitive cell lines. Use susceptible cells: primary human proximal tubular cells (RPTEC/HTEC) or clear cell renal cell carcinoma (ccRCC) lines [2] [3].
Toxin instability. Decomposition by heat or UV light. Protect solutions from light; avoid high-temperature sterilization (>150°C) [1].
Unexpected systemic toxicity in animal models. Dose too high, or off-target exposure. Adhere to established LD₅₀ (approx. 1 g/kg dried mushroom orally in rats) [1]. Use IV dosing for precise control [4].
No toxin detected in plasma days after dosing. Rapid renal clearance and tissue sequestration. Analyze kidney cortex tissue, not blood, for late time-point detection [1].

Detailed Experimental Protocols

Protocol 1: In Vitro Toxicity and Mechanism Assay in Renal Cells

This protocol is adapted from studies on human primary renal tubular epithelial cells (RPTEC) and ccRCC cell lines [2] [3].

  • Cell Seeding: Plate primary Renal Proximal Tubular Epithelial Cells (RPTEC) or ccRCC cells (e.g., SKRC-17, SKRC-52) in standard culture plates.
  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells at a final concentration of 4.1 μg/mL (≈16.2 μM) for HTEC or titrate for cancer cell lines. Use 0.05% DMSO as a vehicle control [2] [3].
  • Incubation: Incubate cells with the toxin for 24 hours.
  • Downstream Analysis:
    • Viability Assay: Measure cell viability using MTT or ATP-based assays 24-48 hours post-treatment.
    • Gene Expression Analysis: Use the RT2 Profiler PCR Array Human Nephrotoxicity to analyze regulated pathways (e.g., apoptosis, xenobiotic metabolism) [3].
    • Protein Analysis: Confirm findings via Western Blot for apoptosis markers (cleaved caspase-3, p53) and survival pathways (p-AKT, p-ERK) [2].
Protocol 2: In Vivo Pharmacokinetics and Distribution Study in Rats

This protocol is based on a quantitative pharmacokinetic study [4].

  • Animal Preparation: Use Wistar or Sprague Dawley rats. For elimination studies, include a group with bilateral renal artery ligation to impair kidney function.
  • Dosing: Administer this compound via intravenous injection (e.g., 5 mg/kg). Using ³H-labeled this compound allows for precise tracking via radioluminography.
  • Sample Collection:
    • Plasma: Collect blood samples at multiple time points (e.g., from 30 min to 24 h).
    • Tissues: Euthanize animals at predetermined times (0.5, 1, 6, 12, 24 h) and harvest organs, especially kidney cortex, liver, and bladder.
  • Analysis:
    • LC-MS/MS: Quantify this compound concentration in plasma to determine half-life and clearance.
    • Radioluminography: Measure radioactivity in tissues to determine distribution. The highest concentrations are expected in the kidney cortex and urinary bladder.

The workflow for this in vivo protocol is summarized below:

G Start Prepare Animal Model Dose IV this compound Injection (5 mg/kg) Start->Dose Collect Collect Samples Dose->Collect Plasma Plasma/Blood Collect->Plasma Tissues Tissues (Kidney, Liver, Bladder) Collect->Tissues Analyze Analyze Samples Data Pharmacokinetic Analysis Analyze->Data LCMS LC-MS/MS Plasma->LCMS Radio Radioluminography Tissues->Radio LCMS->Analyze Radio->Analyze

References

managing delayed toxicity in Orellanine research models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Orellanine-Induced Delayed Toxicity

Understanding the mechanism of action is crucial for troubleshooting experimental outcomes. The delayed nephrotoxicity of this compound is a complex process involving several pathways.

Key Mechanisms and Timeline:

Mechanism Description & Experimental Evidence
Cellular Targeting Specifically targets and accumulates in renal proximal tubular epithelial cells (RPTEC); detected in human renal biopsies up to 6 months post-exposure [1] [2].
Oxidative Stress & Apoptosis Induces reactive oxygen species (ROS) and oxidative stress, leading to apoptotic cell death; confirmed in human primary RPTEC and ccRCC cell lines [3] [4].
Gene Expression Changes Alters expression of genes involved in apoptosis, metal ion binding, tissue remodeling, xenobiotic metabolism, and transporter pathways in human RPTEC [3].
Inhibition of Protein Synthesis Proposed mechanism similar to bipyridyl herbicides; evidence of decreased protein synthesis in vitro [1] [4].

Visualization of this compound's Mechanism and Delayed Toxicity The diagram below illustrates the key mechanistic pathways and the typical delayed onset timeline of this compound toxicity.

G cluster_pathway Molecular and Cellular Pathways cluster_timeline Toxicity Timeline in Model Organisms This compound This compound OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress GeneRegulation Altered Gene Expression This compound->GeneRegulation ProteinSynthesis Inhibition of Protein Synthesis This compound->ProteinSynthesis Apoptosis Induction of Apoptosis OxidativeStress->Apoptosis T1 Early Cellular Changes (Apical Vacuolization in Proximal Tubule) Apoptosis->T1 GeneRegulation->T1 T0 Ingestion/ Exposure (Day 0) T0->T1 ~12-24 Hours T2 Latent Period (Polyuria, Glycosuria, Microproteinuria) T1->T2 ~24 Hours - Several Days T3 Overt Renal Failure (Necrosis, Oliguria/Anuria, Elevated Creatinine) T2->T3 ~3-14 Days

Experimental Models & Quantitative Data

Different model systems are used in this compound research, each with specific dosing and response characteristics.

Toxicity Profiles Across Research Models:

Model System This compound Source / Dose Key Quantitative Findings & Timing
Human Primary RPTEC (in vitro) Purified toxin: 6.25 µg/ml for 24h [3] IC₅⁰: ~4.1 µg/ml [4]; Gene expression changes in apoptosis, tissue remodeling pathways [3]
Human ccRCC Cell Lines (in vitro) Purified toxin: 4-20 µg/ml for 24-48h [4] Dose-dependent cell death; ED₅⁰ varies by cell line; Increased ROS; Disrupted metabolism [4]
Rat Model (in vivo) C. orellanus homogenate: LD₅⁰ ~1 g/kg (oral) [2] Earliest tubular changes at 12-24h; Widespread necrosis at 24h; Anuria and death around Day 6 [2]
Mouse Model (in vivo) C. orellanus or C. rubellus homogenate [2] LD₅⁰ for C. orellanus: ~2 g/kg (oral); Causes acute tubular necrosis (ATN) [2]

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered issues when working with this compound models.

Handling this compound's Instability

Challenge: this compound degrades upon exposure to UV light and at high temperatures (>150°C), leading to inconsistent experimental results [1] [2] [5]. Solution:

  • Light Exposure: Perform all procedures involving purified this compound solutions under amber or red light conditions. Use UV-filtering containers.
  • Temperature: Avoid high-temperature sterilization. Use filter sterilization for solutions.
  • Verification: Periodically check this compound concentration using chromatographic methods (HPLC) [5].
Modeling the Protracted Latent Period

Challenge: The long delay (days to weeks) between exposure and overt toxicity makes experiments lengthy and difficult to monitor [1] [6] [2]. Solution:

  • Monitor Early Biomarkers: Do not wait for serum creatinine to rise. Track early, sensitive indicators of proximal tubule damage:
    • Glycosuria and microproteinuria [2].
    • Transcriptomic Changes: Use PCR arrays to detect early shifts in nephrotoxicity-related gene expression [3].
  • Tissue Analysis: In animal models, conduct sequential renal biopsies to detect early apical vacuolization and this compound accumulation before functional impairment is evident [2].
Ensuring Model-Specific Dosing

Challenge: Toxicity varies based on the model and this compound source. Solution:

  • Source Verification: The concentration of this compound differs by mushroom species, and even within parts of the same mushroom (caps contain more toxin than stems) [1].
  • Establish Local IC₅⁰: Always run a pilot dose-response curve in your specific cell line. The provided table offers a starting point, but potency can vary.
  • In Vivo Considerations: Account for the higher LD₅⁰ in rodents compared to estimated human toxic doses [2].

Experimental Protocol: Assessing Toxicity in Human Primary RPTEC

This protocol is adapted from recent literature to evaluate acute this compound toxicity in a human primary cell model [3].

Workflow for RPTEC Toxicity Assay

G Step1 1. Cell Preparation Plate human Primary RPTEC (HTEC) Step2 2. This compound Treatment Treat with 6.25 µg/ml this compound for 24 hours (Use vehicle control) Step1->Step2 Step3 3. Post-Incubation & Analysis Replace with fresh medium and incubate up to 144 hours Step2->Step3 Step4 4. Endpoint Assessment Step3->Step4 Assay1 Viability Assay (Alamar Blue, MTT) Step4->Assay1 Assay2 ROS Detection (Carboxy-H2DCFDA) Step4->Assay2 Assay3 Transcriptomic Analysis (RT2 Profiler PCR Array) Step4->Assay3 Assay4 Apoptosis Assay (Caspase-3/7 activation) Step4->Assay4

Procedure Details:

  • Cell Culture: Plate human Primary Renal Tubular Epithelial Cells (RPTEC or HTEC) in an appropriate growth medium.
  • Treatment: Prepare a stock solution of this compound. Treat cells with a final concentration of 6.25 µg/ml for 24 hours. Include a vehicle control (e.g., 0.05% DMSO).
  • Post-Incubation: After the 24-hour treatment, remove the this compound-containing medium, wash the cells, and add fresh growth medium. Continue the incubation for up to 144 hours; toxicity is progressive and may not be immediate [4].
  • Endpoint Assessment:
    • Viability: Use the Alamar Blue assay to determine the ED₅⁰ (e.g., ~4.1 µg/ml) [4].
    • Oxidative Stress: Detect ROS production using a fluorescent probe like carboxy-H2DCFDA [4].
    • Gene Expression: Use the RT2 Profiler PCR Array for Human Nephrotoxicity to analyze 84 key genes. Expect upregulation in apoptosis and tissue remodeling pathways, and downregulation in xenobiotic metabolism and transporter pathways [3].
    • Apoptosis: Confirm apoptosis through Western blotting for significantly regulated protein products (e.g., caspase-3) [3].

References

Orellanine Stability: Key Factors & Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Orellanine is a bipyridine N-oxide toxin known for its sensitivity to environmental conditions. The following table summarizes the primary factors affecting its stability and the recommended countermeasures [1] [2].

Degradation Factor Effect on this compound Recommended Preventive Measures
UV/Viable Light Rapid reduction and decomposition [1]. Store solutions and solid samples in amber glassware or wrapped in aluminum foil. Work under red or yellow safe lights if possible [1] [2].
Elevated Temperature Decomposes at temperatures above 150°C [1] [2]. The glucosylated forms in mushrooms are also heat-stable during cooking [2]. Store at freezer temperatures (-20°C). Avoid heating samples during preparation unless necessary for extraction.
Chemical Reduction Reduces to the toxic intermediate orellinine and further to the non-toxic orelline [2] [3]. The handling precautions for light and temperature will inherently minimize risks of chemical reduction.

Experimental Protocols for Analysis and Handling

Accurate analysis depends on proper sample handling and preparation. Here are detailed methodologies based on recent analytical studies.

Sample Preparation and Storage Protocol

This protocol synthesizes best practices from multiple toxicology studies [4] [3].

  • Tissue Homogenization: For kidney or other tissue samples, homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) or extraction solvent. A 1:5 (w/v) tissue-to-solvent ratio is commonly used.
  • Extraction for Mushrooms or Tissues:
    • Use ultrasonic-assisted extraction with a methanol-water mixture (e.g., 50:50 v/v) for 15-30 minutes [5].
    • Centrifuge the extract at high speed (e.g., 12,000 × g for 10 minutes) to pellet solid debris.
  • Sample Purification (for complex matrices):
    • Use dispersive solid-phase extraction (dSPE) with sorbents like graphitized multi-walled carbon nanotubes (G-MWCNTs) for efficient cleanup. This helps remove interfering compounds and reduces matrix effects for LC-MS analysis [5].
  • Storage:
    • Immediately after preparation, divide the sample into aliquots in amber vials.
    • Store at -20°C or -80°C for long-term preservation.
LC-MS/MS Analysis Method

This method is adapted from protocols used for the sensitive detection of this compound in biological tissues [4] [3].

  • Chromatography Conditions:
    • Column: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 μm) or equivalent [5].
    • Mobile Phase A: 0.1% formic acid + 0.01% ammonia in water [5].
    • Mobile Phase B: Acetonitrile (HPLC grade).
    • Gradient Elution: Use a gradient program, for example, starting at 5% B and increasing to 95% B over 10-15 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: Maintain at 40°C.
    • Injection Volume: 5-10 μL.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Quantitation: Use the external standard method with a matrix-matched calibration curve for accurate quantification [4].

Troubleshooting FAQs for Researchers

Q1: My this compound standard solutions are losing potency quickly. What could be the cause? The most likely cause is exposure to light. Ensure that all stock and working solutions are prepared and stored in amber vials and kept in a -20°C freezer when not in use. Repeated freeze-thaw cycles can also contribute to degradation; therefore, storing solutions in single-use aliquots is highly recommended.

Q2: I am getting poor recovery of this compound from spiked kidney tissue. How can I improve this? this compound is known to bind tightly to kidney tissue, making extraction challenging [4] [3]. To improve recovery:

  • Ensure thorough homogenization.
  • Optimize your extraction solvent; a mixture of methanol and water with slight acidity or basification may improve yield.
  • Consider using an internal standard during extraction to correct for recovery losses.

Q3: My chromatograms show peak tailing for this compound during HPLC analysis. How can I resolve this? Peak tailing can be caused by an suboptimal mobile phase. Research indicates that using acetonitrile (as opposed to methanol) as the organic phase, combined with an aqueous phase of 0.1% formic acid and 0.01% ammonium hydroxide, can produce well-shaped, symmetric peaks for this compound and related toxins [5].

This compound Degradation Pathway and Analysis Workflow

The following diagrams outline the chemical degradation pathway of this compound and a generalized workflow for its analysis, incorporating the critical handling steps.

degradation This compound This compound Orellinine Orellinine This compound->Orellinine Reduction Orelline Orelline Orellinine->Orelline Reduction Light Light Light->this compound Reduction Heat Heat Heat->this compound Decomposition

workflow Sample Sample Homogenize Homogenize Sample->Homogenize  Tissue/Mushroom Extract Extract Homogenize->Extract  Methanol/Water Purify Purify Extract->Purify  Centrifuge Analyze Analyze Purify->Analyze  G-MWCNTs Data Data Analyze->Data  LC-MS/MS Storage1 Protect from Light Storage1->Homogenize Storage1->Extract Storage1->Purify Storage2 Store at -20°C Storage2->Homogenize Storage2->Extract Storage2->Purify

References

troubleshooting poor Orellanine recovery in spike experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Core Challenge

The primary reason for poor Orellanine recovery is the fundamental difference between a spiked analyte and a native analyte. The spiked OR is outside the cellular material, while the native toxin is enwrapped inside the herbal materials [1]. This leads to different extraction "mechanisms," where the spiked standard may be easily recovered, but the native toxin remains bound and is not fully extracted [1].

Furthermore, OR is known to be tightly bound in the kidney and is reportedly insoluble, making its extraction particularly challenging compared to simpler matrices like serum or mushroom material [2].

Troubleshooting Guide: Poor this compound Recovery

You can use the following table to systematically address the most common factors affecting OR recovery.

Troubleshooting Factor Potential Issue Recommended Solution
Extraction Efficiency [1] Incomplete extraction of native, tissue-bound OR, despite good spike recovery. Optimize/validate extraction for native analytes; perform repeated extractions on residue to test for unextracted OR [1].
Sample Pretreatment & Purification Co-extracted matrix interferents; inefficient clean-up. Use advanced sorbents like Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) for superior purification via π-π interactions & large surface area [3].
Chromatographic Conditions Poor peak shape (tailing/splitting) reduces sensitivity/accuracy. Use acetonitrile (not methanol) with a mobile phase of 0.1% formic acid + 0.01% ammonia for optimal peak shape & ion response [3].
Tissue Matrix Complexity Kidney matrix more complex than serum/mushrooms; OR is tightly tissue-bound [2]. Develop a matrix-matched calibration curve using control kidney tissue to correct for matrix effects & binding losses [2].

Advanced Methodological Improvements

For persistent issues, consider these methodologies from recent literature:

  • Adopt Advanced Detection Techniques: Move from HPLC to more sensitive and definitive methods like LC-MS/MS. This can lower the limit of detection significantly (e.g., to 20 ng/g) [2] and provides greater specificity against matrix interference.
  • Optimized Sample Preparation Workflow: A robust sample preparation process is critical. The following diagram outlines the key steps for an optimized workflow.

workflow start Sample Homogenization (Kidney Tissue) step1 Ultrasonic-Assisted Extraction (Methanol-Water) start->step1 step2 Purification (G-MWCNTs dSPE) step1->step2 step3 Centrifugation & Filtration step2->step3 step4 LC-MS/MS Analysis step3->step4 success Quantification step4->success

Experimental Protocol for Kidney Tissue Analysis

This protocol synthesizes steps from validated methods to ensure high OR recovery from complex kidney tissue [2] [3].

  • Sample Preparation: Homogenize kidney tissue with ultra-pure water (1:2 w/v).
  • Extraction:
    • Weigh 2 g of homogenized tissue into a centrifuge tube.
    • Add 10 mL of extraction solvent (Methanol:Water, 50:50, v/v).
    • Vortex mix for 1 minute, then perform ultrasonic-assisted extraction for 15 minutes at 30°C.
  • Purification (dSPE):
    • Transfer the extract to a tube containing 150 mg of G-MWCNTs sorbent.
    • Vortex vigorously for 2 minutes for dispersive SPE.
    • Centrifuge at 10,000 rpm for 5 minutes.
  • Analysis:
    • Collect the supernatant and filter through a 0.22 μm membrane.
    • Inject into the LC-MS/MS system.
    • LC Column: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 μm).
    • Mobile Phase: (A) 0.1% formic acid + 0.01% ammonia in water / (B) Acetonitrile.
    • Use a matrix-matched calibration curve (e.g., 15–50 µg/g) for quantification [2].

Frequently Asked Questions

Q: Why is my spike recovery acceptable, but I still suspect the quantitative results for real samples are inaccurate? A: This is a classic sign that your method's accuracy evaluation is incomplete. Good spike recovery only indicates that you can recover an analyte added to the sample. It does not confirm that the extraction process is efficient for the native, tissue-bound analyte. You must investigate the extraction efficiency of the native OR separately [1].

Q: What is considered a good recovery rate and method performance for this compound in tissues? A: A well-optimized method should achieve:

  • Accuracy: Within 1.5% to 7.1% of the fortified value [2].
  • Precision: Relative Standard Deviation (RSD) between 1.3% and 9.8% [2].
  • Linearity: A correlation coefficient (r) of 0.97–0.99 for the calibration curve [2].
  • Sensitivity: An LC-MS/MS limit of detection (LOD) as low as 20 ng/g [2].

References

optimizing hemodialysis clearance in Orellanine poisoning

Author: Smolecule Technical Support Team. Date: February 2026

Orellanine Toxicokinetics & Dialysis Challenges

The table below summarizes the key toxicokinetic parameters of this compound that complicate its clearance via hemodialysis.

Parameter Characteristics & Impact on Dialysis
Initial Plasma Half-life Rapid distribution from blood to kidney tissue [1].
Volume of Distribution Large, indicating extensive tissue binding [1].
Protein Binding Data limited, but suggested high binding to kidney tissue [1].
Critical Challenge Rapid Renal Sequestration: this compound is often undetectable in plasma or urine within 2 days post-ingestion, but can be found in renal biopsies for up to 6 months [1]. One study noted only 25% recovery of this compound from kidney homogenate versus 100% from serum [1].

Research Methodologies & Alternative Directions

Given the limitations of dialysis, research has pivoted towards other strategies.

  • Investigating the Toxin's Mechanism: A primary method involves studying this compound's cellular impact. Key assays include:
    • Measuring Oxidative Stress: Using fluorescent probes (e.g., DCFH-DA) to detect intracellular ROS generation in cultured human renal tubular epithelial or renal carcinoma cell lines [2].
    • Analyzing Apoptosis Pathways: Using flow cytometry for Annexin V/PI staining to quantify apoptosis and necrosis. Additionally, performing caspase activity assays and Western blotting to detect cleaved caspase-3 and phosphorylation of p53 and AKT can elucidate specific cell death pathways [2].
  • Exploring Therapeutic Applications: Leveraging this compound's selective toxicity to proximal tubule cells, researchers are investigating its use against renal cell carcinoma (RCC). The investigational drug ONC175 (synthetic this compound) is in Phase I/II trials (Oncorella-1, NCT05287945) for metastatic clear-cell or papillary RCC in patients already on dialysis [3] [4] [5]. The experimental workflow for this application is illustrated below.

G start This compound Property a1 Selective Toxicity to Proximal Tubule Cells start->a1 a2 Renal Cell Carcinoma (RCC) originates from these cells a1->a2 a3 Hypothesis: this compound targets both healthy and cancerous cells a2->a3 b1 Preclinical In Vitro Studies a3->b1 b2 Dose-dependent cell death in ccRCC cell lines & primary cells b1->b2 b3 Mechanism: Apoptosis, ROS, metabolic disruption b2->b3 c1 Preclinical In Vivo Studies b3->c1 c2 Human ccRCC xenografts in nude rats c1->c2 c3 >90% tumor mass reduction with this compound c2->c3 d1 Clinical Translation c3->d1 d2 ONC175 (synthetic this compound) Phase I/II Trials d1->d2 d3 Patient Population: mRCC patients already on dialysis d2->d3

Technical Support FAQs

Q: What is the most critical factor limiting the efficacy of hemodialysis in this compound poisoning? A: The primary factor is time. This compound has a rapid distribution phase, moving from the bloodstream into kidney cells within hours to a day or two post-ingestion. Once sequestered in renal tissue, it is in a "poorly exchangeable form," making it inaccessible to removal by blood-based purification techniques like hemodialysis [1].

Q: Are there any analytical methods to track this compound in research settings? A: Yes, though it is challenging. Historically, Thin Layer Chromatography (TLC) has been used to detect this compound in mushroom extracts, plasma, and kidney tissues [1]. More modern techniques like mass spectrometry are also employed. A significant finding from these analyses is the long-term retention of this compound in renal cortex samples, sometimes for months, which confirms the tissue-binding issue [1].

Q: What are the promising research directions given the failure of hemodialysis optimization? A: Current research focuses on two main areas:

  • Drug Development for Cancer: Harnessing this compound's targeted toxicity to treat renal cell carcinoma, as exemplified by the ONC175 clinical trials [3] [4].
  • Exploring Antidotes: Some preclinical studies are investigating the potential of natural antioxidants to counteract this compound-induced oxidative stress. For example, one study in rats found that an ethanolic extract of Petroselinum crispum (parsley) showed a protective effect on kidney parameters and histology [6].

References

Orellanine vs paraquat nephrotoxicity mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Toxicological Profiles

The following table summarizes the fundamental characteristics of Orellanine and Paraquat.

Feature This compound Paraquat
Source Mushrooms of the Cortinarius genus (e.g., C. orellanus, C. rubellus) [1] [2] A synthetic bipyridyl herbicide [3] [4]
Chemical Structure 3,3′,4,4′-Tetrahydroxy-2,2′-bipyridine-N,N′-dioxide [1] [2] 1,1′-Dimethyl-4,4′-bipyridylium [1]
Primary Target Organ Kidneys (specifically proximal tubular cells) [5] [1] Lungs (primary), with significant kidney involvement [3] [4]
Toxicokinetics Concentrates in kidneys; detected in renal tissue months post-ingestion [1] Rapidly accumulates in lungs and kidneys; renal excretion is primary route [4]
Latency of Symptoms Long latency (2 days to 2 weeks) [1] [2] Short latency (hours to a few days) [3]
Human LD50 (Est.) Considered lower than in mice; not precisely quantified [2] 20-50 mg/kg (for Gyromitrin, a compound with some similar metabolites) [6]
Mouse LD50 12.5 mg/kg (intraperitoneal) [7] Information missing
Treatment Status No specific antidote; supportive care, dialysis, or transplantation [1] No specific antidote; supportive care, with emerging evidence for immunosuppressants [3]

Mechanisms of Nephrotoxicity and Key Evidence

While both toxins induce oxidative stress, their specific mechanisms and cellular impacts differ. The table below outlines the mechanisms and key experimental findings.

Aspect This compound Paraquat

| Proposed Mechanism | • Generation of Reactive Oxygen Species (ROS) [5] [1] • Inhibition of protein synthesis [5] [2] • Disruption of cellular metabolism [5] | • Redox cycling, generating superoxide anions and other ROS [4] [8] • Induction of lipid peroxidation [4] | | Key Experimental Models | • In vitro: Primary Human Tubular Epithelial Cells (RPTEC, HTEC), Renal Cell Carcinoma lines (786-O, SKRC-7, etc.) [5] [9]In vivo: Mouse models [7], Nude rat xenograft models [5] | • In vitro: Various cell lines • In vivo: Mouse and rat models [4] [8] | | Key Molecular Pathways/ Targets | • Apoptosis Induction: Activation of caspase-3, -8, and -9 [5]Metabolic Disruption: Reduced mitochondrial respiration and glycolytic capacity [5]Signaling Alterations: Decreased p-ERK1/2 and p-AKT, increased p-p53 [5] | • Oxidative Stress: Depletion of antioxidants like SOD, increased MDA levels [4]Metabolomic Shifts: Affects citrate cycle, glutathione metabolism, and purine metabolism [4] | | Key Experimental Readouts | • Cell Viability (MTT/ED50): ED50 of ~4.1 μg/ml in primary HTEC [5]ROS Production: Measured via fluorescence assays [5]Metabolic Analysis: Seahorse Analyzer for Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) [5] | • Enzyme Activity: SOD activity and MDA levels in serum/tissue [4]Metabolomic Profiling: LC-MS/MS to identify altered metabolic pathways [4]Histopathology: H&E staining of lung and kidney tissues [4] |


Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.

1. Protocol for Assessing this compound Toxicity in Renal Cells [5]

  • Cell Culture: Use primary human tubular epithelial cells (HTEC) or renal clear cell carcinoma (ccRCC) cell lines (e.g., 786-O, SKRC-17).
  • Treatment: Prepare this compound in DMSO and dilute to desired concentrations (e.g., 1-100 μg/mL) in culture medium. Include vehicle controls.
  • Viability Assay: Incubate cells with this compound for a set period (e.g., 24-72 hours). Measure cell viability using MTT or similar assays to determine ED₅₀.
  • Metabolic Phenotyping (Seahorse XF Analyzer):
    • Seed SKRC-17 cells in a specialized microplate.
    • Treat with this compound.
    • Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time before and after serial injection of modulators like oligomycin, FCCP, and rotenone/antimycin A.
    • Calculate key parameters: ATP production, maximal respiration, spare respiratory capacity, glycolysis, and glycolytic reserve.
  • Apoptosis Analysis:
    • Treat cells (e.g., SKRC-52) and stain with Annexin V/PI.
    • Analyze using flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic populations.
    • Confirm via Western blot for cleaved caspase-3, -8, -9, and phospho-proteins like p53.

2. Protocol for Investigating Paraquat-Induced Lung Injury in Mice [4]

  • Animal Model: Use 4-week-old, specific pathogen-free Kunming mice.
  • Dosing:
    • PQ Group: Administer Paraquat (20 mg/kg) by gavage.
    • Treatment Group: Administer the test compound (e.g., HMH at 100 mg/kg) via intraperitoneal injection after PQ exposure, for 5 consecutive days.
    • Control Group: Administer an equal volume of normal saline.
  • Sample Collection: On day 6, euthanize animals and collect serum and lung tissues.
  • Oxidative Stress Markers:
    • SOD Activity: Use a commercial kit to measure Superoxide Dismutase activity in lung homogenate.
    • MDA Level: Use a commercial kit to measure Malondialdehyde, a marker of lipid peroxidation.
  • Untargeted Metabolomics:
    • Extraction: Homogenize lung tissue in pre-cooled methanol, incubate, centrifuge, and dry the supernatant.
    • LC-MS/MS Analysis: Reconstitute samples and analyze using a UPLC system (e.g., Thermo Vanquish) coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480) in both positive and negative ionization modes.
    • Data Processing: Perform PCA and PLS-DA on the acquired data to identify significantly altered metabolites (VIP >1, p< 0.05). Conduct pathway enrichment analysis using the KEGG database.

Research Applications and Emerging Directions

A fascinating divergence in research is the exploration of this compound's toxicity for therapeutic purposes.

  • This compound as a Therapeutic Agent for Cancer: Given its selective toxicity for proximal tubular cells, researchers have hypothesized that this compound could also target renal clear cell carcinoma (ccRCC), which originates from these same cells. Studies have shown that this compound induces dose-dependent cell death in primary and metastatic ccRCC cell lines in vitro and can eliminate over 90% of viable tumor mass in xenograft models. This identifies this compound as a potential treatment concept for ccRCC, particularly for patients already on dialysis [5].

Mechanisms of Nephrotoxicity Pathways

The diagram below synthesizes the core nephrotoxic mechanisms of this compound and Paraquat into a unified pathway.

g Unified View of this compound and Paraquat Nephrotoxicity This compound This compound ROS ROS This compound->ROS Generates MetabolicDysfunction Metabolic Dysfunction (Impaired Respiration & Glycolysis) This compound->MetabolicDysfunction Causes Inhibits Protein\nSynthesis Inhibits Protein Synthesis This compound->Inhibits Protein\nSynthesis Directly Paraquat Paraquat Paraquat->ROS Redox Cycling Generates OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress Depletes Antioxidants\n(e.g., SOD, GSH) Depletes Antioxidants (e.g., SOD, GSH) ROS->Depletes Antioxidants\n(e.g., SOD, GSH) ApoptosisNecrosis Apoptosis & Necrosis OxidativeStress->ApoptosisNecrosis MetabolicDysfunction->ApoptosisNecrosis KidneyDamage Acute Kidney Injury (Proximal Tubular Necrosis) ApoptosisNecrosis->KidneyDamage Inhibits Protein\nSynthesis->ApoptosisNecrosis Depletes Antioxidants\n(e.g., SOD, GSH)->OxidativeStress


Key Comparative Insights

  • Specificity vs. Multi-Organ Toxicity: this compound exhibits remarkable selectivity for renal proximal tubular cells, so much so that it's being investigated for targeted cancer therapy [5]. Paraquat, while also nephrotoxic, primarily causes severe and often fatal lung damage through fibrosis [3] [4].
  • Mechanistic Depth: The mechanism for Paraquat is more uniformly described as a classic redox cycler. For this compound, while ROS generation is key, recent research points to additional, complex mechanisms involving direct inhibition of protein synthesis and profound disruption of cellular metabolism, which may explain its potent and selective toxicity [5] [9].
  • Latency is Critical: The dramatically different latency periods (hours/days for Paraquat vs. days/weeks for this compound) are a crucial diagnostic differentiator and imply different pharmacokinetics and initial insult mechanisms at the cellular level [3] [1].

References

validation of Orellanine HPLC methods against LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the core analytical performance of HPLC and LC-MS/MS methods for orellanine detection as reported in the literature.

Parameter HPLC Method LC-MS/MS Method LC-HRMS (Orbitrap)
Limit of Detection (LOD) - 20 ng/g (in kidney tissue) [1] 0.005–0.2 mg/kg (for 10 toxins, in mushrooms) [2]
Limit of Quantification (LOQ) 10 µg/g (in kidney tissue) [1] 0.5 µg/L (in plasma & urine) [3] 0.015–0.6 mg/kg (for 10 toxins, in mushrooms) [2]
Linear Range 15 - 50 µg/g (in kidney) [1] Information not specified in results Excellent linearity (R² = 0.9936–0.9989 for 10 toxins) [2]
Accuracy (Recovery) Within 1.5% to 7.1% (for kidney spikes) [1] Information not specified in results Information not specified for this compound specifically
Precision (RSD) 1.3% to 9.8% (for kidney) [1] Information not specified in results RSDs below 18.11% (for 10 toxins) [2]

Detailed Experimental Protocols

Here is a breakdown of the key experimental steps for the methods described in the search results.

Sample Preparation and Cleanup
  • Extraction: For mushroom and tissue samples, ultrasonic-assisted extraction with methanol-water solvents is a common approach [2] [1].
  • Cleanup: Using graphitized multi-walled carbon nanotubes (G-MWCNTs) as a dispersive solid-phase extraction (dSPE) sorbent is a recent advancement. This material provides a large surface area and strong interactions to efficiently remove matrix interferences and purify target analytes, significantly reducing pretreatment time [2].
Liquid Chromatography Conditions

Chromatographic conditions are critical for separating this compound from other compounds.

  • Column: A C18 column (e.g., Hypersil GOLD C18, 100 mm × 2.1 mm, 1.9 μm) is typically used [2].
  • Mobile Phase: Acetonitrile is preferred over methanol as the organic phase because it produces better peak shapes for this compound and related toxins [2].
  • Aqueous Phase: A combination of 0.1% formic acid and 0.01% ammonium hydroxide in water has been shown to provide the highest ion response, best separation, and optimal sensitivity [2].
  • Gradient Elution: A gradient elution program is necessary, especially for multi-toxin analysis, to separate compounds with a wide range of polarities [4].
Detection Methods
  • HPLC Detection: The referenced HPLC method used an electrochemical detector [1]. This method is less specific than mass spectrometry.
  • LC-MS/MS Detection: This is a gold standard for confirmatory analysis. The method uses tandem mass spectrometry to identify compounds based on their mass-to-charge ratio and unique fragmentation patterns, providing high specificity and sensitivity [1] [4] [5].
  • LC-High-Resolution MS (Orbitrap): This technology offers superior mass accuracy, allowing for precise molecular characterization and identification of unknown compounds with greater confidence [2] [3].

Workflow and Method Selection

To visualize the general analytical process and the position of each technique, you can refer to the following workflow. This illustrates that HPLC-UV/ECD and LC-MS/MS are not direct alternatives but sequential steps in a method validation and confirmation pipeline.

Start Sample (Mushroom/Tissue) Prep Sample Preparation & Cleanup Start->Prep HPLC HPLC Separation Prep->HPLC Det1 Detection: UV/ECD HPLC->Det1 Det2 Detection: MS/MS or HRMS HPLC->Det2 Result1 Quantitative Result (Lower Specificity) Det1->Result1 Result2 Confirmatory Result (High Specificity/Sensitivity) Det2->Result2

Key Insights for Researchers

  • Method Selection Depends on Application: For high-throughput screening where ultimate sensitivity is not critical, a well-optimized HPLC-UV/ECD method can be sufficient and cost-effective [1]. For forensic analysis, clinical diagnosis, or research requiring definitive identification, LC-MS/MS or LC-HRMS is the necessary standard due to its superior specificity, sensitivity, and ability to handle complex matrices [2] [3].
  • Sample Matrix is Crucial: The complexity of the sample (e.g., pure mushroom vs. kidney tissue) greatly impacts the required clean-up and analytical selectivity. This compound is known to be tightly bound in kidney tissue, making extraction more challenging than from mushrooms or serum [1] [6].
  • Multi-Toxin Panels are a Trend: Modern methods are moving towards the simultaneous detection of multiple mushroom toxins (10 or more) in a single run, for which LC-MS/MS is exceptionally well-suited [2] [4].

References

Comparative Efficacy Data: Orellanine vs. Traditional Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on the efficacy of orellanine and traditional chemotherapeutic agents in RCC models.

Agent Model Type Efficacy Findings Key Mechanisms Citation
This compound (ONC175) In vitro (primary & metastatic ccRCC cell lines) Dose-dependent cell death; ED~50~ ~4.1 μg/mL in proximal tubular cells [1] Oxidative stress (ROS induction); disrupted cell metabolism (glycolysis, mitochondrial respiration); induction of apoptosis (caspase 3/8/9 activation) [1] [1]
In vivo (human ccRCC xenografts in nude rats) Eliminated >90% of viable tumor mass after brief treatment [1] Specific toxicity to proximal tubular-derived cancer cells [1] [1]
Vincristine, Adriamycin, Carboquone In vitro (NC-65 RCC cell line) Most effective of 8 tested drugs; cell growth inhibition observed [2] Cell cycle arrest (accumulation in S and G2-M phases) [2] [2]

This compound Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from key this compound studies.

In Vitro Cytotoxicity and Mechanism Studies [1]
  • Cell Lines: Primary human tubular epithelial cells (HTEC), ccRCC cell lines from primary tumors (786-O, SKRC-7, SKRC-10, etc.), and metastatic lesions (SKRC-17, SKRC-52). Control cells included HUVEC, HEPG2, and MDA.
  • Treatment Protocol: Cells were exposed to varying concentrations of this compound. For some experiments, repeated incubations at lower doses or extended incubation times were tested.
  • Viability Assay: Cell viability was measured post-treatment to establish dose-response curves and calculate ED~50~ values.
  • Mechanism Analysis:
    • ROS Detection: Intracellular ROS levels were measured using fluorescent probes.
    • Metabolic Profiling: Mitochondrial respiration and glycolytic function were analyzed in real-time using the Seahorse Extracellular Flux Analyzer.
    • Apoptosis Assay: Annexin V/PI staining followed by FACS analysis was used to quantify apoptosis and necrosis.
    • Western Blotting: Protein expression and phosphorylation levels of key markers (p-ERK1/2, p-AKT, p-p53, cleaved caspase-3) were analyzed.
In Vivo Efficacy Study [1]
  • Animal Model: Nude rats with subcutaneously implanted human ccRCC xenografts.
  • Treatment Protocol: Rats received brief treatment with this compound. To manage the compound's nephrotoxicity, the rats were supported with peritoneal dialysis.
  • Tumor Assessment: After the treatment period, tumor mass was excised and weighed to determine the percentage of viable tumor mass eliminated compared to untreated control rats.

Mechanism of Action: this compound

The following diagram synthesizes the mechanism of action of this compound against ccRCC cells, as identified in preclinical studies [1]. Its action is specific due to the origin of ccRCC in the proximal tubule cells that this compound naturally targets.

G This compound This compound CellularUptake Uptake by Proximal Tubule-derived ccRCC Cell This compound->CellularUptake ROS Induces Oxidative Stress (ROS Production) CellularUptake->ROS Metabolism Disrupts Cell Metabolism CellularUptake->Metabolism Apoptosis Triggers Apoptotic Pathways ROS->Apoptosis Metabolism->Apoptosis Mitochondrial • Inhibits mitochondrial  respiration Metabolism->Mitochondrial Glycolysis • Reduces glycolytic  capacity Metabolism->Glycolysis Outcomes Cell Death Apoptosis->Outcomes Caspases • Activates Caspases 8, 9, 3 Apoptosis->Caspases Survival • Inhibits survival pathways  (p-AKT, p-ERK) Apoptosis->Survival

Research and Clinical Development Status

  • Clinical Trials for this compound: The investigational drug ONC175 (this compound) is currently in a Phase I/II clinical trial named Oncorella-1 (NCT05287945) [3] [4]. The trial is evaluating safety, tolerability, and preliminary anti-tumor effects in patients with metastatic clear-cell or papillary RCC who are on dialysis due to kidney failure [3]. This patient population is selected because dialysis can mitigate this compound's known nephrotoxicity.
  • Positioning of Chemotherapy in RCC: It is important to note that traditional chemotherapy plays a very limited role in modern RCC treatment due to the intrinsic chemoresistance of this cancer type [5]. The current standard of care for advanced RCC revolves around immunotherapy and targeted therapies (e.g., tyrosine kinase inhibitors, immune checkpoint inhibitors) [6] [5]. The study on vincristine and other chemotherapies is from 1987, highlighting its historical context and limited contemporary relevance [2].

Key Knowledge Gaps and Future Research

  • Lack of Head-to-Head Data: A direct comparative efficacy study between this compound and standard modern therapies (like immunotherapy) is not available.
  • Clinical Data is Immature: The efficacy of this compound in humans is not yet established. The promising preclinical data requires validation through the ongoing Oncorella-1 trial.
  • Mechanism Specificity: While the proximal tubule specificity is clear, the precise molecular target of this compound that initiates its cytotoxic cascade remains an area of investigation.

References

Molecular Structures and Redox Cycling Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The redox cycling activity of both Orellanine and Diquat is fundamentally linked to their bipyridine-derived structures, which allow them to undergo single-electron reductions and generate Reactive Oxygen Species (ROS) [1] [2] [3].

The diagram below illustrates the core redox cycling mechanism shared by both compounds, which leads to oxidative stress.

Compound Parent Compound (this compound or Diquat) e_Reduction 1-e⁻ Reduction Compound->e_Reduction Reductase Reductase Enzyme (e.g., NADPH-CYP450 Reductase) Reductase->e_Reduction Radical Radical Cation (OR⁺ or DQ⁺) e_Reduction->Radical e_Oxidation Oxidation Radical->e_Oxidation Oxygen Molecular Oxygen (O₂) Oxygen->e_Oxidation Superoxide Superoxide Anion (O₂⁻·) e_Oxidation->Superoxide Superoxide->Compound Regenerates Parent Compound

This cyclical process consumes cellular reducing equivalents (like NADPH) and depletes oxygen, generating a continuous stream of superoxide anions that can damage lipids, proteins, and DNA [1] [4].

Direct Quantitative Comparison of Redox Activity

The table below summarizes key experimental data comparing the redox cycling efficiency and cytotoxicity of this compound and Diquat.

Parameter This compound (OR) Diquat (DQ) Experimental Context & Notes
Redox Cycling KM (µM) Specific data not available in search results 1.0 - 15.1 µM [4] For H2O2 generation. Lower KM indicates higher affinity for the reducing enzyme (NADPH-CYP450 reductase) in Diquat [4].
Redox Cycling Vmax Specific data not available in search results ~6.0 nmol H2O2/min/mg protein [4] For H2O2 generation at saturating concentrations. Similar Vmax reported for Paraquat [4].
Cytotoxicity (IC50) ~319 µg/mL (in MCF-7 cells) [3] More potent than this compound in direct assays [4] This compound value is from a breast cancer cell line and may not reflect potency in primary kidney cells [3]. Diquat is a more effective ROS generator [4].
Primary Toxicological Target Kidney (Proximal Tubule) [2] [5] [3] Kidney (Proximal Tubule), Liver [1] Both cause acute kidney injury, but Diquat has a broader organ toxicity profile [1].
Latency Period Long (1-2 weeks) [5] [6] Short (hours to a few days) [1] This compound's delayed onset is a key diagnostic feature, while Diquat poisoning manifests more rapidly.

Detailed Experimental Protocols

To ensure reproducibility, here are the core methodologies used to generate the data in the literature.

Protocol 1: Microsomal Redox Cycling Assay (for Diquat) [4]

This protocol quantifies ROS generation in vitro.

  • 1. System Preparation: Incubate test compound (Diquat or this compound) with liver microsomes or recombinant NADPH-cytochrome P450 reductase in a suitable buffer (e.g., potassium phosphate).
  • 2. Reaction Initiation: Start the redox reaction by adding NADPH as an electron donor.
  • 3. ROS Detection:
    • Hydrogen Peroxide (H22O2): Use a colorimetric or fluorometric probe. A common method involves incubating the system with horseradish peroxidase (HRP) and a substrate like phenol red or Amplex Red, which produces a measurable color/fluorescence change in the presence of H22O2 [4] [7].
    • Superoxide (O2⁻·): Can be detected using cytochrome C reduction assays or specific fluorescent probes.
  • 4. Data Analysis: Measure the rate of product formation (e.g., fluorescence increase). Calculate enzyme kinetics parameters (KM and Vmax) from data obtained at varying compound concentrations.
Protocol 2: Cell-Based Cytotoxicity and Gene Expression (for this compound) [3]

This protocol assesses compound toxicity and mechanistic pathways in relevant human cells.

  • 1. Cell Culture: Use primary human Renal Proximal Tubular Epithelial Cells (RPTEC) as the primary model. Other cell lines (e.g., MCF-7) can be used for comparison.
  • 2. Dosing and Incubation: Treat cells with a range of concentrations of this compound (e.g., from 1.95 µg/mL to 1000 µg/mL) for a specified period (e.g., 24 hours).
  • 3. Viability Assessment (MTT Assay):
    • Incubate cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
    • Metabolically active cells reduce MTT to purple formazan crystals.
    • Dissolve crystals and measure absorbance to determine the half-maximal inhibitory concentration (IC50).
  • 4. Mechanistic Analysis (RT-PCR and Western Blot):
    • RNA Extraction & qRT-PCR: Extract total RNA from treated RPTEC cells. Use quantitative real-time PCR (qRT-PCR) with a focused array (e.g., RT2 Profiler PCR Array for Apoptosis) to analyze the expression of genes related to key pathways [3].
    • Western Blot: Analyze protein levels from cell lysates. Separate proteins by gel electrophoresis, transfer to a membrane, and probe with specific antibodies (e.g., against cleaved caspase-3 for apoptosis or vimentin for tissue remodeling) to confirm pathway activation [3].

Distinct Mechanisms and Biological Consequences

Beyond shared redox cycling, this compound and Diquat activate distinct downstream pathways that explain their unique toxicological profiles. The following diagram synthesizes these key mechanistic differences based on the cited research.

cluster_DQ Diquat-Specific Pathways cluster_OR This compound-Specific Pathways ROS ROS Generation (Oxidative Stress) DQ_Mito Mitochondrial Dysfunction (Complex I-V Inhibition) ROS->DQ_Mito DQ_Inflammation NF-κB Pathway Activation (Pro-inflammatory Cytokines) ROS->DQ_Inflammation OR_Metals Disrupted Metal Ion Binding ROS->OR_Metals OR_Remodeling Tissue Remodeling (e.g., Vimentin) ROS->OR_Remodeling DQ_Apoptosis Apoptosis Activation (Altered Bcl-2/Bax) DQ_Mito->DQ_Apoptosis DQ_Pyroptosis Pyroptosis via GSDME Cleavage DQ_Mito->DQ_Pyroptosis Outcome_DQ Outcome: Acute Kidney & Liver Injury Energy Crisis, Inflammation DQ_Apoptosis->Outcome_DQ DQ_Pyroptosis->Outcome_DQ DQ_Inflammation->Outcome_DQ OR_Synthesis Inhibition of Protein Synthesis OR_Metals->OR_Synthesis Outcome_OR Outcome: Delayed Kidney Injury Interstitial Fibrosis OR_Remodeling->Outcome_OR OR_Transport Altered Xenobiotic Transporters OR_Transport->Outcome_OR OR_Synthesis->Outcome_OR

Summary of Key Differences

This guide synthesizes the core distinctions between these two compounds for researchers.

Feature This compound Diquat
Primary Application Natural Fungal Toxin Synthetic Bipyridyl Herbicide
Redox Cycling Efficiency Presumed less efficient (higher IC₅₀, lacks direct KM data) Highly efficient (low KM, potent ROS generator) [4]
Toxicity Onset Long latency (1-2 weeks) [5] [6] Rapid onset (hours to days) [1]
Key Differentiating Mechanisms Inhibition of protein synthesis; effects on tissue remodeling and metal binding [3]. Severe mitochondrial dysfunction; induction of pyroptosis; strong inflammatory response [1].

Further Research Directions

While this guide provides a solid foundation, several areas warrant further investigation to deepen the comparison:

  • Direct Comparative Studies: Head-to-head experiments in identical model systems are needed to authoritatively compare redox kinetics and potency.
  • This compound Metabolites: The potential role of active metabolites in this compound's toxicity and its characteristic latency period requires clarification [2].
  • Therapeutic Exploration: this compound's selective targeting of renal clear cell carcinoma is a promising avenue for targeted cancer therapy development [2].

References

validation of oxidative stress markers in Orellanine toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Validated Oxidative Stress Markers in Orellanine Toxicity

The table below summarizes the key oxidative stress markers that have been experimentally validated in the context of this compound toxicity.

Marker / Parameter Experimental Model Measurement Technique Key Findings / Validation Outcome
Ascorbyl Radical Levels Sprague-Dawley rats (in vivo) [1] Electron Spin Resonance (ESR) analysis of venous blood [1] Levels significantly increased in a dose-dependent manner, indicating systemic oxidative stress [1].
Oxidative Protein Damage Sprague-Dawley rats (in vivo) [1] Immunohistochemical evaluation [1] Increased levels of protein damage were observed in kidney tissue [1].
Antioxidant Enzyme mRNA Expression Sprague-Dawley rats (in vivo) [1] RT-PCR analysis of kidney tissue [1] Strong decrease in mRNA levels for key antioxidative defense components [1].
Glutathione Peroxidase (GPx) Activity Wistar rats (in vivo) [2] Assay of kidney tissue [2] Activity was significantly reduced in this compound-intoxicated rats [2].
Apoptosis-Related Proteins Human Renal Tubular Cells (RPTEC, in vitro) [3] Western Blot analysis [3] Confirmed upregulation of proteins like BAX and p21, linking oxidative stress to cell death [3].

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a detailed methodology for the key in vivo and in vitro experiments cited.

1. In Vivo Rat Model Protocol (from [1] [4])

  • Animal Model: Sprague-Dawley rats (approx. 100 g body weight).
  • Dosing: A single intraperitoneal (i.p.) injection of purified this compound at doses ranging from 0 to 5 mg/kg body weight.
  • Observation Period: One week.
  • Sample Collection & Analysis:
    • Renal Function: Glomerular Filtration Rate (GFR) was determined using 51Cr-EDTA clearance.
    • Blood for Oxidative Stress: Venous blood was drawn for ESR spectroscopy to detect ascorbyl free radicals.
    • Tissue for Molecular Biology: Kidney tissues were collected for:
      • RNA Analysis: RT-PCR was used to quantify mRNA expression of genes related to oxidative stress and cytokines.
      • Protein Damage: Immunohistochemistry was performed on kidney sections to assess oxidative protein damage.

2. In Vitro Cell Culture Protocol (from [3])

  • Cell Line: Primary human renal proximal tubular epithelial cells (RPTEC).
  • Dosing: Cells were treated with various concentrations of this compound (dissolved in DMSO and diluted with PBS).
  • Viability Assessment: The MTT assay was used to determine cell viability and the inhibitory concentration (IC50).
  • Pathway Analysis:
    • Gene Expression: After treatment, total RNA was extracted. A pathway-focused RT² Profiler PCR Array was used to analyze the expression of 84 genes related to oxidative stress and toxicity.
    • Protein Confirmation: Key findings from the PCR array (e.g., apoptosis and oxidative stress proteins) were verified at the protein level using Western blot analysis.

Mechanisms of Oxidative Stress and Signaling Pathways

The toxicity of this compound is driven by a dual mechanism: it simultaneously increases the production of reactive oxygen species (ROS) while suppressing the cellular antioxidant defense system [1]. The diagram below illustrates the key signaling pathways involved.

G This compound This compound ROS Increased ROS Production This compound->ROS Nrf2Pathway Downregulation of Nrf2 Pathway This compound->Nrf2Pathway ProteinDamage Oxidative Protein Damage ROS->ProteinDamage Apoptosis Induction of Apoptosis ROS->Apoptosis BAX_p21 Upregulation of BAX, p21 Proteins ROS->BAX_p21 Cytokines Increased Cytokine Expression ProteinDamage->Cytokines Inflammation SOD ↓ SOD Expression Catalase ↓ Catalase Expression GPx ↓ Glutathione Peroxidase Nrf2Pathway->SOD Nrf2Pathway->Catalase Nrf2Pathway->GPx Nrf2Pathway->BAX_p21

The search results indicate that this compound's structural similarity to herbicides like paraquat suggests a mechanism involving redox cycling, which can generate harmful superoxide ions [5]. Furthermore, this compound can form an iron complex that promotes the generation of oxygen free radicals [4].

References

Orellanine apoptotic pathway activation vs other toxic agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Apoptotic Pathways & Selectivity

The following table compares the key characteristics of orellanine-induced apoptosis against general apoptotic inducers.

Feature This compound Other Toxic Agents (General)
Primary Induction Oxidative stress, disruption of mitochondrial function, metabolic shutdown [1] [2] [3] DNA damage, growth factor withdrawal, death receptor ligation, ER stress [4] [5]
Key Pathways Intrinsic (Mitochondrial) pathway; potential extrinsic pathway involvement [2] [3] Both Intrinsic and Extrinsic pathways [4] [6]
Key Mediators Increased Bax/Bak, cytochrome c release, caspase-9 & caspase-3 activation [2] [3] p53, Bax/Bak, caspase-8 & caspase-9, culminating in caspase-3 activation [4] [6] [5]
Cellular Selectivity Extremely high for renal proximal tubular cells and renal cell carcinoma (RCC); minimal effect on other cell types [1] [3] Varies by agent; can be broad (e.g., chemotherapeutics) or targeted (e.g., some receptor agonists)
Regulatory Proteins Downregulation of anti-apoptotic Bcl-2; upregulation of pro-apoptotic Bax [2] Regulation of Bcl-2 family (Bcl-2, Bcl-xL, Bax, Bak), IAPs [4] [6]
Oxidative Stress Role Central mechanism: Direct generation of ROS and simultaneous depletion of antioxidant defenses (GSH, ascorbate) [7] [3] [8] Common secondary effect; not always the primary cause of apoptosis [6]

Experimental Evidence and Quantitative Data

Experimental data from key studies quantifies this compound's effects and its distinct behavior.

Table 2: Key Experimental Findings on this compound-Induced Apoptosis
Study Model Key Apoptosis-Related Findings Experimental Methods Used

| Primary Human Renal Proximal Tubular Epithelial Cells (RPTEC) [2] | • Significant upregulation of pro-apoptotic genes (BAX, BAK1, CASP9). • Downregulation of anti-apoptotic gene BCL2. • Confirmed increase in caspase-9 and caspase-3/7 activity. | • Quantitative RT-PCR • Western Blot • Caspase-Glo Assay | | Human Clear Cell Renal Cell Carcinoma (ccRCC) cells (in vitro) [3] | • Induction of oxidative stress and disruption of mitochondrial metabolism. • Demonstrated dose-dependent apoptosis and necrosis. | • ROS detection (carboxy-H2DCFDA) • Seahorse Analyzer (Metabolic Function) • Alamar Blue (Viability) | | Nude rat model with human ccRCC xenografts (in vivo) [3] | • Brief this compound treatment eliminated over 90% of viable tumor mass. | • Xenograft model, histological analysis |

This compound's Unique Mechanism of Action

This compound's apoptotic pathway is initiated by its distinctive chemical properties and cellular actions, summarized in the following diagram.

OrellanineApoptosis This compound Apoptosis Pathway This compound This compound OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress AntioxidantDepletion Depletion of Antioxidants (GSH, Ascorbate) This compound->AntioxidantDepletion MetabolicDisruption Mitochondrial Metabolic Disruption OxidativeStress->MetabolicDisruption AntioxidantDepletion->MetabolicDisruption p53Activation p53 Activation MetabolicDisruption->p53Activation BaxBak ↑ Bax / Bak ↓ Bcl-2 p53Activation->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome CaspaseCascade Caspase-3/7 Activation Apoptosome->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

The pathway illustrates key stages:

  • Initial Insult and Activation: this compound enters renal tubular cells via specific solute carriers [1]. Inside the cell, it can be enzymatically activated by systems like horseradish peroxidase/H₂O₂ to form a reactive ortho-semiquinone radical [7]. This leads to a dual effect: generating reactive oxygen species (ROS) and simultaneously depleting crucial antioxidants like glutathione and ascorbate [7] [3] [8].
  • Signal Integration and Amplification: The resulting oxidative stress and metabolic disruption trigger cellular stress responses, including the activation of p53 [2]. This shifts the balance of Bcl-2 family proteins in favor of apoptosis, increasing pro-apoptotic Bax and Bak while decreasing anti-apoptotic Bcl-2 [2].
  • Execution Phase: The pro-apoptotic signals cause mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytosol [2] [3]. Cytochrome c binds to Apaf-1, forming the apoptosome and activating caspase-9, which then triggers the effector caspases-3 and -7, leading to apoptotic cell death [2].

Implications for Research and Therapy

The unique properties of this compound present specific research considerations and therapeutic potential.

  • Therapeutic Potential: The high selectivity of this compound for proximal tubular cells is the basis for its development as ONC175, a drug candidate for metastatic Renal Cell Carcinoma (RCC) [1] [9]. Its ability to kill RCC cells by inducing apoptosis and oxidative stress offers a novel treatment modality for a cancer type with limited curative options [1] [3].
  • Research Considerations: When studying this compound, it is crucial to use relevant renal cell models (e.g., RPTEC, ccRCC lines) as its effects are highly cell-type-specific [2] [3]. The long latency period observed in human poisonings suggests its apoptotic effects may unfold over days [8], which should be considered in experimental design.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

252.03823598 Da

Monoisotopic Mass

252.03823598 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

082U1GSX3D

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Absorption Distribution and Excretion

A woman suffering from acute tubulo-interstitial nephritis was admitted to the hospital ten days after deliberate intoxication by ingestion of Cortinarius orellanus. Orellanine, the main toxin responsible for orellanine poisoning, was detected in biological fluids and renal biopsies. It was assayed by direct spectrofluorimetry on two-dimensional thin-layer chromatograms after specific photodecomposition into orelline. The orellanine concentration was 6.12 mg/L in the plasma (10 days after ingestion). Orellanine levels in renal biopsies were 7 ug per 25 cu mm of the first biopsy (13 days after ingestion) and 24 ug per 8 cu mm of the second biopsy (6 months later).

Wikipedia

Orellanine

General Manufacturing Information

Orellanine is a nephrotoxic substance and was isolated from Cortinarius speciosissimus, C. henrici, and C. orellanus ... also found in five Cortinarius from the subgenus Leprocybe, section Orellani.
Orellanine has been found in at least 34 types of mushrooms in the Cortinariaceae family.
Mushrooms of the Cortinarius species are nephrotoxic and can cause severe acute renal failure. The toxic effect is due to orellanine.

Dates

Last modified: 04-14-2024
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2: Shao D, Tang S, Healy RA, Imerman PM, Schrunk DE, Rumbeiha WK. A novel orellanine containing mushroom Cortinarius armillatus. Toxicon. 2016 May;114:65-74. doi: 10.1016/j.toxicon.2016.02.010. Epub 2016 Feb 23. PubMed PMID: 26915341.
3: Anantharam P, Shao D, Imerman PM, Burrough E, Schrunk D, Sedkhuu T, Tang S, Rumbeiha W. Improved Tissue-Based Analytical Test Methods for Orellanine, a Biomarker of Cortinarius Mushroom Intoxication. Toxins (Basel). 2016 May 21;8(5). pii: E158. doi: 10.3390/toxins8050158. PubMed PMID: 27213453; PubMed Central PMCID: PMC4885072.
4: Dinis-Oliveira RJ, Soares M, Rocha-Pereira C, Carvalho F. Human and experimental toxicology of orellanine. Hum Exp Toxicol. 2016 Sep;35(9):1016-29. doi: 10.1177/0960327115613845. Epub 2015 Nov 9. Review. PubMed PMID: 26553321.
5: Herrmann A, Hedman H, Rosén J, Jansson D, Haraldsson B, Hellenäs KE. Analysis of the mushroom nephrotoxin orellanine and its glucosides. J Nat Prod. 2012 Oct 26;75(10):1690-6. doi: 10.1021/np300135k. Epub 2012 Oct 9. PubMed PMID: 23046414.
6: Oubrahim H, Richard JM, Cantin-Esnault D. Peroxidase-mediated oxidation, a possible pathway for activation of the fungal nephrotoxin orellanine and related compounds. ESR and spin-trapping studies. Free Radic Res. 1998 May;28(5):497-505. PubMed PMID: 9702530.
7: Najar D, Haraldsson B, Thorsell A, Sihlbom C, Nyström J, Ebefors K. Pharmacokinetic Properties of the Nephrotoxin Orellanine in Rats. Toxins (Basel). 2018 Aug 17;10(8). pii: E333. doi: 10.3390/toxins10080333. PubMed PMID: 30126099; PubMed Central PMCID: PMC6116018.
8: Nilsson UA, Nyström J, Buvall L, Ebefors K, Björnson-Granqvist A, Holmdahl J, Haraldsson B. The fungal nephrotoxin orellanine simultaneously increases oxidative stress and down-regulates cellular defenses. Free Radic Biol Med. 2008 Apr 15;44(8):1562-9. doi: 10.1016/j.freeradbiomed.2008.01.017. Epub 2008 Jan 31. PubMed PMID: 18279679.
9: Richard JM, Louis J, Cantin D. Nephrotoxicity of orellanine, a toxin from the mushroom Cortinarius orellanus. Arch Toxicol. 1988;62(2-3):242-5. PubMed PMID: 3196164.
10: Hedman H, Holmdahl J, Mölne J, Ebefors K, Haraldsson B, Nyström J. Long-term clinical outcome for patients poisoned by the fungal nephrotoxin orellanine. BMC Nephrol. 2017 Apr 3;18(1):121. doi: 10.1186/s12882-017-0533-6. PubMed PMID: 28372584; PubMed Central PMCID: PMC5379567.
11: Koller GE, Høiland K, Janak K, Størmer FC. The presence of orellanine in spores and basidiocarp from Cortinarius orellanus and Cortinarius rubellus. Mycologia. 2002 Sep-Oct;94(5):752-6. PubMed PMID: 21156548.
12: Richard JM, Cantin-Esnault D, Jeunet A. First electron spin resonance evidence for the production of semiquinone and oxygen free radicals from orellanine, a mushroom nephrotoxin. Free Radic Biol Med. 1995 Oct;19(4):417-29. PubMed PMID: 7590391.
13: Nagaraja P, Thangavelu A, Nair H, Kumwenda M. Successful living related kidney transplantation for end-stage renal failure caused by orellanine syndrome. QJM. 2015 May;108(5):413-5. doi: 10.1093/qjmed/hcs201. Epub 2012 Oct 24. PubMed PMID: 23097388.
14: Richard JM, Ravanel P, Cantin D. Phytotoxicity of orellanine, a mushroom toxin. Toxicon. 1987;25(3):350-4. PubMed PMID: 3590215.
15: Fulde K, Böhler J, Keller E, Frahm AW. Efficiency of haemoperfusion materials at removing the fungal toxin orellanine from human plasma. Pharmazie. 1998 Jan;53(1):58-9. PubMed PMID: 9476259.
16: Richard JM, Taillandier G, Ramos MN, Galdino SL, Da Rocha Pitta I. [QSAR analysis of the toxicity of a series of pyridines related to the mushroom toxin orellanine: comparison of the results obtained with physico-chemical, steric and quantal parameters]. Pharmazie. 1990 Oct;45(10):771-4. French. PubMed PMID: 2089389.
17: Oubrahim H, Richard JM, Cantin-Esnault D, Seigle-Murandi F, Trécourt F. Novel methods for identification and quantification of the mushroom nephrotoxin orellanine. Thin-layer chromatography and electrophoresis screening of mushrooms with electron spin resonance determination of the toxin. J Chromatogr A. 1997 Jan 10;758(1):145-57. PubMed PMID: 9181972.
18: Richard JM, Taillandier G, Benoit-Guyod JL. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon. 1985;23(5):815-24. PubMed PMID: 4089876.
19: Karlson-Stiber C, Persson H. Cytotoxic fungi--an overview. Toxicon. 2003 Sep 15;42(4):339-49. Review. PubMed PMID: 14505933.
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